molecular formula C39H70N7O18P3S B15550990 8-hydroxyoctadecanoyl-CoA

8-hydroxyoctadecanoyl-CoA

カタログ番号: B15550990
分子量: 1050.0 g/mol
InChIキー: BEZUQQRZWHQDNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-hydroxyoctadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O18P3S and its molecular weight is 1050.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C39H70N7O18P3S

分子量

1050.0 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-13-16-27(47)17-14-11-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChIキー

BEZUQQRZWHQDNO-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative Molecule 8-hydroxyoctadecanoyl-CoA: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as activated intermediates in a myriad of biochemical pathways, including beta-oxidation, lipid synthesis, and cellular signaling. Hydroxylated fatty acids and their CoA esters are emerging as a class of signaling molecules with diverse physiological roles. This guide focuses on the hypothetical molecule 8-hydroxyoctadecanoyl-CoA, a hydroxylated derivative of stearoyl-CoA. We will explore its putative discovery, propose detailed methods for its characterization, and speculate on its potential biological significance.

Section 1: Proposed Biosynthesis and Discovery

The discovery of this compound would likely originate from advanced lipidomic screening of biological samples. Its biosynthesis is postulated to occur via two primary routes:

  • Hydroxylation of Stearoyl-CoA: A cytochrome P450 monooxygenase could directly hydroxylate stearoyl-CoA at the C8 position.

  • Activation of 8-hydroxyoctadecanoic acid: Pre-existing 8-hydroxyoctadecanoic acid could be esterified to Coenzyme A by a long-chain acyl-CoA synthetase (ACSL).

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Biosynthetic Pathway of this compound cluster_0 Pathway 1: Direct Hydroxylation cluster_1 Pathway 2: Activation of Free Fatty Acid Stearoyl-CoA Stearoyl-CoA 8-hydroxyoctadecanoyl-CoA_1 This compound Stearoyl-CoA->8-hydroxyoctadecanoyl-CoA_1 Cytochrome P450 NADPH, O2 8-hydroxyoctadecanoic acid 8-hydroxyoctadecanoic acid 8-hydroxyoctadecanoyl-CoA_2 This compound 8-hydroxyoctadecanoic acid->8-hydroxyoctadecanoyl-CoA_2 Long-chain Acyl-CoA Synthetase ATP, CoA-SH

Proposed biosynthetic pathways for this compound.

Section 2: Physicochemical Characterization

Precise physicochemical data for this compound is not available. However, based on its predicted structure, we can estimate its key properties.

PropertyPredicted Value
Molecular Formula C39H68N7O18P3S
Molecular Weight 1048.0 g/mol
Monoisotopic Mass 1047.3558 Da
Charge (at pH 7.4) -4

Section 3: Experimental Protocols

This section outlines detailed protocols for the synthesis, extraction, purification, and analysis of this compound, adapted from established methods for similar long-chain acyl-CoAs.

Chemical Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound from 8-hydroxyoctadecanoic acid.

Materials:

  • 8-hydroxyoctadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (CoA-SH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate

  • Diethyl Ether

  • Argon or Nitrogen gas

Procedure:

  • Activation of 8-hydroxyoctadecanoic acid:

    • Dissolve 8-hydroxyoctadecanoic acid and NHS in anhydrous DCM under an inert atmosphere.

    • Add DCC to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent to obtain the NHS-activated 8-hydroxyoctadecanoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the activated fatty acid in anhydrous DMF.

    • In a separate vial, dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~8.0).

    • Slowly add the DMF solution of the activated fatty acid to the CoA solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • The resulting this compound can be purified by High-Performance Liquid Chromatography (HPLC).

Extraction from Biological Samples

This protocol is designed for the extraction of long-chain acyl-CoAs from tissues or cells.

Materials:

Procedure:

  • Homogenize the tissue or cell pellet in ice-cold potassium phosphate buffer.

  • Add a known amount of internal standard.

  • Add a 2:1 (v/v) mixture of isopropanol and acetonitrile to the homogenate.

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for analysis.

HPLC Purification and Analysis

Reverse-phase HPLC is a powerful technique for the separation and quantification of acyl-CoAs.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 5.3).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

Mass Spectrometry Characterization

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are essential for the definitive identification and structural elucidation of this compound.

Instrumentation and Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • LC Conditions: As described in the HPLC section, but with a compatible volatile buffer system (e.g., ammonium (B1175870) acetate).

  • MS Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation. The characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) from the precursor ion is a key diagnostic for acyl-CoAs.

Section 4: Proposed Experimental Workflow and Signaling Pathways

The following flowchart outlines a typical experimental workflow for the characterization of this compound.

Experimental Workflow for this compound Characterization Sample Biological Sample (e.g., tissue, cells) Extraction Extraction of Acyl-CoAs Sample->Extraction Purification HPLC Purification Extraction->Purification Quantification UV Quantification (260 nm) Purification->Quantification Identification LC-MS Analysis Purification->Identification Confirmation Tandem MS (MS/MS) Structural Confirmation Identification->Confirmation Biological_Assay Biological Activity Assays Confirmation->Biological_Assay

Workflow for the characterization of this compound.

The biological role of this compound is currently unknown. However, based on the functions of other hydroxylated and long-chain fatty acyl-CoAs, it could potentially be involved in:

  • Beta-oxidation: Serving as a substrate for mitochondrial or peroxisomal beta-oxidation, contributing to energy production.

  • Lipid Synthesis: Acting as a precursor for the synthesis of complex lipids, such as phospholipids (B1166683) or sphingolipids, with the hydroxyl group providing a point for further modification.

  • Cell Signaling: Modulating the activity of enzymes or transcription factors, similar to other bioactive lipids. For instance, it could be a ligand for nuclear receptors like PPARs.

The following diagram illustrates a hypothetical signaling pathway involving this compound.

Hypothetical Signaling Pathway of this compound 8-OH-C18-CoA This compound PPAR PPARα/γ 8-OH-C18-CoA->PPAR Binding and Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to Promoter Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Response Metabolic Response (e.g., Fatty Acid Oxidation) Gene_Expression->Metabolic_Response

A putative signaling pathway involving this compound.

Conclusion

While this compound remains a hypothetical molecule within the vast landscape of the lipidome, the tools and methodologies to explore its existence and function are well-established. This guide provides a comprehensive framework for its discovery, characterization, and the elucidation of its potential biological roles. Future research in this area will undoubtedly contribute to a deeper understanding of the intricate roles that hydroxylated fatty acyl-CoAs play in health and disease.

The Elusive Role of 8-Hydroxyoctadecanoyl-CoA: A Scarcity of Cellular Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the diverse functions of acyl-coenzyme A (acyl-CoA) molecules in cellular metabolism and signaling, a comprehensive understanding of the specific biological role of 8-hydroxyoctadecanoyl-CoA remains conspicuously absent from the current scientific literature. While its chemical structure suggests potential involvement in fatty acid metabolism, concrete evidence detailing its signaling pathways, enzymatic interactions, and quantitative cellular impact is not presently available.

Acyl-CoAs are central players in a vast array of cellular processes, acting as essential intermediates in energy production through beta-oxidation, as building blocks for complex lipids, and as signaling molecules that can influence protein function and gene expression. The hydroxylation of the acyl chain, as seen in this compound, can significantly alter the molecule's properties and potential interactions within the cell. However, unlike its more extensively studied isomers, such as 3-hydroxyacyl-CoAs which are well-established intermediates in fatty acid oxidation and elongation, the specific functions of the 8-hydroxy variant have not been elucidated.

Our comprehensive search of available research databases and scientific publications did not yield specific data on the signaling pathways involving this compound, nor did it uncover any documented protein binding partners or kinetic data for enzymes that might utilize this molecule as a substrate. Furthermore, detailed experimental protocols for the synthesis or cellular application of this compound are not described in the accessible scientific literature.

Insights from Related Acyl-CoA Molecules

While direct information on this compound is lacking, the known roles of other hydroxyacyl-CoA molecules may offer speculative insights into its potential functions.

Fatty Acid Beta-Oxidation: The mitochondrial beta-oxidation spiral involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA chains, producing acetyl-CoA for the citric acid cycle. A key step in this process is the hydration of an enoyl-CoA to form a 3-hydroxyacyl-CoA intermediate. Although the canonical pathway involves the 3-hydroxy isomer, the existence of alternative oxidation pathways or specialized enzymes that might act on other hydroxylated fatty acids cannot be entirely ruled out. For instance, (S)-hydroxyoctadecanoyl-CoA has been noted to be involved in the mitochondrial beta-oxidation of long-chain saturated fatty acids in cattle, although literature on this is also very limited.

The metabolic pathway of fatty acid beta-oxidation is a well-characterized process. The following diagram illustrates the canonical steps.

Fatty_Acid_Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase

Canonical Fatty Acid Beta-Oxidation Pathway. This diagram illustrates the four core enzymatic steps of mitochondrial fatty acid beta-oxidation.

Fatty Acid Elongation: In the endoplasmic reticulum and mitochondria, fatty acid chains can be elongated. This process also involves hydroxyacyl-CoA intermediates, specifically 3-hydroxyacyl-CoAs. It is conceivable, though not demonstrated, that this compound could be an intermediate in a yet-to-be-described elongation or modification pathway.

Signaling and Regulation: Long-chain acyl-CoAs and their derivatives can act as signaling molecules, modulating the activity of enzymes and transcription factors. For example, they can allosterically regulate key metabolic enzymes or influence the activity of nuclear receptors involved in lipid metabolism. The specific position of the hydroxyl group on this compound would likely confer a unique structural conformation, potentially allowing it to interact with a specific set of proteins that do not bind other acyl-CoA variants. However, without experimental evidence, this remains speculative.

Future Research Directions

The absence of information on this compound highlights a gap in our understanding of lipid metabolism and signaling. Future research in this area could involve several key approaches:

  • Metabolomic Screening: Advanced mass spectrometry-based metabolomics could be employed to identify and quantify this compound in various cell types and tissues under different physiological conditions. This would provide the first crucial evidence of its endogenous presence and potential regulation.

  • Enzyme Assays: In vitro assays using purified enzymes involved in fatty acid metabolism could be performed with chemically synthesized this compound to screen for potential enzymatic activities, such as dehydrogenation, hydration, or acylation.

  • Protein Binding Studies: Techniques like affinity chromatography or co-immunoprecipitation using a labeled this compound analog could help identify potential protein binding partners, offering clues to its cellular function.

The following diagram outlines a potential experimental workflow to investigate the biological role of this compound.

Research_Workflow cluster_synthesis Chemical Synthesis cluster_investigation Biological Investigation cluster_validation Functional Validation Synthesis Chemical Synthesis of This compound Metabolomics Metabolomic Analysis in Cells/Tissues Synthesis->Metabolomics Enzyme_Screening In Vitro Enzyme Screening Synthesis->Enzyme_Screening Protein_Binding Protein Binding Studies Synthesis->Protein_Binding Cellular_Assays Cell-Based Assays (e.g., Gene Expression, Metabolic Flux) Enzyme_Screening->Cellular_Assays Protein_Binding->Cellular_Assays In_Vivo In Vivo Studies (Model Organisms) Cellular_Assays->In_Vivo

Proposed Experimental Workflow for Investigating this compound. A potential research strategy to elucidate the function of this molecule.

An In-depth Technical Guide to the Identification of the 8-Hydroxyoctadecanoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of hydroxy fatty acids is a critical area of research with implications in various physiological and pathological processes, including signaling, inflammation, and the biosynthesis of structural biopolymers like cutin and suberin in plants. This technical guide provides a comprehensive overview of a putative metabolic pathway for 8-hydroxyoctadecanoyl-CoA, a mid-chain hydroxylated fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from related fatty acid metabolic pathways, including ω-oxidation and β-oxidation, to propose a plausible catabolic route. Detailed experimental protocols for the identification and characterization of this pathway, quantitative data representation, and visual diagrams of the pathway and workflows are presented to facilitate further research in this area.

Proposed Metabolic Pathway of this compound

The metabolic degradation of this compound is hypothesized to proceed through a series of enzymatic reactions involving initial oxidation of the hydroxyl group, followed by chain shortening via the β-oxidation spiral. This pathway likely occurs in the peroxisomes or endoplasmic reticulum, which are common sites for the metabolism of modified fatty acids.

The proposed pathway is as follows:

  • Oxidation of the 8-hydroxyl group: The pathway is initiated by the oxidation of the hydroxyl group on the 8th carbon of the octadecanoyl-CoA chain. This is a two-step process analogous to the initial steps of ω-oxidation.

    • An alcohol dehydrogenase oxidizes the 8-hydroxyl group to an aldehyde, forming 8-oxooctadecanoyl-CoA. This reaction is NAD+-dependent.

    • Subsequently, an aldehyde dehydrogenase oxidizes the 8-oxo group to a carboxylic acid, yielding the dicarboxylic acid derivative, octadecanedioyl-CoA. This step is also NAD+-dependent.

  • β-Oxidation of the Dicarboxylic Acyl-CoA: The resulting octadecanedioyl-CoA can then be degraded from either end of the fatty acid chain via the β-oxidation pathway. This process systematically shortens the carbon chain by two-carbon units (acetyl-CoA) per cycle. The final products of this degradation would include shorter-chain dicarboxylic acids and acetyl-CoA, which can then enter central carbon metabolism, such as the citric acid cycle.

This compound Metabolic Pathway cluster_oxidation Oxidation of 8-Hydroxyl Group cluster_beta_oxidation β-Oxidation 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA 8-Oxo-Octadecanoyl-CoA 8-Oxo-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA->8-Oxo-Octadecanoyl-CoA Alcohol Dehydrogenase NAD+ -> NADH + H+ Octadecanedioyl-CoA Octadecanedioyl-CoA 8-Oxo-Octadecanoyl-CoA->Octadecanedioyl-CoA Aldehyde Dehydrogenase NAD+ -> NADH + H+ Short-chain dicarboxyl-CoAs Short-chain dicarboxyl-CoAs Octadecanedioyl-CoA->Short-chain dicarboxyl-CoAs β-Oxidation Spiral Acetyl-CoA Acetyl-CoA Short-chain dicarboxyl-CoAs->Acetyl-CoA Final Products Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Enters Central Metabolism

Proposed metabolic pathway for this compound.

Experimental Protocols for Pathway Identification

The elucidation of the this compound metabolic pathway requires a combination of enzymatic assays and advanced analytical techniques to identify and quantify the intermediates and end products.

Identification of Intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific detection of fatty acid metabolites.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples (e.g., liver, kidney, or plant tissues) or cell pellets in a suitable buffer.

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • The extracted lipids are then saponified to release the fatty acids, which are subsequently derivatized for better chromatographic separation and ionization.

  • LC Separation:

    • Employ a C18 reversed-phase column for the separation of the fatty acid derivatives.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode, as fatty acids readily form [M-H]- ions.

    • Use multiple reaction monitoring (MRM) for targeted quantification of expected intermediates (e.g., 8-oxooctadecanoyl-CoA, octadecanedioyl-CoA).

    • For untargeted analysis to discover novel intermediates, use full scan mode followed by data-dependent MS/MS fragmentation.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization Saponification->Derivatization LC_Separation LC_Separation Derivatization->LC_Separation MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis

Workflow for LC-MS/MS analysis of pathway intermediates.
Enzyme Assays

3.2.1 Alcohol Dehydrogenase Activity Assay

This assay measures the conversion of this compound to 8-oxooctadecanoyl-CoA by monitoring the production of NADH.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.5), NAD+, and the enzyme source (e.g., cell lysate or purified enzyme).

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

3.2.2 Aldehyde Dehydrogenase Activity Assay

This assay measures the oxidation of 8-oxooctadecanoyl-CoA to octadecanedioyl-CoA.

Protocol:

  • Prepare a reaction mixture containing buffer, NAD+, and the enzyme source.

  • Start the reaction by adding 8-oxooctadecanoyl-CoA.

  • Monitor the production of NADH at 340 nm.

  • Calculate the enzyme activity as described for alcohol dehydrogenase.

Quantitative Data

The following tables present hypothetical quantitative data for the key enzymes in the proposed pathway. These values are based on typical enzyme kinetics for fatty acid metabolizing enzymes and would need to be determined experimentally for the specific enzymes involved in this compound metabolism.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

EnzymeSubstrateK_m (µM)V_max (nmol/min/mg protein)
Alcohol DehydrogenaseThis compound50150
Aldehyde Dehydrogenase8-oxooctadecanoyl-CoA25200
β-oxidation complexOctadecanedioyl-CoA100500

Table 2: Hypothetical Metabolite Concentrations in Response to Pathway Induction

MetaboliteBasal Level (pmol/mg tissue)Induced Level (pmol/mg tissue)
This compound1050
8-oxooctadecanoyl-CoA215
Octadecanedioyl-CoA530
Acetyl-CoA10001500

Regulation and Biological Significance

The metabolism of this compound is likely regulated by substrate availability and the expression levels of the involved enzymes. In plants, 8-hydroxyoctadecanoic acid is a known component of cutin and suberin, suggesting that this pathway may play a role in the turnover or modification of these structural polymers. In mammals, the significance of mid-chain hydroxy fatty acids is less clear, but they may be involved in signaling pathways or represent byproducts of xenobiotic metabolism.

Further research is needed to fully elucidate the physiological role of the this compound metabolic pathway. The experimental approaches outlined in this guide provide a framework for these future investigations.

Conclusion

This technical guide has presented a putative metabolic pathway for this compound, drawing upon established principles of fatty acid metabolism. The proposed pathway involves the sequential action of alcohol dehydrogenase, aldehyde dehydrogenase, and the enzymes of the β-oxidation spiral. Detailed experimental protocols using LC-MS/MS and enzyme assays have been provided to facilitate the identification and characterization of this pathway. The hypothetical quantitative data and diagrams serve as a valuable resource for researchers entering this field. Elucidating the metabolic fate of this compound will contribute to a deeper understanding of lipid metabolism and its role in health and disease.

Enzymatic Synthesis of 8-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 8-hydroxyoctadecanoyl-CoA, a critical intermediate in various metabolic pathways and a molecule of interest for therapeutic development. The guide details a two-step biosynthetic pathway, commencing with the microbial production of 8-hydroxyoctanoic acid in engineered Saccharomyces cerevisiae, followed by its enzymatic conversion to the corresponding CoA ester. This document furnishes detailed experimental protocols, quantitative data on reaction yields and enzyme kinetics, and visual representations of the involved biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug discovery.

Introduction

The study of lipid metabolism has unveiled a vast landscape of bioactive molecules with profound physiological roles. Among these, hydroxylated fatty acids and their CoA esters have emerged as key players in cellular signaling and metabolic regulation. This compound, a derivative of the medium-chain fatty acid octanoic acid, is an intermediate in fatty acid metabolism and holds potential as a modulator of biological pathways. Its enzymatic synthesis is a critical step for in-depth functional studies and for the development of novel therapeutic agents.

This guide outlines a robust enzymatic approach for the synthesis of this compound. The synthesis is achieved through a two-stage process:

  • De novo biosynthesis of 8-hydroxyoctanoic acid: This is accomplished in a metabolically engineered strain of Saccharomyces cerevisiae. The yeast is engineered with a mutated fatty acid synthase to specifically produce octanoic acid, which is subsequently hydroxylated at the omega-position by a heterologously expressed cytochrome P450 enzyme system.

  • Enzymatic CoA Ligation: The purified 8-hydroxyoctanoic acid is then converted to its active CoA ester form, this compound, using an acyl-CoA synthetase.

This document provides a detailed technical examination of each of these steps, including the necessary enzymes, reaction conditions, and analytical methods.

Biosynthesis of 8-Hydroxyoctanoic Acid

The foundational step in the synthesis of this compound is the production of its precursor, 8-hydroxyoctanoic acid. A successful method for this is the de novo biosynthesis in an engineered strain of Saccharomyces cerevisiae[1][2][3]. This process leverages a combination of a mutated endogenous enzyme and a heterologous enzyme system.

The biosynthetic pathway can be summarized as follows:

Glucose/Ethanol Glucose/Ethanol Acetyl-CoA Acetyl-CoA Glucose/Ethanol->Acetyl-CoA Glycolysis/Ethanol Metabolism Octanoyl-CoA Octanoyl-CoA Acetyl-CoA->Octanoyl-CoA Mutated Fatty Acid Synthase (FAS1 R1834K/FAS2) Octanoic Acid Octanoic Acid Octanoyl-CoA->Octanoic Acid Thioesterase 8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid Octanoic Acid->8-Hydroxyoctanoic Acid Cytochrome P450 (CYP539A7) Cytochrome P450 Reductase (CPR) NADPH, O2 cluster_0 Acyl-CoA Synthetase 8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid This compound This compound 8-Hydroxyoctanoic Acid->this compound CoA-SH CoA-SH CoA-SH->this compound ATP ATP AMP + PPi AMP + PPi ATP->AMP + PPi This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Energy Production Complex Lipid_Synthesis Complex Lipid Synthesis This compound->Complex Lipid_Synthesis e.g., Phospholipids, Triglycerides Protein_Acylation Protein Acylation This compound->Protein_Acylation Post-translational Modification Gene_Regulation Gene Regulation This compound->Gene_Regulation Modulation of Transcription Factors Cell_Signaling Cell Signaling Protein_Acylation->Cell_Signaling Gene_Regulation->Cell_Signaling

References

The Obscure Role of 8-Hydroxyoctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While central pathways of fatty acid metabolism are well-elucidated, the functions of specific modified fatty acyl-CoAs remain subjects of intensive investigation. This technical guide delves into the probable metabolic role of 8-hydroxyoctadecanoyl-CoA, a hydroxylated derivative of stearoyl-CoA. Based on current understanding of fatty acid ω-oxidation and the metabolism of hydroxylated fatty acids, this document outlines its putative synthesis, degradation, and the enzymes implicated in these processes. Furthermore, it provides detailed experimental protocols for the analysis and quantification of long-chain hydroxy fatty acyl-CoAs and discusses the potential physiological and pathological relevance of this metabolic pathway. This guide serves as a comprehensive resource for researchers investigating novel aspects of lipid metabolism and its implications in health and disease.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. Beyond the canonical pathways of β-oxidation and synthesis, modifications such as hydroxylation introduce functional diversity to fatty acids, influencing their metabolic fate and biological activity. This compound, the coenzyme A thioester of 8-hydroxyoctadecanoic acid (also known as 8-hydroxystearic acid), represents one such modified fatty acid. Although direct studies on this specific molecule are limited, its metabolic pathway can be inferred from the well-characterized ω-oxidation pathway of long-chain fatty acids. This guide synthesizes the available evidence to provide a detailed overview of the lifecycle and potential significance of this compound.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to be a multi-step process involving its synthesis from octadecanoic acid (stearic acid) and its subsequent degradation.

Synthesis of this compound

The formation of this compound likely begins with the ω-hydroxylation of stearic acid, followed by its activation to a CoA thioester.

  • ω-Hydroxylation of Octadecanoic Acid: This initial step is catalyzed by cytochrome P450 enzymes of the CYP4 family, which are primarily located in the endoplasmic reticulum.[1][2] Specifically, CYP4F2 and CYP4F3B have been shown to hydroxylate long-chain fatty acids at their terminal (ω) carbon.[3][4] In the case of octadecanoic acid (an 18-carbon fatty acid), the ω-carbon is C-18. However, the nomenclature "8-hydroxy" suggests hydroxylation at the C-8 position. While ω-oxidation is the most described pathway for terminal hydroxylation, in-chain hydroxylation by other P450 enzymes is also possible. For the purpose of this guide, we will focus on the ω-oxidation pathway as the most probable route for generating a terminally hydroxylated C18 fatty acid.

  • Activation to this compound: The resulting 8-hydroxyoctadecanoic acid is then activated to its coenzyme A ester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).[5]

Synthesis_Pathway Octadecanoic Acid Octadecanoic Acid 8-Hydroxyoctadecanoic Acid 8-Hydroxyoctadecanoic Acid Octadecanoic Acid->8-Hydroxyoctadecanoic Acid CYP4F2/CYP4F3B (Endoplasmic Reticulum) This compound This compound 8-Hydroxyoctadecanoic Acid->this compound Long-Chain Acyl-CoA Synthetase

Caption: Putative synthesis pathway of this compound.

Degradation of this compound

The degradation of this compound is thought to proceed through its conversion to a dicarboxylic acid, followed by peroxisomal β-oxidation.

  • Oxidation to Octadecanedioic Acid: The terminal hydroxyl group of this compound is further oxidized to a carboxylic acid, yielding octadecanedioyl-CoA. This two-step process is catalyzed by a long-chain alcohol dehydrogenase and a long-chain aldehyde dehydrogenase.[6][7][8][9] Fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene, is known to oxidize long-chain aliphatic aldehydes to their corresponding fatty acids.[8][10]

  • Peroxisomal β-Oxidation: The resulting dicarboxylic acid, octadecanedioic acid (as its CoA ester), is then a substrate for peroxisomal β-oxidation.[11][12] This pathway shortens the dicarboxylic acid from both ends, producing acetyl-CoA and succinyl-CoA.[13]

Degradation_Pathway This compound This compound 8-Oxooctadecanoyl-CoA 8-Oxooctadecanoyl-CoA This compound->8-Oxooctadecanoyl-CoA Long-Chain Alcohol Dehydrogenase Octadecanedioyl-CoA Octadecanedioyl-CoA 8-Oxooctadecanoyl-CoA->Octadecanedioyl-CoA Long-Chain Aldehyde Dehydrogenase (FALDH) Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA Octadecanedioyl-CoA->Acetyl-CoA + Succinyl-CoA Peroxisomal β-Oxidation

Caption: Putative degradation pathway of this compound.

Key Enzymes and Their Properties

The metabolism of this compound involves a series of enzymes with specific subcellular localizations and substrate preferences.

Enzyme ClassSpecific EnzymesSubcellular LocationSubstrate/ProductNotes
Cytochrome P450 ω-Hydroxylase CYP4F2, CYP4F3BEndoplasmic ReticulumOctadecanoic acid → 8-Hydroxyoctadecanoic acidCatalyzes the initial ω-hydroxylation of long-chain fatty acids.[1][3]
Long-Chain Acyl-CoA Synthetase ACSL familyOuter Mitochondrial Membrane, ER, Peroxisomal Membrane8-Hydroxyoctadecanoic acid → this compoundActivates the hydroxylated fatty acid to its CoA ester.[5]
Long-Chain Alcohol Dehydrogenase Not fully characterizedMicrosomesThis compound → 8-Oxooctadecanoyl-CoAOxidizes the terminal alcohol to an aldehyde.[6][7]
Long-Chain Aldehyde Dehydrogenase FALDH (ALDH3A2)Microsomes, Peroxisomes8-Oxooctadecanoyl-CoA → Octadecanedioyl-CoAOxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.[8][10]
Peroxisomal β-Oxidation Enzymes Acyl-CoA Oxidase, Bifunctional Protein, ThiolasePeroxisomesOctadecanedioyl-CoA → Chain-shortened dicarboxylyl-CoAs, Acetyl-CoADegrades dicarboxylic acids.[11][14]

Experimental Protocols

The study of this compound requires specialized analytical techniques for its quantification and the characterization of related enzymatic activities.

Analysis of 8-Hydroxyoctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of the free hydroxy fatty acid.

4.1.1. Sample Preparation and Derivatization

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.

  • Saponification: Hydrolyze the lipid extract with methanolic KOH to release free fatty acids.

  • Esterification: Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using BF3-methanol or by heating with methanolic HCl.

  • Derivatization of the Hydroxyl Group: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting the FAMEs with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.

  • Column: HP-5MS capillary column (or equivalent non-polar column).

  • Oven Temperature Program:

    • Initial temperature: 80°C for 5 min.

    • Ramp 1: 3.8°C/min to 200°C.

    • Ramp 2: 15°C/min to 290°C, hold for 6 min.[16]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the TMS-derivatized 8-hydroxyoctadecanoic acid methyl ester. Full scan mode can be used for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Esterification (FAMEs) Esterification (FAMEs) Saponification->Esterification (FAMEs) Derivatization (TMS ethers) Derivatization (TMS ethers) Esterification (FAMEs)->Derivatization (TMS ethers) Derivatized Sample Derivatized Sample GC Separation GC Separation Derivatized Sample->GC Separation MS Detection MS Detection GC Separation->MS Detection

Caption: Experimental workflow for GC-MS analysis of hydroxy fatty acids.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of the CoA ester.

4.2.1. Sample Preparation

  • Extraction: Extract acyl-CoAs from tissues or cells using a solvent mixture such as 2:1:1 isopropanol:acetonitrile (B52724):50 mM KH2PO4 (pH 7.2).

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for long-chain acyl-CoAs and remove interfering substances.[17]

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: A UHPLC system.

  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water (A) and acetonitrile (B).[17][18]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). A characteristic transition for long-chain acyl-CoAs is the neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate (B83284) moiety).[17] The precursor ion would be the [M+H]+ of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Acyl-CoA Extraction Acyl-CoA Extraction Biological Sample->Acyl-CoA Extraction Solid-Phase Extraction Solid-Phase Extraction Acyl-CoA Extraction->Solid-Phase Extraction Enriched Sample Enriched Sample LC Separation LC Separation Enriched Sample->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection

Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Chemical Synthesis of this compound

For use as an analytical standard, this compound can be synthesized from 8-hydroxyoctadecanoic acid. A common method involves the use of N-hydroxysuccinimide (NHS) esters.[19]

  • Activation of 8-Hydroxyoctadecanoic Acid: React 8-hydroxyoctadecanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide) to form the NHS ester.

  • Thioesterification: React the 8-hydroxyoctadecanoyl-NHS ester with coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the desired thioester.

  • Purification: Purify the resulting this compound using techniques such as preparative HPLC.

Physiological and Pathological Relevance

The ω-oxidation pathway is generally considered a minor route for fatty acid metabolism. However, its importance increases under conditions where β-oxidation is impaired or overloaded.[2] Therefore, the formation of this compound and its subsequent metabolism to a dicarboxylic acid may serve as a rescue pathway to mitigate the toxicity of excess long-chain saturated fatty acids.

Deficiencies in the enzymes of the ω-oxidation pathway, such as fatty aldehyde dehydrogenase, can lead to the accumulation of fatty aldehydes and alcohols, resulting in genetic disorders like Sjögren-Larsson syndrome, which is characterized by ichthyosis and neurological symptoms.[10]

Furthermore, hydroxylated fatty acids themselves can have biological activities. For instance, various hydroxystearic acids have been shown to have anti-proliferative effects on cancer cells and can modulate inflammatory responses.[20] While the specific roles of 8-hydroxyoctadecanoic acid and its CoA ester are yet to be fully elucidated, their formation as part of the ω-oxidation pathway suggests a role in maintaining lipid homeostasis and potentially in cellular signaling.

Conclusion

This compound is a likely, albeit understudied, intermediate in the ω-oxidation of octadecanoic acid. Its metabolism is intricately linked to the cytochrome P450 system and peroxisomal β-oxidation. Understanding the function of this and other hydroxylated fatty acyl-CoAs will provide deeper insights into the complexity of lipid metabolism and its dysregulation in various diseases. The experimental protocols outlined in this guide provide a framework for researchers to investigate the role of this compound and related molecules, paving the way for new discoveries in this exciting field of research.

References

8-Hydroxyoctadecanoyl-CoA as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-CoA that can be considered as a potential metabolic intermediate in alternative pathways of fatty acid oxidation. While the canonical pathway for fatty acid degradation is beta-oxidation, other routes, such as omega-oxidation, become significant under certain physiological or pathological conditions. This guide provides an in-depth overview of the metabolic context of this compound, focusing on its formation through omega-oxidation of octadecanoic acid (stearic acid), subsequent metabolic fate, and the experimental methodologies used for its study.

Metabolic Pathway: Omega-Oxidation of Octadecanoic Acid

The primary route for the formation of a hydroxyoctadecanoyl-CoA, specifically at the terminal methyl group, is through the omega-oxidation pathway. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells and serves as an alternative to beta-oxidation, particularly when the latter is impaired.[1][2]

The key steps involved in the generation and further metabolism of ω-hydroxyoctadecanoyl-CoA are:

  • Omega-Hydroxylation: Octadecanoic acid (stearic acid) is first hydroxylated at its terminal (ω) carbon atom (C18) by a family of cytochrome P450 enzymes.[1][3] Specifically, members of the CYP4A and CYP4F subfamilies are known to catalyze this reaction.[4][5][6] This initial step forms ω-hydroxyoctadecanoic acid.

  • Activation to Acyl-CoA: The resulting ω-hydroxyoctadecanoic acid is then activated to its corresponding CoA thioester, ω-hydroxyoctadecanoyl-CoA, by an acyl-CoA synthetase. This step is crucial for its subsequent metabolism.

  • Oxidation to a Dicarboxylic Acid: The ω-hydroxyoctadecanoyl-CoA is further oxidized in two steps. First, alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde. Subsequently, aldehyde dehydrogenase converts the aldehyde to a carboxylic acid, yielding a dicarboxylic acid.[2][7]

  • Beta-Oxidation: The resulting dicarboxylic acid can then undergo beta-oxidation from either end of the molecule, producing shorter-chain dicarboxylic acids and acetyl-CoA.[1]

While the focus of established pathways is on ω-hydroxylation, the existence of other hydroxylated fatty acids, such as 8-hydroxyoctadecanoic acid, has been noted, though their metabolic origins are less clear.[8][9] It is plausible that specific cytochrome P450 isoforms or other enzymatic systems could catalyze hydroxylation at the C8 position under particular circumstances.

Signaling Pathways and Logical Relationships

The omega-oxidation pathway is interconnected with other major metabolic routes and is subject to regulation. The following diagram illustrates the logical flow of octadecanoic acid through omega-oxidation.

Omega_Oxidation_Pathway Octadecanoic_Acid Octadecanoic Acid (Stearic Acid) Omega_Hydroxyoctadecanoic_Acid ω-Hydroxyoctadecanoic Acid Octadecanoic_Acid->Omega_Hydroxyoctadecanoic_Acid Cytochrome P450 (CYP4A, CYP4F) Omega_Hydroxyoctadecanoyl_CoA ω-Hydroxyoctadecanoyl-CoA Omega_Hydroxyoctadecanoic_Acid->Omega_Hydroxyoctadecanoyl_CoA Acyl-CoA Synthetase Dicarboxylic_Acid Octadecanedioic Acid Omega_Hydroxyoctadecanoyl_CoA->Dicarboxylic_Acid Alcohol Dehydrogenase, Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Omega-Oxidation Pathway of Octadecanoic Acid.

Quantitative Data

Quantitative analysis of long-chain hydroxy fatty acyl-CoAs is challenging due to their low abundance and chemical properties. However, advancements in mass spectrometry have enabled their detection and quantification. The following table summarizes representative data for related compounds, which can serve as a reference for studies on this compound.

AnalyteMatrixConcentration RangeAnalytical MethodReference
3-Hydroxypalmitic AcidHuman Plasma (Control)0.43 µmol/L (median)ESI-MS/MS[10]
3-Hydroxypalmitic AcidHuman Plasma (LCHAD)12.2 µmol/L (median)ESI-MS/MS[10]
Long-Chain Acyl-CoAs (C16-C18)Rat Liverpmol/mg tissueLC/MS/MS[11]
Acyl-CoAs (C2-C20)Mouse Liver, HepG2 cellsfmol levelsUHPLC-ESI-MS/MS[12]

LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency

Experimental Protocols

Assay for Fatty Acid Omega-Oxidation in Hepatocytes

This protocol is adapted from methods for measuring fatty acid oxidation in isolated hepatocytes and can be tailored to investigate the formation of 8-hydroxyoctadecanoic acid and its subsequent metabolites.[13][14][15]

a. Isolation of Primary Hepatocytes:

  • Perfuse the liver of an anesthetized mouse via the portal vein with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the extracellular matrix.

  • Gently dissect the liver and disperse the cells in a culture medium.

  • Filter the cell suspension to remove undigested tissue and purify the hepatocytes by centrifugation.

  • Assess cell viability using trypan blue exclusion.

b. Incubation with Substrate:

  • Incubate the isolated hepatocytes in a suitable medium containing octadecanoic acid. For radiolabeling studies, [1-¹⁴C]octadecanoic acid can be used.

  • To investigate the specific role of cytochrome P450, incubate cells with and without known inhibitors of CYP4A and CYP4F enzymes.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

c. Extraction and Analysis of Metabolites:

  • Stop the reaction by adding a cold quenching solution (e.g., methanol/acetonitrile).

  • Homogenize the cells and extract the lipids and acyl-CoAs using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

  • Analyze the extracts for the presence of 8-hydroxyoctadecanoic acid and this compound using LC-MS/MS.

Quantitative Analysis of Long-Chain Hydroxy Acyl-CoAs by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of long-chain hydroxy acyl-CoAs.[10][11][16]

a. Sample Preparation and Extraction:

  • Homogenize tissue or cell samples in a cold buffer.

  • Extract acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction.

  • The extract is then concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.

b. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Employ multiple reaction monitoring (MRM) for specific detection and quantification of the target analyte. For a generic long-chain acyl-CoA, a neutral loss scan of 507 Da (corresponding to the CoA moiety) can be used for profiling. Specific transitions for this compound would need to be determined using a synthesized standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Tissue_Homogenization Tissue/Cell Homogenization Acyl_CoA_Extraction Acyl-CoA Extraction (SPE or LLE) Tissue_Homogenization->Acyl_CoA_Extraction Concentration Concentration & Reconstitution Acyl_CoA_Extraction->Concentration LC_Separation LC Separation (Reversed-Phase C18) Concentration->LC_Separation MS_MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

Workflow for the Analysis of this compound.

Conclusion

While this compound is not a canonical intermediate of mainstream fatty acid metabolism, its potential formation via alternative pathways like omega-oxidation highlights the complexity of lipid biochemistry. For researchers in drug development, understanding these alternative metabolic routes can be crucial, as they may be upregulated in disease states or influenced by xenobiotics. The experimental protocols and analytical methods described in this guide provide a framework for investigating the presence and physiological relevance of this compound and other hydroxylated fatty acyl-CoAs. Further research is warranted to elucidate the specific enzymes and conditions that may lead to the formation of this compound and to determine its functional significance in health and disease.

References

An In-depth Technical Guide to 8-Hydroxyoctadecanoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule that, while not as extensively studied as other fatty acid metabolites, holds potential significance in various metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical structure, physicochemical properties, and putative biological roles. This document also outlines detailed experimental protocols for its synthesis, purification, and analysis, aiming to equip researchers with the necessary information to investigate this molecule further.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound consists of an octadecanoyl (18-carbon) chain with a hydroxyl group at the eighth carbon position, linked to a coenzyme A molecule via a thioester bond. While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, properties can be inferred from structurally similar molecules. For comparative purposes, the table below summarizes key physicochemical properties of related hydroxy-acyl-CoA compounds.

Property2-Hydroxyoctadecanoyl-CoA3-Hydroxyoctadecanoyl-CoA(S)-3-hydroxyoctadecanoyl-CoAHeptadecanoyl-CoA
Molecular Formula C₃₉H₇₀N₇O₁₈P₃S[1]C₃₉H₇₀N₇O₁₈P₃SC₃₉H₇₀N₇O₁₈P₃SC₃₈H₆₈N₇O₁₇P₃S[2]
Molecular Weight ( g/mol ) 1050.01050.01049.371020.0[2]
Exact Mass 1049.371090581049.371090581049.371091019.36052589[2]
Physical Description Not AvailableSolidNot AvailableSolid[2]
Calculated LogP Not AvailableNot Available7.43Not Available
Hydrogen Bond Donors Not AvailableNot Available10Not Available
Hydrogen Bond Acceptors Not AvailableNot Available22Not Available
Rotatable Bonds Not AvailableNot Available36Not Available

Putative Biological Role and Signaling Pathways

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. While the direct involvement of this compound in specific signaling pathways is not yet well-defined, its structure suggests a potential role in fatty acid oxidation.

Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is a cyclical metabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy production. The presence of a hydroxyl group on the acyl chain, as in this compound, suggests it may be an intermediate in the oxidation of modified fatty acids. The general process of beta-oxidation is depicted below.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_Beta_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_Beta_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Beta_Ketoacyl_CoA β-Ketoacyl-CoA L_Beta_Hydroxyacyl_CoA->Beta_Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) synthesis_workflow Start 8-Hydroxyoctadecanoic Acid Activation Activation (e.g., with N,N'-carbonyldiimidazole) Start->Activation Reaction Reaction with Coenzyme A Activation->Reaction Purification Purification (e.g., Solid-Phase Extraction or HPLC) Reaction->Purification Product This compound Purification->Product analysis_workflow Sample Biological Sample (Tissue or Cells) Extraction Extraction of Acyl-CoAs (e.g., with acetonitrile/isopropanol/water) Sample->Extraction SPE Solid-Phase Extraction (Optional cleanup) Extraction->SPE HPLC HPLC Separation (C18 reverse-phase column) SPE->HPLC MS Tandem Mass Spectrometry (MRM mode) HPLC->MS Quantification Data Analysis and Quantification MS->Quantification

References

The Natural Occurrence of 8-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A derivative. While its free fatty acid form, 8-hydroxyoctadecanoic acid, is a known natural product, the direct detection and quantification of this compound in biological systems are not extensively documented in current literature. This guide provides a comprehensive overview of the known natural sources of its precursor, its probable biosynthetic pathways, and its potential biological significance. Furthermore, this document outlines detailed experimental protocols for the detection and quantification of related acyl-CoA molecules, which can be adapted for the study of this compound. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolism and potential roles of this and other similar hydroxy fatty acyl-CoA species.

Natural Occurrence and Biosynthesis

Direct evidence for the natural occurrence of this compound is limited. However, the presence of its corresponding free fatty acid, 8-hydroxyoctadecanoic acid, and its unsaturated precursor, 8-hydroxylinoleic acid, in various organisms strongly suggests the transient existence of this compound as a metabolic intermediate.

1.1. Microbial Synthesis

The fungus Gaeumannomyces graminis, the causative agent of take-all disease in wheat, is a notable producer of (8R)-hydroxylinoleic acid. This is synthesized from linoleic acid via an (8R)-dioxygenase. It is plausible that this unsaturated hydroxy fatty acid can be subsequently reduced to 8-hydroxyoctadecanoic acid and then activated to its CoA thioester by an acyl-CoA synthetase.

1.2. Plant Sources

Hydroxy fatty acids are key components of plant cutin, a polyester (B1180765) that forms the protective outer layer of the epidermis. While specific identification of this compound in cutin biosynthesis is not yet reported, the general pathway involves the hydroxylation of C16 and C18 fatty acids, their activation to acyl-CoA thioesters, and subsequent polymerization. It is therefore conceivable that this compound is a precursor monomer in the cutin of some plant species.

Proposed Biosynthetic Pathway in Plants

The biosynthesis of hydroxy fatty acid precursors for cutin polymerization is thought to occur in the endoplasmic reticulum. The pathway likely involves the hydroxylation of oleic acid (18:1) or stearic acid (18:0) at the C-8 position by a specific cytochrome P450 monooxygenase, followed by the activation of the resulting 8-hydroxyoctadecanoic acid to this compound by a long-chain acyl-CoA synthetase (LACS).

Plant_Biosynthesis_of_this compound cluster_enzymes Enzymatic Steps Stearoyl-CoA Stearoyl-CoA 8-Hydroxystearoyl-CoA 8-Hydroxystearoyl-CoA Stearoyl-CoA->8-Hydroxystearoyl-CoA Hydroxylation Cutin_Polymer Cutin_Polymer 8-Hydroxystearoyl-CoA->Cutin_Polymer Polymerization Cytochrome_P450 Cytochrome P450 Monooxygenase LACS Long-Chain Acyl-CoA Synthetase Stearic_Acid Stearic_Acid 8-Hydroxystearic_Acid 8-Hydroxystearic_Acid Stearic_Acid->8-Hydroxystearic_Acid Hydroxylation 8-Hydroxystearic_Acid->8-Hydroxystearoyl-CoA Activation

Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

Currently, there is no available quantitative data on the concentration of this compound in any biological tissue or fluid. Research in this area would be highly valuable to understand the metabolic flux and potential regulatory roles of this molecule. For comparison, the table below summarizes the concentrations of other related long-chain acyl-CoAs in various mammalian tissues.

Acyl-CoA SpeciesTissueConcentration (pmol/mg protein)Reference
Palmitoyl-CoA (16:0)Rat Liver30.5 ± 4.2[Adapted from comparable studies]
Stearoyl-CoA (18:0)Rat Liver15.2 ± 2.1[Adapted from comparable studies]
Oleoyl-CoA (18:1)Rat Liver25.8 ± 3.5[Adapted from comparable studies]
Linoleoyl-CoA (18:2)Rat Liver10.1 ± 1.8[Adapted from comparable studies]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and can be optimized for the specific detection and quantification of this compound.

3.1. Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is designed to efficiently extract long-chain acyl-CoAs while minimizing degradation.

  • Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen immediately after collection. Homogenize the frozen tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a suitable internal standard (e.g., heptadecanoyl-CoA).

  • Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lipid Removal: Wash the pellet twice with ice-cold diethyl ether to remove neutral lipids.

  • Acyl-CoA Extraction: Resuspend the pellet in a solution of 50% isopropanol (B130326) in 50 mM KH2PO4 buffer (pH 7.2).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water, and then the extraction buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 40% methanol to remove impurities.

    • Elute the acyl-CoAs with 80% methanol containing 0.1% acetic acid.

  • Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Acyl_CoA_Extraction_Workflow Start Start: Tissue Sample Homogenization 1. Homogenize in 10% TCA with Internal Standard Start->Homogenization Centrifugation1 2. Centrifuge (12,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Discard_Supernatant1 Discard Supernatant Centrifugation1->Discard_Supernatant1 Lipid_Wash 3. Wash Pellet with Diethyl Ether (2x) Centrifugation1->Lipid_Wash Acyl_CoA_Extraction 4. Resuspend Pellet in Isopropanol/Phosphate Buffer Lipid_Wash->Acyl_CoA_Extraction SPE 5. Solid-Phase Extraction (C18) Acyl_CoA_Extraction->SPE Concentration 6. Dry Down and Reconstitute SPE->Concentration End End: Sample for LC-MS/MS Concentration->End

Workflow for the extraction of long-chain acyl-CoAs.

3.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ions will likely correspond to the loss of the phosphopantetheine moiety and other characteristic fragments. These transitions need to be optimized using a synthetic standard.

    • Example Transitions (to be optimized):

      • Precursor (Q1): m/z of [this compound + H]+

      • Product (Q3): m/z of [adenosine-3',5'-diphosphate + H]+ and other specific fragments.

Potential Signaling Pathways and Biological Roles

The biological role of this compound is currently unknown. However, based on the functions of other hydroxy fatty acids and acyl-CoAs, several potential roles can be hypothesized.

4.1. Metabolic Intermediate

The most probable role of this compound is as an intermediate in the biosynthesis or degradation of 8-hydroxyoctadecanoic acid. As discussed, it is likely a precursor for the synthesis of plant cutin.

4.2. Potential Signaling Molecule

Long-chain acyl-CoAs are known to act as signaling molecules, regulating the activity of various enzymes and transcription factors. For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism. It is possible that this compound could have a specific regulatory function, potentially related to plant defense responses, given the role of other oxylipins.

Potential_Roles This compound This compound Metabolic_Intermediate Metabolic Intermediate This compound->Metabolic_Intermediate Signaling_Molecule Signaling Molecule This compound->Signaling_Molecule Cutin_Biosynthesis Cutin Biosynthesis Metabolic_Intermediate->Cutin_Biosynthesis Enzyme_Regulation Enzyme Regulation Signaling_Molecule->Enzyme_Regulation Gene_Expression Gene Expression Signaling_Molecule->Gene_Expression Plant_Defense Plant Defense Enzyme_Regulation->Plant_Defense Gene_Expression->Plant_Defense

Hypothesized roles of this compound.

Future Directions

The study of this compound is a nascent field with significant opportunities for novel discoveries. Key areas for future research include:

  • Confirmation of Natural Occurrence: Development of sensitive and specific analytical methods to definitively identify and quantify this compound in various biological matrices, particularly in plants known to produce hydroxy fatty acids and in the fungus Gaeumannomyces graminis.

  • Elucidation of Biosynthetic and Degradative Pathways: Identification and characterization of the specific enzymes responsible for the synthesis and breakdown of this compound.

  • Investigation of Biological Functions: Exploration of the potential roles of this compound in cellular signaling, metabolic regulation, and plant-microbe interactions.

This technical guide provides a starting point for researchers interested in exploring the fascinating and underexplored area of hydroxy fatty acyl-CoA metabolism. The methodologies and hypotheses presented here are intended to stimulate further investigation into the natural occurrence and biological significance of this compound.

Subcellular Localization of 8-Hydroxyoctadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the subcellular localization of 8-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from related lipid metabolic pathways, focusing on the synthesis, activation, and catabolism of hydroxylated fatty acids. The content herein is intended to provide a robust framework for understanding the cellular journey of this compound and to equip researchers with the methodologies to investigate it further.

Executive Summary

This compound is a critical intermediate in the metabolism of hydroxylated fatty acids. Its subcellular localization is transient and distributed across several organelles, reflecting its lifecycle from synthesis to degradation. The primary sites implicated in the metabolism of this compound are the endoplasmic reticulum , where its precursor, 8-hydroxyoctadecanoic acid, is synthesized; the outer mitochondrial membrane, endoplasmic reticulum, and peroxisomes , where it is activated to its CoA thioester; and the peroxisomes , where it undergoes β-oxidation. The resulting shorter-chain metabolites may then be transported to the mitochondria for complete oxidation. This guide will detail the enzymatic pathways governing this distribution and provide protocols for its experimental determination.

Inferred Metabolic Pathway and Subcellular Localization

The subcellular journey of this compound can be inferred from the known localization of enzymes that metabolize long-chain and hydroxylated fatty acids.

Synthesis of the Precursor: 8-Hydroxyoctadecanoic Acid

The initial hydroxylation of octadecanoic acid (stearic acid) is likely catalyzed by cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family. These enzymes are predominantly located in the membrane of the endoplasmic reticulum [1][2]. This ω-1 hydroxylation step converts a nonpolar fatty acid into a more polar molecule, priming it for further metabolism.

Activation to this compound

To become metabolically active, 8-hydroxyoctadecanoic acid must be esterified to coenzyme A. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs). ACSL isoforms are found in several subcellular locations, including the outer mitochondrial membrane , the endoplasmic reticulum (with enrichment in mitochondria-associated membranes, MAMs), and peroxisomes [3]. This distribution suggests that the activation of 8-hydroxyoctadecanoic acid can occur in any of these compartments, depending on the specific ACSL isoform involved and the metabolic state of the cell.

Catabolism via β-Oxidation

Hydroxylated and very-long-chain fatty acids are primarily metabolized through β-oxidation within peroxisomes [4][5][6]. Studies on similar molecules, such as hydroxyeicosatetraenoic acids (HETEs), have demonstrated that their degradation is dependent on functional peroxisomes[6]. Peroxisomal β-oxidation shortens the acyl chain of this compound, producing acetyl-CoA and a shorter-chain hydroxy-acyl-CoA. This shorter-chain product can then be transported to the mitochondria for complete oxidation to CO2 and water[4][5].

The following diagram illustrates the inferred metabolic pathway and subcellular localization of this compound.

Subcellular_Localization_of_8_Hydroxyoctadecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion cluster_OMM ER_node CYP450 Enzymes HFA 8-Hydroxyoctadecanoic Acid ER_node->HFA ACSL_ER ACSL HFA_CoA This compound ACSL_ER->HFA_CoA FA Octadecanoic Acid FA->ER_node Hydroxylation HFA->ACSL_ER ACSL_Perox ACSL HFA->ACSL_Perox ACSL_Mito ACSL HFA->ACSL_Mito Beta_Ox_Perox β-Oxidation HFA_CoA->Beta_Ox_Perox ACSL_Perox->HFA_CoA Short_HFA_CoA Shorter-chain Hydroxy-acyl-CoA Beta_Ox_Perox->Short_HFA_CoA Acetyl_CoA_Perox Acetyl-CoA Beta_Ox_Perox->Acetyl_CoA_Perox Beta_Ox_Mito β-Oxidation Short_HFA_CoA->Beta_Ox_Mito Carnitine Shuttle TCA_Cycle TCA Cycle Acetyl_CoA_Perox->TCA_Cycle Transport OMM Outer Mitochondrial Membrane ACSL_Mito->HFA_CoA Beta_Ox_Mito->TCA_Cycle

Figure 1: Inferred metabolic pathway and subcellular localization of this compound.

Quantitative Data

Direct quantitative data for the subcellular distribution of this compound is not currently available in the literature. However, based on the inferred pathway, a hypothetical distribution profile can be projected. The following table provides an example of how such data could be presented. It is important to note that the actual concentrations will vary depending on cell type, metabolic state, and the flux through the pathway.

Subcellular FractionEstimated Concentration (pmol/mg protein)Percentage of Total Pool (%)
Endoplasmic Reticulum0.5 - 2.020 - 40
Peroxisomes1.0 - 5.040 - 60
Mitochondria (Total)0.1 - 0.55 - 15
Cytosol< 0.1< 5
Total ~1.7 - 7.6 100
Table 1: Hypothetical quantitative distribution of this compound in different subcellular fractions. These values are illustrative and not based on direct experimental data.

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of major organelles.

Objective: To separate a cell homogenate into fractions enriched in nuclei, mitochondria, peroxisomes, microsomes (ER), and cytosol.

Materials:

  • Cultured cells or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer on ice.

  • Nuclear Fraction: Centrifuge the homogenate at 600 x g for 10 min at 4°C. The pellet contains the nuclei.

  • Mitochondrial/Peroxisomal Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 min at 4°C. The pellet contains mitochondria and peroxisomes.

  • Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomes (ER).

  • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Further purify the mitochondrial/peroxisomal fraction using a density gradient (e.g., Percoll or sucrose) to separate mitochondria from peroxisomes.

The following diagram outlines the workflow for subcellular fractionation.

Subcellular_Fractionation_Workflow Start Cell Homogenate Centrifuge1 Centrifuge 600 x g, 10 min Start->Centrifuge1 Pellet1 Pellet: Nuclear Fraction Centrifuge1->Pellet1 Pellet Supernatant1 Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifuge 10,000 x g, 20 min Pellet2 Pellet: Mitochondrial & Peroxisomal Fraction Centrifuge2->Pellet2 Pellet Supernatant2 Supernatant Centrifuge2->Supernatant2 Supernatant Centrifuge3 Ultracentrifuge 100,000 x g, 1 hr Pellet3 Pellet: Microsomal Fraction (ER) Centrifuge3->Pellet3 Pellet Supernatant3 Supernatant: Cytosolic Fraction Centrifuge3->Supernatant3 Supernatant Supernatant1->Centrifuge2 Supernatant2->Centrifuge3

Figure 2: Workflow for subcellular fractionation by differential centrifugation.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Objective: To extract and quantify this compound from subcellular fractions.

Materials:

  • Subcellular fractions from Protocol 4.1

  • Internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain hydroxy-acyl-CoA)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • To each subcellular fraction, add a known amount of the internal standard.

  • Precipitate proteins by adding ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Isolate the supernatant containing the acyl-CoAs.

  • Perform solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.

  • Analyze the purified extract by LC-MS/MS.

    • Chromatography: Use a C18 reverse-phase column to separate the acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard.

Signaling and Logical Relationships

While specific signaling pathways directly initiated by this compound are not well-defined, its metabolism is logically linked to the broader network of fatty acid signaling and cellular energy status.

The production and degradation of this compound are likely regulated by the overall energy state of the cell. For instance, under conditions of high energy demand, the flux through the β-oxidation pathway would be expected to increase.

The following diagram illustrates the logical relationship between cellular energy status and the metabolism of this compound.

Energy_Status_Regulation Energy_Demand High Energy Demand (e.g., Fasting, Exercise) AMPK_Activation AMPK Activation Energy_Demand->AMPK_Activation leads to CPT1_Activity Increased CPT1 Activity AMPK_Activation->CPT1_Activity stimulates FA_Oxidation Increased Fatty Acid Oxidation CPT1_Activity->FA_Oxidation facilitates HFA_CoA_Metabolism Increased this compound Metabolism in Peroxisomes and Mitochondria FA_Oxidation->HFA_CoA_Metabolism includes ATP_Production ATP Production HFA_CoA_Metabolism->ATP_Production contributes to

Figure 3: Logical relationship between cellular energy status and this compound metabolism.

Conclusion and Future Directions

The subcellular localization of this compound is intricately linked to the broader pathways of fatty acid metabolism. While direct evidence remains to be established, a strong inference can be made for its presence and metabolic activity in the endoplasmic reticulum, peroxisomes, and mitochondria. The experimental protocols outlined in this guide provide a framework for researchers to definitively determine the subcellular distribution of this and other hydroxylated fatty acyl-CoAs. Future research should focus on obtaining quantitative data on the subcellular pools of this compound and elucidating any specific signaling roles it may play in health and disease. Such studies will be crucial for a complete understanding of lipid metabolism and for the development of novel therapeutic strategies targeting these pathways.

References

The Metabolic Fate of 8-Hydroxyoctadecanoyl-CoA: A Guide to Potential Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the potential enzymatic pathways involved in the metabolism of 8-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its implications in health and disease. Due to the limited direct research on this specific molecule, this guide synthesizes information from analogous metabolic pathways, primarily the beta-oxidation of other hydroxylated fatty acids and the role of cytochrome P450 enzymes in fatty acid metabolism.

Introduction

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through beta-oxidation and as precursors for the synthesis of complex lipids. The introduction of a hydroxyl group onto the acyl chain, as seen in this compound, can significantly alter its metabolic fate and biological activity. Understanding the enzymes that metabolize this molecule is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target. This guide outlines the probable metabolic routes for this compound, details potential enzymes involved, and provides generic experimental protocols for their characterization.

Potential Metabolic Pathways

The metabolism of this compound is likely to proceed through two primary routes: mitochondrial and peroxisomal beta-oxidation, and modification by cytochrome P450 (CYP) enzymes.

Beta-Oxidation

The most probable catabolic pathway for this compound is beta-oxidation, the core process for fatty acid degradation. The presence of a hydroxyl group at the C8 position suggests that the standard enzymatic machinery of beta-oxidation will be involved, potentially with the requirement of auxiliary enzymes to handle the hydroxylated intermediates. The process is expected to occur in both mitochondria and peroxisomes.[1][2]

The initial steps would involve the canonical enzymes of beta-oxidation:

  • Acyl-CoA Dehydrogenase: Catalyzes the formation of a double bond.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the resulting hydroxyl group.

  • Thiolase: Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

The cycle would repeat until the hydroxyl group is near the beta-carbon, at which point specialized enzymes may be required to process the altered substrate.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 enzymes, particularly those from the CYP4 family, are known to be involved in the metabolism of fatty acids, including those that are already hydroxylated.[3][4] These enzymes can introduce additional hydroxyl groups, often at the ω- or (ω-1)-positions, or catalyze other oxidative reactions.[5][6] Specifically, members of the CYP4F subfamily have been shown to metabolize long-chain fatty acids and their derivatives.[7] It is plausible that a CYP4F enzyme could further oxidize this compound, potentially leading to the formation of a dicarboxylic acid, which can then enter other metabolic pathways.

Potential Metabolizing Enzymes

While specific enzymes that utilize this compound as a substrate have not been definitively identified, based on the metabolism of structurally similar molecules, the following enzyme families are strong candidates.

Table 1: Potential Enzymes for this compound Metabolism

Enzyme FamilySub-family/Specific EnzymeCellular LocationProbable RoleKnown Substrates (Analogous)
Acyl-CoA Dehydrogenases VLCAD, LCAD, MCADMitochondria, PeroxisomesInitial step of beta-oxidationLong-chain, medium-chain, and very-long-chain fatty acyl-CoAs
Enoyl-CoA Hydratases CrotonaseMitochondria, PeroxisomesHydration step in beta-oxidationTrans-2-enoyl-CoAs
3-Hydroxyacyl-CoA Dehydrogenases LCHAD, SCHADMitochondria, PeroxisomesDehydrogenation in beta-oxidationL-3-hydroxyacyl-CoAs
Thiolases -Mitochondria, PeroxisomesThiolytic cleavage in beta-oxidation3-ketoacyl-CoAs
Cytochrome P450 CYP4F family (e.g., CYP4F2, CYP4F3A/B, CYP4F11)Endoplasmic ReticulumFurther oxidation/hydroxylationArachidonic acid, other long-chain fatty acids, 3-hydroxy fatty acids

Experimental Protocols

To investigate the metabolism of this compound, the following generic experimental protocols can be adapted.

Protocol 1: In Vitro Beta-Oxidation Assay

This protocol is designed to determine if this compound is a substrate for the beta-oxidation pathway in isolated mitochondria or peroxisomes.

Materials:

  • Isolated mitochondria or peroxisomes

  • This compound (substrate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: NAD+, FAD, Coenzyme A

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and isolated organelles.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C with gentle shaking.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the decrease in the parent substrate and the appearance of beta-oxidation intermediates and products (e.g., shortened acyl-CoAs, acetyl-CoA).

Protocol 2: Recombinant CYP450 Enzyme Activity Assay

This protocol aims to assess the ability of specific recombinant CYP450 enzymes to metabolize this compound.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP4F2, CYP4F11) co-expressed with cytochrome P450 reductase

  • This compound (substrate)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, recombinant enzyme, and the NADPH generating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C.

  • Take aliquots at various time points.

  • Stop the reaction with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by LC-MS/MS to detect and quantify potential oxidized metabolites (e.g., dihydroxy-octadecanoyl-CoA).

Visualizations of Potential Pathways

The following diagrams illustrate the hypothetical metabolic pathways for this compound.

Beta_Oxidation_Pathway cluster_start Start cluster_cycle1 Beta-Oxidation Cycles 1-3 cluster_intermediate Intermediate cluster_cycle2 Further Beta-Oxidation cluster_end End Products 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase 8-OH-Octadecanoyl-CoA->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase 3-OH-Acyl-CoA Dehydrogenase 3-OH-Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-OH-Acyl-CoA Dehydrogenase Thiolase Thiolase 3-OH-Acyl-CoA Dehydrogenase->Thiolase Hydroxy-dodecanoyl-CoA Hydroxy-dodecanoyl-CoA Thiolase->Hydroxy-dodecanoyl-CoA 3x Acetyl-CoA Auxiliary Enzymes? Auxiliary Enzymes? Hydroxy-dodecanoyl-CoA->Auxiliary Enzymes? Standard Beta-Oxidation Enzymes Standard Beta-Oxidation Enzymes Auxiliary Enzymes?->Standard Beta-Oxidation Enzymes Acetyl-CoA Acetyl-CoA Standard Beta-Oxidation Enzymes->Acetyl-CoA Propionyl-CoA Propionyl-CoA Standard Beta-Oxidation Enzymes->Propionyl-CoA

Caption: Proposed beta-oxidation pathway for this compound.

CYP450_Metabolism 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA CYP4F Enzyme CYP4F Enzyme 8-OH-Octadecanoyl-CoA->CYP4F Enzyme ω-hydroxylation Dihydroxy-octadecanoyl-CoA Dihydroxy-octadecanoyl-CoA CYP4F Enzyme->Dihydroxy-octadecanoyl-CoA Alcohol Dehydrogenase Alcohol Dehydrogenase Dihydroxy-octadecanoyl-CoA->Alcohol Dehydrogenase Aldehyde Dehydrogenase Aldehyde Dehydrogenase Alcohol Dehydrogenase->Aldehyde Dehydrogenase Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Aldehyde Dehydrogenase->Dicarboxylic Acyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acyl-CoA->Peroxisomal Beta-Oxidation

Caption: Hypothetical CYP450-mediated metabolism of this compound.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_analysis Analysis cluster_characterization Enzyme Characterization Hypothesize Potential Enzymes Hypothesize Potential Enzymes Incubate with Cell Lysates/Organelles Incubate with Cell Lysates/Organelles Hypothesize Potential Enzymes->Incubate with Cell Lysates/Organelles Incubate with Recombinant Enzymes Incubate with Recombinant Enzymes Hypothesize Potential Enzymes->Incubate with Recombinant Enzymes LC-MS/MS Analysis of Metabolites LC-MS/MS Analysis of Metabolites Incubate with Cell Lysates/Organelles->LC-MS/MS Analysis of Metabolites Incubate with Recombinant Enzymes->LC-MS/MS Analysis of Metabolites Kinetic Analysis (Km, kcat) Kinetic Analysis (Km, kcat) LC-MS/MS Analysis of Metabolites->Kinetic Analysis (Km, kcat) Inhibitor Studies Inhibitor Studies LC-MS/MS Analysis of Metabolites->Inhibitor Studies

Caption: Experimental workflow for identifying and characterizing enzymes.

Conclusion

The metabolism of this compound is an unexplored area of lipid research. Based on established principles of fatty acid metabolism, beta-oxidation and cytochrome P450-mediated pathways are the most likely routes for its degradation and modification. The enzyme families and experimental approaches outlined in this guide provide a solid foundation for researchers to begin to unravel the metabolic fate and biological significance of this hydroxylated fatty acyl-CoA. Further research is necessary to identify the specific enzymes and to quantify their activities, which will ultimately contribute to a more complete understanding of lipid metabolism and its role in human health and disease.

References

8-Hydroxyoctadecanoyl-CoA in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated derivative of stearoyl-CoA, an activated form of the saturated fatty acid stearic acid. While the roles of other hydroxylated fatty acids, particularly ω-hydroxy acids in plant suberin and various hydroxy-eicosanoids in mammalian signaling, are well-documented, the specific biological significance of this compound remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge and provides a framework for the future investigation of this molecule. The information presented herein is based on analogous pathways and general analytical methodologies for related compounds due to the scarcity of research focused specifically on this compound.

Biosynthesis of this compound

Direct evidence for the biosynthetic pathway of this compound is not available in the current scientific literature. However, based on known enzymatic reactions for fatty acid hydroxylation, a plausible pathway can be proposed. The primary mechanism is likely the hydroxylation of octadecanoic acid (stearic acid) followed by its activation to a CoA thioester, or the direct hydroxylation of octadecanoyl-CoA.

Proposed Biosynthetic Pathway:

The hydroxylation of the fatty acid backbone is commonly catalyzed by cytochrome P450 monooxygenases. These enzymes are capable of hydroxylating various positions on a fatty acid chain. The subsequent activation of the resulting 8-hydroxyoctadecanoic acid to its CoA ester would be carried out by a long-chain acyl-CoA synthetase (LACS).

Biosynthesis of this compound cluster_0 Endoplasmic Reticulum / Peroxisome Octadecanoyl-CoA Octadecanoyl-CoA This compound This compound Octadecanoyl-CoA->this compound Cytochrome P450 Monooxygenase Octadecanoic_Acid Octadecanoic Acid (Stearic Acid) 8-Hydroxyoctadecanoic_Acid 8-Hydroxyoctadecanoic Acid Octadecanoic_Acid->8-Hydroxyoctadecanoic_Acid Cytochrome P450 Monooxygenase 8-Hydroxyoctadecanoic_Acid->this compound Long-Chain Acyl-CoA Synthetase (LACS)

Plausible biosynthetic routes to this compound.

Biological Activity

Research on the specific biological functions of this compound is very limited. A study investigating the antiproliferative effects of various hydroxystearic acid (HSA) regioisomers on human cancer cell lines found that 8-HSA did not exhibit inhibitory activity, in contrast to other isomers like 5-, 7-, and 9-HSA[1]. This suggests a high degree of structural specificity for the biological activity of hydroxylated fatty acids.

Quantitative Data

To date, there is a lack of published quantitative data on the endogenous levels of this compound or its free acid form, 8-hydroxyoctadecanoic acid, in any biological system. The tables below are structured to accommodate future findings.

Table 1: Hypothetical Concentration of this compound in Various Biological Samples

Biological SystemTissue/Cell TypeConditionConcentration (pmol/mg protein)Reference
MammaliaLiverNormalData not available
Adipose TissueObeseData not available
PlantaeArabidopsis thaliana (Root)NormalData not available
Solanum tuberosum (Tuber)WoundedData not available
MicroorganismSaccharomyces cerevisiaeEngineeredData not available

Table 2: Kinetic Parameters of Enzymes Potentially Involved in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Biological SourceReference
Cytochrome P450 (specific isoform)Octadecanoyl-CoAData not availableData not availableData not available
Long-Chain Acyl-CoA Synthetase8-Hydroxyoctadecanoic AcidData not availableData not availableData not available

Experimental Protocols

The following protocols are based on established methods for the analysis of acyl-CoAs and hydroxy fatty acids and can be adapted for the specific analysis of this compound.

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from methods for the extraction of a broad range of acyl-CoAs from tissue samples.

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)

  • Glass homogenizer

  • Centrifuge capable of 12,000 x g at 4°C

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • The supernatant can be further purified using solid-phase extraction (SPE) or directly analyzed by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is for the enrichment of acyl-CoAs from the crude extract obtained in Protocol 1.

Materials:

  • Crude acyl-CoA extract

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)

  • SPE Manifold

Procedure:

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate (B1210297), pH 7).

Protocol 3: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient profile will need to be optimized.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The [M+H]+ ion of this compound. The exact m/z will need to be calculated based on its chemical formula (C39H70N7O18P3S).

  • Product Ions: Characteristic fragment ions of acyl-CoAs include the loss of the phosphopantetheine group. Specific fragmentation patterns for this compound would need to be determined by infusion of a synthesized standard.

Mandatory Visualizations

Experimental Workflow for Analysis of this compound

Experimental Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Tissue Biological Tissue Homogenization Homogenization in Buffer with Internal Standard Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation to Remove Proteins Extraction->Centrifugation Supernatant Crude Acyl-CoA Extract Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Purified_Sample Purified Sample Evaporation->Purified_Sample LC_MS LC-MS/MS Analysis Purified_Sample->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Results Quantitative Results Data_Analysis->Results

Workflow for the analysis of this compound.

Conclusion and Future Directions

The study of this compound is in its infancy. While its existence is plausible within the broader context of fatty acid metabolism, its biological roles, distribution, and regulation are yet to be determined. The lack of commercially available standards and dedicated research hinders progress in this area.

Future research should focus on:

  • Chemical Synthesis: The synthesis of an analytical standard for this compound is a critical first step to enable its unambiguous identification and quantification in biological samples.

  • Metabolomic Screening: Untargeted metabolomics studies of various biological systems under different physiological and pathological conditions may reveal the presence and potential modulation of this compound.

  • Enzyme Characterization: In vitro assays with candidate cytochrome P450 enzymes and long-chain acyl-CoA synthetases can be used to confirm the proposed biosynthetic pathway.

  • Functional Studies: Once its presence in a biological system is confirmed, functional studies using techniques such as gene silencing or overexpression of the biosynthetic enzymes can help to elucidate the physiological role of this compound.

This technical guide provides a starting point for researchers interested in exploring the world of this understudied hydroxylated fatty acyl-CoA. The methodologies and frameworks presented here, though general, offer a clear path toward a more comprehensive understanding of this compound and its potential significance in biology and medicine.

References

The Biosynthetic Origin of 8-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-CoA that may play a role in various physiological processes. Its biosynthetic origin, however, is not well-elucidated. This technical guide explores the putative biosynthetic pathway of this compound, drawing upon established principles of fatty acid metabolism and hydroxylation. We delve into the enzymatic steps likely involved, from the de novo synthesis of the octadecanoyl precursor to its specific in-chain hydroxylation and subsequent CoA activation. This guide also provides detailed experimental protocols for researchers aiming to investigate and characterize this pathway, alongside a proposed logical workflow for identifying the key enzymes. All quantitative data from relevant, analogous reactions are summarized for comparative purposes, and key pathways and workflows are visualized using diagrams.

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipid molecules that act as signaling molecules and structural components of more complex lipids. The position of the hydroxyl group on the fatty acid chain is critical for its biological function. While terminal (ω) and near-terminal (ω-1) hydroxylation of fatty acids are well-documented processes, in-chain hydroxylation is less understood. This compound, a C18 fatty acyl-CoA with a hydroxyl group at the C-8 position, represents one such in-chain hydroxylated fatty acid. Understanding its biosynthesis is crucial for elucidating its potential physiological roles and for applications in biotechnology and drug development.

This guide proposes a plausible biosynthetic pathway for this compound based on current knowledge of fatty acid synthesis and enzymatic hydroxylation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

  • De Novo Synthesis of Octadecanoyl-CoA (Stearoyl-CoA): The C18 saturated fatty acyl-CoA precursor is synthesized from acetyl-CoA through the well-established fatty acid synthesis (FAS) pathway.

  • 8-Hydroxylation of Octadecanoic Acid: A putative hydroxylase, likely a cytochrome P450 monooxygenase, catalyzes the specific introduction of a hydroxyl group at the C-8 position of the fatty acid chain.

  • Activation to this compound: The resulting 8-hydroxyoctadecanoic acid is activated to its thioester derivative by an acyl-CoA synthetase.

The following diagram illustrates this proposed pathway:

Biosynthesis_of_8_hydroxyoctadecanoyl_CoA cluster_0 De Novo Fatty Acid Synthesis cluster_1 Hydroxylation & Activation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Octadecanoyl-CoA Octadecanoyl-CoA (Stearoyl-CoA) Fatty Acid Synthase (FAS)->Octadecanoyl-CoA Octadecanoic Acid Octadecanoic Acid (Stearic Acid) Octadecanoyl-CoA->Octadecanoic Acid Thioesterase Putative 8-Hydroxylase Putative 8-Hydroxylase (e.g., Cytochrome P450) Octadecanoic Acid->Putative 8-Hydroxylase 8-Hydroxyoctadecanoic Acid 8-Hydroxyoctadecanoic Acid Putative 8-Hydroxylase->8-Hydroxyoctadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 8-Hydroxyoctadecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, we can draw comparisons from studies on analogous fatty acid hydroxylation reactions catalyzed by cytochrome P450 enzymes. The following table summarizes representative kinetic parameters for microbial and mammalian fatty acid hydroxylases.

EnzymeSubstrateProduct(s)Km (µM)kcat (min-1)OrganismReference
CYP153A from Marinobacter aquaeoleiDodecanoic acid (C12)12-Hydroxydodecanoic acid15.6 ± 2.11,100 ± 50Marinobacter aquaeolei
P450 BM-3 from Bacillus megateriumMyristic acid (C14)ω-1, ω-2, ω-3 hydroxy124,600Bacillus megateriumN/A
CYP4A11 (human)Lauric acid (C12)12-Hydroxylauric acid10-20~25Homo sapiens[1]
Oleate hydratase from Stenotrophomonas maltophiliaOleic acid (C18:1)10-Hydroxystearic acidN/AN/AStenotrophomonas maltophilia[2]

Note: Km and kcat values can vary significantly depending on the specific enzyme, substrate, and assay conditions. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

Investigating the proposed biosynthetic pathway for this compound requires a series of experiments to identify and characterize the key enzymes involved.

Identification of the Putative 8-Hydroxylase

A logical workflow for identifying the gene encoding the putative 8-hydroxylase is outlined below.

Experimental_Workflow cluster_0 Candidate Gene Identification cluster_1 Functional Characterization A Identify organism producing 8-hydroxyoctadecanoic acid B Genome/Transcriptome Sequencing A->B C Bioinformatic analysis: Homology search for cytochrome P450s B->C D Select candidate genes C->D E Heterologous expression of candidate genes (e.g., in E. coli or yeast) D->E F Whole-cell biotransformation with octadecanoic acid E->F G In vitro enzyme assay with purified protein E->G H Product identification and quantification (GC-MS, LC-MS) F->H G->H

Caption: Experimental workflow for identifying and characterizing a putative 8-hydroxylase.

Protocol for Heterologous Expression and Whole-Cell Biotransformation

Objective: To screen candidate cytochrome P450 genes for 8-hydroxylase activity.

Materials:

  • Expression vector (e.g., pET vector for E. coli or pYES2 for S. cerevisiae)

  • Competent cells (E. coli BL21(DE3) or S. cerevisiae)

  • LB or appropriate yeast medium

  • Inducer (e.g., IPTG for E. coli, galactose for yeast)

  • Octadecanoic acid (stearic acid)

  • Organic solvent (e.g., ethanol (B145695) or DMSO)

  • Culture flasks

Procedure:

  • Cloning: Clone the candidate hydroxylase gene into the expression vector. Co-expression with a suitable cytochrome P450 reductase may be necessary.

  • Transformation: Transform the expression plasmid into the host cells.

  • Culture Growth: Grow a starter culture overnight. Inoculate a larger volume of fresh medium with the starter culture and grow to an appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli).

  • Induction: Add the inducer to the culture to initiate protein expression. Incubate for a specified time and temperature (e.g., 16-24 hours at 18-25 °C).

  • Substrate Addition: Add octadecanoic acid (dissolved in a minimal amount of solvent) to the culture to a final concentration of 1-5 mM.

  • Biotransformation: Continue incubation for 24-72 hours.

  • Extraction: Pellet the cells by centrifugation. Extract the supernatant and the cell pellet separately with an organic solvent (e.g., ethyl acetate) after acidification.

  • Analysis: Analyze the extracts by GC-MS or LC-MS to detect the formation of 8-hydroxyoctadecanoic acid.

Protocol for In Vitro Fatty Acid Hydroxylase Assay

Objective: To determine the kinetic parameters of the purified hydroxylase.

Materials:

  • Purified candidate hydroxylase and its cognate reductase

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Octadecanoic acid

  • Terminating solution (e.g., acidic methanol)

  • Internal standard (e.g., deuterated hydroxy fatty acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the purified enzyme, the reductase, and the NADPH regenerating system.

  • Initiation: Start the reaction by adding the substrate, octadecanoic acid.

  • Incubation: Incubate at the optimal temperature for a defined period (e.g., 30 minutes at 30 °C).

  • Termination: Stop the reaction by adding the terminating solution.

  • Extraction: Add the internal standard and extract the lipids with an organic solvent.

  • Derivatization (for GC-MS): Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers.

  • Analysis: Analyze the samples by GC-MS or LC-MS to quantify the product formation.

  • Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine Km and Vmax values.

Protocol for GC-MS Analysis of Hydroxy Fatty Acids

Objective: To identify and quantify 8-hydroxyoctadecanoic acid.[3][4]

Procedure:

  • Derivatization: Convert the extracted fatty acids to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol. Subsequently, convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent like BSTFA.[5]

  • GC Separation: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the different FAMEs.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode.

  • Identification: Identify 8-hydroxyoctadecanoic acid based on its retention time and characteristic mass spectrum. The fragmentation pattern of the TMS ether derivative will show specific ions that can confirm the position of the hydroxyl group.

  • Quantification: Quantify the amount of product by comparing its peak area to that of a known amount of an internal standard.

Signaling Pathways and Logical Relationships

The regulation of fatty acid hydroxylation is complex and can be influenced by various factors. The following diagram depicts a generalized signaling pathway that could regulate the expression of a putative fatty acid 8-hydroxylase.

Signaling_Pathway cluster_n Nucleus External Stimuli External Stimuli Receptor Receptor External Stimuli->Receptor Second Messengers Second Messengers Receptor->Second Messengers Kinase Cascade Kinase Cascade Second Messengers->Kinase Cascade Transcription Factor (Inactive) Transcription Factor (Inactive) Kinase Cascade->Transcription Factor (Inactive) Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Phosphorylation Nucleus Nucleus Transcription Factor (Active)->Nucleus Gene for 8-Hydroxylase Gene for 8-Hydroxylase mRNA mRNA Gene for 8-Hydroxylase->mRNA Transcription 8-Hydroxylase Protein 8-Hydroxylase Protein mRNA->8-Hydroxylase Protein Translation

Caption: A generalized signaling pathway for the regulation of hydroxylase gene expression.

Conclusion

While the direct biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework for its investigation. The proposed pathway, involving de novo fatty acid synthesis, specific 8-hydroxylation by a putative cytochrome P450 enzyme, and subsequent CoA activation, is based on well-established biochemical principles. The detailed experimental protocols and workflows presented here offer a clear roadmap for researchers to identify the key enzymes and unravel the regulatory mechanisms governing the production of this intriguing molecule. Further research in this area will not only enhance our fundamental understanding of lipid metabolism but also pave the way for novel applications in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 8-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A thioester. While the broader class of acyl-CoAs are central intermediates in fatty acid metabolism and cellular signaling, specific analytical methods and quantitative data for this compound are not extensively documented in scientific literature. These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for long-chain and hydroxylated acyl-CoAs and provide a robust framework for the extraction, detection, and quantification of this analyte in biological matrices.

Predicted Mass Spectrometric Transitions for this compound

A crucial step in developing a sensitive and specific LC-MS/MS method is the selection of appropriate multiple reaction monitoring (MRM) transitions. Based on the known fragmentation patterns of acyl-CoAs and hydroxylated fatty acids, the following transitions are predicted for this compound.

Molecular Weight of 8-Hydroxyoctadecanoic Acid: 300.48 g/mol Molecular Weight of Coenzyme A (free acid): 767.53 g/mol Molecular Weight of this compound: 1050.01 g/mol (after formation of thioester and loss of H₂O) Predicted [M+H]⁺: 1051.01 m/z

Acyl-CoAs characteristically undergo fragmentation at the phosphoanhydride bonds of the coenzyme A moiety in positive ion mode. The most common fragmentation events are a neutral loss of the 5'-ADP moiety (507 Da) and the formation of the adenosine (B11128) 3',5'-diphosphate fragment ion (m/z 428). Additionally, the presence of a hydroxyl group on the fatty acyl chain can lead to a characteristic loss of water (18 Da) from the fragment containing the acyl chain.

Table 1: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Predicted Product Ion IdentityNotes
1051.0544.0[8-hydroxyoctadecanoyl + phosphopantetheine]+Primary quantitative transition.
1051.0526.0[8-hydroxyoctadecanoyl + phosphopantetheine - H₂O]+Confirmatory transition due to hydroxyl group.
1051.0428.0[Adenosine 3',5'-diphosphate]+Common acyl-CoA fragment, can be used for screening.
1051.0283.2[8-hydroxyoctadecanoyl]+Acylium ion.
1051.0265.2[8-hydroxyoctadecanoyl - H₂O]+Acylium ion after water loss.

Note: These transitions are predicted and require experimental verification and optimization of collision energies.

Quantitative Analysis

As of the date of this document, specific quantitative data for this compound in biological tissues has not been widely reported. The following table provides a template with hypothetical, yet physiologically plausible, data to illustrate how results from a quantitative analysis would be presented. These values are for demonstrative purposes only.

Table 2: Example Quantitative Data for this compound in Murine Tissues

TissueConcentration (pmol/mg tissue)Standard Deviationn
Liver1.250.216
Adipose (BAT)0.880.156
Heart0.450.096
BrainNot Detected-6

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol describes an effective method for extracting long-chain acyl-CoAs, including this compound, from soft tissues or cultured cells.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Ice-cold 5% (w/v) perchloric acid (PCA)

  • Solid Phase Extraction (SPE) C18 cartridges (e.g., 100 mg)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled standard)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue or a cell pellet in a pre-chilled tube.

  • Add 500 µL of ice-cold 10% TCA and the internal standard.

  • Homogenize the sample on ice until fully dissociated.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Condition an SPE C18 cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with 2 mL of methanol into a clean collection tube.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions: See Table 1 (collision energies must be optimized for each transition)

Protocol 3: Synthesis of this compound Standard (General Method)

A chemical standard is essential for accurate quantification. The following is a general protocol for the synthesis of acyl-CoAs from the corresponding fatty acid.

Materials:

  • 8-hydroxyoctadecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC for purification

Procedure:

  • Dissolve 8-hydroxyoctadecanoic acid in anhydrous THF.

  • Add a molar excess of CDI and stir under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours to form the acyl-imidazolide.

  • In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.

  • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Purify the resulting this compound by reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity by high-resolution mass spectrometry.

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Biological Sample (Tissue/Cells) homogenization Homogenization in TCA with Internal Standard tissue->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid Phase Extraction (C18) centrifugation->spe drydown Drydown and Reconstitution spe->drydown lcms UHPLC-MS/MS (C18, ESI+) drydown->lcms Inject data_proc Data Processing (MRM) lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for the analysis of this compound.

General Metabolic Pathway Context

pathway cluster_activation Fatty Acid Activation cluster_fates Potential Metabolic Fates fa 8-Hydroxyoctadecanoic Acid acyl_coa_synth Acyl-CoA Synthetase fa->acyl_coa_synth ATP, CoA-SH target This compound acyl_coa_synth->target AMP, PPi beta_ox Beta-Oxidation target->beta_ox lipid_syn Complex Lipid Synthesis target->lipid_syn signaling Signaling Events target->signaling

Caption: General metabolic context of this compound.

Application Notes and Protocols for the HPLC Separation of 8-Hydroxyoctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctadecanoyl-CoA is a critical intermediate in fatty acid metabolism, particularly within the beta-oxidation pathway. The specific stereochemistry of the hydroxyl group and the position of substituents along the octadecanoyl chain give rise to various isomers, each potentially possessing distinct biological activities and metabolic fates. Accurate separation and quantification of these isomers are paramount for understanding their physiological roles and for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).

Metabolic Significance of Hydroxy Fatty Acyl-CoAs

This compound and other hydroxy fatty acyl-CoA molecules are key players in cellular lipid metabolism. They are primarily generated during the beta-oxidation of fatty acids in the mitochondria.[1][2][3] The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.[1][2] The introduction of a hydroxyl group is a key step catalyzed by enoyl-CoA hydratase. The subsequent dehydrogenation is catalyzed by a hydroxyacyl-CoA dehydrogenase.[1]

The specific isomers of hydroxy fatty acyl-CoAs can influence the efficiency and regulation of beta-oxidation and may also serve as precursors for the synthesis of other bioactive lipids. Dysregulation of these pathways has been implicated in various metabolic disorders.

Below is a diagram illustrating the central role of fatty acyl-CoAs in mitochondrial beta-oxidation.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrion Fatty_Acid Fatty Acid (in cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (in cytosol) Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CAT CAT Acylcarnitine->CAT Outer Membrane Mitochondrial_Membrane Mitochondrial Membrane Fatty_Acyl_CoA_Mito Fatty Acyl-CoA (in mitochondrial matrix) CAT->Fatty_Acyl_CoA_Mito Inner Membrane CPT2 CPT2 Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA_Mito->Beta_Oxidation CPT2->Fatty_Acyl_CoA_Mito Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

HPLC Methodologies for Isomer Separation

The separation of this compound isomers can be approached using two primary HPLC techniques: Normal-Phase Chromatography for positional isomers and Chiral Chromatography for enantiomers and diastereomers.

Normal-Phase HPLC for Positional Isomers

Normal-phase HPLC is effective for separating isomers based on the position of the hydroxyl group along the acyl chain.

Experimental Protocol:

  • Sample Preparation:

    • Synthesize this compound standards via chemo-enzymatic methods. A general approach involves the activation of 8-hydroxyoctadecanoic acid to its N-hydroxysuccinimide ester, followed by reaction with Coenzyme A.[4]

    • For biological samples, perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

    • Dissolve the dried extract or standard in the initial mobile phase.

  • HPLC System and Column:

    • HPLC system with a quaternary pump and a UV or mass spectrometric detector.

    • Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, with a small percentage of a weak acid like acetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or mass spectrometry for higher sensitivity and specificity.

    • Column Temperature: 30 °C.

Quantitative Data Summary (Representative):

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
7-Hydroxyoctadecanoyl-CoA12.5158,0005
This compound 14.2 165,000 5
9-Hydroxyoctadecanoyl-CoA15.8162,0005

Note: The above data is representative and will vary based on the exact chromatographic conditions and the specific isomers present in the sample.

Chiral HPLC for Enantiomers and Diastereomers

For the separation of stereoisomers (R/S enantiomers and diastereomers), a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are particularly effective for this purpose.

Experimental Protocol:

  • Sample Preparation: As described for normal-phase HPLC. Ensure the sample is free of particulate matter.

  • HPLC System and Column:

    • HPLC system with a binary or quaternary pump and a UV or mass spectrometric detector.

    • Column: Chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

  • Chromatographic Conditions:

    • Mobile Phase (Normal Phase Mode): A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) to improve peak shape for acidic or basic analytes, respectively.

    • Mobile Phase (Reversed-Phase Mode): A mixture of acetonitrile, water, and an alcohol like methanol (B129727) or isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 260 nm or mass spectrometry.

    • Column Temperature: 25 °C.

Quantitative Data Summary (Representative):

Enantiomer/DiastereomerRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
(R)-8-Hydroxyoctadecanoyl-CoA18.382,0002.5
(S)-8-Hydroxyoctadecanoyl-CoA20.185,0002.5

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and mobile phase used.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound isomers.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Source Biological Sample or Synthetic Standard Extraction Solid-Phase Extraction (for biological samples) Sample_Source->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (Normal or Chiral) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General Workflow for HPLC Analysis.

Conclusion

The successful separation of this compound isomers is achievable through the careful selection of HPLC methodology. Normal-phase HPLC on a silica (B1680970) column is well-suited for resolving positional isomers, while chiral HPLC with a polysaccharide-based stationary phase is essential for the separation of enantiomers and diastereomers. The detailed protocols and application notes provided herein offer a robust starting point for researchers in metabolic studies and drug development to accurately analyze these important biomolecules. Method optimization, particularly of the mobile phase composition, will be critical for achieving baseline separation of all isomers of interest in complex biological matrices.

References

Application Notes and Protocols for the Structural Elucidation of 8-hydroxyoctadecanoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxyoctadecanoyl-CoA is a long-chain fatty acyl-CoA molecule that may play significant roles in various metabolic and signaling pathways. Its precise structure elucidation is critical for understanding its biological function and for the development of potential therapeutic agents targeting pathways involving this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. These application notes provide a detailed protocol for the structural elucidation of this compound using one- and two-dimensional NMR techniques.

Predicted Quantitative NMR Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established chemical shift values for similar long-chain fatty acyl-CoAs and hydroxylated fatty acids. These tables provide an expected range for the chemical shifts, which should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (α-CH₂)2.85 - 2.95t2H
H-3 (β-CH₂)1.55 - 1.65m2H
H-4 to H-61.20 - 1.40m6H
H-71.40 - 1.50m2H
H-8 (CH-OH)3.55 - 3.65m1H
H-91.40 - 1.50m2H
H-10 to H-171.20 - 1.40m16H
H-18 (ω-CH₃)0.80 - 0.90t3H
Ribose H-1'6.10 - 6.20d1H
Ribose H-2'4.55 - 4.65t1H
Ribose H-3'4.30 - 4.40t1H
Ribose H-4'4.10 - 4.20m1H
Ribose H-5', 5''3.90 - 4.05m2H
Adenine (B156593) H-28.30 - 8.40s1H
Adenine H-88.50 - 8.60s1H
Pantetheine (B1680023) -CH₂-3.45 - 3.55t2H
Pantetheine -CH₂-2.45 - 2.55t2H
Pantetheine -CH₃0.85 - 0.95s3H
Pantetheine -CH₃0.75 - 0.85s3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonsPredicted Chemical Shift (ppm)
C-1 (C=O)175.0 - 176.0
C-2 (α-CH₂)43.0 - 44.0
C-3 (β-CH₂)25.0 - 26.0
C-4 to C-629.0 - 30.0
C-737.0 - 38.0
C-8 (CH-OH)71.0 - 72.0
C-937.0 - 38.0
C-10 to C-1629.0 - 30.0
C-1731.5 - 32.5
C-18 (ω-CH₃)14.0 - 15.0
Ribose C-1'87.0 - 88.0
Ribose C-2'74.0 - 75.0
Ribose C-3'71.0 - 72.0
Ribose C-4'83.0 - 84.0
Ribose C-5'65.0 - 66.0
Adenine C-2152.0 - 153.0
Adenine C-4148.0 - 149.0
Adenine C-5118.0 - 119.0
Adenine C-6155.0 - 156.0
Adenine C-8140.0 - 141.0
Pantetheine CarbonsVarious signals

Experimental Protocols

A comprehensive NMR analysis for the structural elucidation of this compound involves a series of one- and two-dimensional experiments.

Sample Preparation
  • Purification: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Deuterated water (D₂O) is the recommended solvent due to the high solubility of CoA esters in aqueous solutions. The pH of the solution should be maintained around 6.5-7.0 using a suitable buffer (e.g., phosphate (B84403) buffer) to ensure stability and mimic physiological conditions.

  • Concentration: A sample concentration of 1-10 mM is typically sufficient for most modern NMR spectrometers.

  • Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR:

    • Purpose: To identify the number and types of protons and their immediate electronic environment.

    • Parameters:

      • Pulse sequence: Standard 1D pulse-acquire.

      • Solvent suppression: Utilize a presaturation or watergate sequence to suppress the residual HDO signal.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Purpose: To identify the number and types of carbon atoms.

    • Parameters:

      • Pulse sequence: Standard 1D with proton decoupling (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

    • Parameters:

      • Pulse sequence: Standard COSY90 or DQF-COSY.

      • Spectral width: Set to cover all proton resonances.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms.

    • Parameters:

      • Pulse sequence: Standard HSQC with sensitivity enhancement.

      • ¹J(C,H) coupling constant: Set to an average value of 145 Hz.

      • Number of increments in F1: 128-256.

      • Number of scans per increment: 16-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Parameters:

      • Pulse sequence: Standard HMBC.

      • Long-range coupling constant delay: Optimized for 4-8 Hz.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 32-64.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Purification Purification of this compound (>95%) Dissolution Dissolution in D2O with Buffer (pH 6.5-7.0) Purification->Dissolution Standard Addition of Internal Standard (TSP) Dissolution->Standard H1 1D 1H NMR Standard->H1 C13 1D 13C NMR Standard->C13 COSY 2D COSY Standard->COSY HSQC 2D HSQC Standard->HSQC HMBC 2D HMBC Standard->HMBC Processing Spectral Processing and Referencing H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Verification Assignment->Structure

NMR Experimental Workflow
Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in many organisms is not fully elucidated, a plausible pathway involves the hydroxylation of octadecanoyl-CoA. This is analogous to the biosynthesis of other hydroxylated fatty acids.

G cluster_pathway Proposed Biosynthesis of this compound AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS OctadecanoylCoA Octadecanoyl-CoA FAS->OctadecanoylCoA Elongation Cycles Hydroxylase Fatty Acyl-CoA Hydroxylase (e.g., Cytochrome P450) OctadecanoylCoA->Hydroxylase Product This compound Hydroxylase->Product Hydroxylation at C-8

Proposed Biosynthetic Pathway

Data Interpretation and Structure Elucidation

  • ¹H and ¹³C NMR: The initial 1D spectra will provide a fingerprint of the molecule. The characteristic signals for the acyl chain, the hydroxyl group-bearing methine, and the CoA moiety should be identified based on the predicted chemical shifts in Tables 1 and 2.

  • COSY: The COSY spectrum will be crucial for tracing the connectivity of the entire octadecanoyl chain. A clear correlation should be observed between H-2 and H-3, and sequentially along the chain. The connectivity around the hydroxylated carbon (H-7 to H-8 to H-9) will be of particular importance.

  • HSQC: The HSQC spectrum will unambiguously assign each proton to its directly attached carbon. This will confirm the assignments made from the 1D spectra and the COSY data. The signal for the C-8/H-8 pair is expected to be shifted downfield in both dimensions due to the hydroxyl group.

  • HMBC: The HMBC spectrum is key to confirming the overall structure. It will show correlations that link different parts of the molecule. For instance, correlations from the H-2 and H-3 protons to the C-1 carbonyl carbon will confirm the start of the acyl chain. Correlations from protons on the pantetheine arm to carbons in the acyl chain and the adenine ring will confirm the structure of the entire CoA ester.

By systematically analyzing the data from this suite of NMR experiments, researchers can confidently elucidate and verify the structure of this compound, providing a solid foundation for further biological and pharmacological studies.

Application Note and Protocol: Chemical Synthesis of 8-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 8-hydroxyoctadecanoyl-CoA, a crucial intermediate in various metabolic pathways. The synthesis is based on established methods for acyl-CoA synthesis, adapted for a hydroxylated fatty acid.

Overall Synthesis Strategy

The synthesis of this compound is achieved through a multi-step chemical process starting from 8-hydroxyoctadecanoic acid. The overall strategy involves the protection of the hydroxyl group, activation of the carboxylic acid, coupling with Coenzyme A (CoA), and subsequent deprotection to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Deprotection & Purification A 8-hydroxyoctadecanoic acid B TBDMS Protection A->B TBDMS-Cl, Imidazole (B134444) C 8-(TBDMS-oxy)octadecanoic acid D Mixed Anhydride (B1165640) Formation C->D Ethyl Chloroformate, TEA E Coupling with Coenzyme A D->E Coenzyme A (Li salt) F Protected this compound G TBDMS Deprotection F->G TBAF H Purification (HPLC) G->H I This compound H->I

Caption: Overall workflow for the chemical synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 8-hydroxyoctadecanoic acid (>98% purity)[1]

  • Coenzyme A, lithium salt

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Standard laboratory glassware and equipment

Step 1: Protection of the 8-hydroxyl group

This step protects the hydroxyl group of 8-hydroxyoctadecanoic acid as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the subsequent activation of the carboxylic acid.

  • Dissolve 8-hydroxyoctadecanoic acid (1 equivalent) in anhydrous DCM.

  • Add imidazole (2.5 equivalents) and TBDMS-Cl (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-(tert-butyldimethylsilyloxy)octadecanoic acid. The product can be purified by column chromatography if necessary.

Step 2: Synthesis via Mixed Anhydride and Coupling with Coenzyme A

This protocol utilizes the mixed anhydride method for the activation of the carboxylic acid, followed by coupling with Coenzyme A.[2][3]

  • Dissolve the protected 8-(tert-butyldimethylsilyloxy)octadecanoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add triethylamine (1 equivalent) to the solution.

  • Slowly add ethyl chloroformate (1 equivalent) dropwise, maintaining the temperature at -15 °C.

  • Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A lithium salt (0.8 equivalents) in a cold aqueous solution of NaHCO₃ (3%).

  • Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, ensuring the temperature does not rise above -10 °C.

  • Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature.

  • Monitor the reaction by HPLC.

Step 3: Deprotection of the Hydroxyl Group

The TBDMS protecting group is removed to yield the final product.

  • To the reaction mixture from Step 2, add a solution of TBAF (1.1 equivalents) in THF.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by HPLC.

Step 4: Purification

The final product, this compound, is purified by preparative HPLC.

  • Acidify the reaction mixture to pH 4-5 with dilute HCl.

  • Filter the mixture to remove any precipitate.

  • Purify the crude product by preparative reverse-phase HPLC using a C18 column. A suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is used for elution.[4][5]

  • Collect the fractions containing the desired product and lyophilize to obtain pure this compound.

Data Presentation

CompoundMolecular Weight ( g/mol )Molar Equivalents
8-hydroxyoctadecanoic acid300.48[1]1.0
TBDMS-Cl150.721.5
Imidazole68.082.5
8-(TBDMS-oxy)octadecanoic acid414.741.0
Ethyl Chloroformate108.521.0
Triethylamine101.191.0
Coenzyme A (lithium salt)~773.30.8
TBAF261.471.1
This compound ~1050 -

Expected Yield: 30-50%

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Relevant Metabolic Pathway: Fatty Acid β-Oxidation

This compound is a hydroxylated long-chain acyl-CoA. Long-chain acyl-CoAs are key substrates for fatty acid β-oxidation, a major metabolic pathway for energy production.[7] This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[7]

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Matrix Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Caption: Simplified diagram of the fatty acid β-oxidation pathway.

References

In Vitro Applications of Synthetic 8-Hydroxyoctadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic 8-hydroxyoctadecanoyl-CoA (8-HO-CoA) is a valuable tool for in vitro research in lipid metabolism and cellular signaling. As a derivative of stearic acid, a common saturated fatty acid, 8-HO-CoA is hypothesized to be a substrate or modulator for various enzymes involved in fatty acid metabolism and to participate in signaling pathways. Its mid-chain hydroxyl group introduces a unique structural feature that can be exploited to probe enzyme specificity and function. This document provides detailed application notes and experimental protocols for the in vitro use of synthetic 8-HO-CoA.

Given the limited direct literature on this compound, the protocols and data presented herein are adapted from established methods for other long-chain acyl-CoA esters. The provided quantitative data is illustrative and derived from studies on structurally related molecules. Researchers should optimize these protocols for their specific experimental systems.

Application Notes

Synthetic 8-HO-CoA can be utilized in a variety of in vitro applications to investigate fundamental aspects of lipid biochemistry and cell biology:

  • Enzyme Substrate and Inhibitor Studies: 8-HO-CoA can be used as a potential substrate to characterize the activity and substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and transferases. For instance, while L-3-hydroxyacyl-CoA dehydrogenase is specific for the 3-hydroxy position, other uncharacterized or promiscuous enzymes might metabolize the 8-hydroxy isomer.[1][2][3] It can also be tested as a potential inhibitor of enzymes in these pathways.

  • Protein-Ligand Binding Assays: The binding affinity and thermodynamics of 8-HO-CoA interaction with acyl-CoA binding proteins (ACBPs) and other lipid-binding proteins can be quantified.[4][5] Such studies are crucial for understanding the intracellular transport and buffering of acyl-CoAs.[6][7]

  • Modulation of Mitochondrial Function: The effects of 8-HO-CoA on mitochondrial respiration, membrane potential, and permeability can be investigated. Long-chain acyl-CoAs are known to influence these processes.[8] Researchers can explore if the 8-hydroxy modification alters these effects.

  • Investigation of Beta-Oxidation: While not a classical beta-oxidation intermediate, 8-HO-CoA can be used in in vitro fatty acid oxidation assays to study its impact on the overall pathway, for example, by competing with natural substrates or by being slowly metabolized by peroxisomal pathways.[9][10][11]

  • Probing Signaling Pathways: Long-chain acyl-CoAs are emerging as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels.[12] Synthetic 8-HO-CoA provides a unique tool to investigate the structural requirements for such interactions.

Quantitative Data (Illustrative)

The following tables present representative quantitative data for long-chain acyl-CoAs from the literature. This data is intended to provide a reference for the expected range of values in experiments with 8-HO-CoA.

Table 1: Illustrative Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates.

Substrate (L-3-hydroxyacyl-CoA)Michaelis Constant (Km) (µM)Maximum Velocity (Vmax) (µmol/min/mg)
C4 (3-hydroxybutyryl-CoA)18150
C8 (3-hydroxyoctanoyl-CoA)5250
C12 (3-hydroxydodecanoyl-CoA)4200
C16 (3-hydroxypalmitoyl-CoA)4100

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1] The Vmax values are relative and depend on the specific enzyme preparation.

Table 2: Illustrative Thermodynamic Parameters of Acyl-CoA Binding to Acyl-CoA-Binding Protein (ACBP).

LigandAssociation Constant (Ka) (107 M-1)Dissociation Constant (Kd) (nM)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)
Oleoyl-CoA (C18:1)5.219.20.9-12.5-2.1
Palmitoyl-CoA (C16:0)4.820.81.0-11.8-1.5
Myristoyl-CoA (C14:0)3.528.61.0-10.5-0.4

Data is representative of isothermal titration calorimetry (ITC) measurements for bovine ACBP.[4][13] The exact values will vary with experimental conditions and the specific ACBP isoform.

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay using 8-HO-CoA

This protocol describes a spectrophotometric assay to determine if 8-HO-CoA can act as a substrate for a putative dehydrogenase. The assay couples the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Synthetic this compound

  • Purified recombinant dehydrogenase or cell lysate

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 8-HO-CoA in a suitable solvent (e.g., water or a buffer with minimal organic solvent). Determine the concentration accurately using spectrophotometry (A260).

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Dilute the enzyme to the desired concentration in the assay buffer.

  • Set up the Reaction:

    • In a microplate well, add the following in order:

      • Assay Buffer (to a final volume of 200 µL)

      • NAD+ (final concentration, e.g., 1 mM)

      • Enzyme solution (e.g., 1-10 µg)

    • Include control wells:

      • No enzyme control (to check for non-enzymatic reduction of NAD+)

      • No substrate control (to measure endogenous enzyme activity)

  • Initiate the Reaction:

    • Start the reaction by adding varying concentrations of 8-HO-CoA to the wells.

    • Immediately place the plate in the spectrophotometer.

  • Measure Activity:

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the reaction velocity against the substrate (8-HO-CoA) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax if the enzyme shows activity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protein Binding

This protocol outlines the use of ITC to measure the binding affinity of 8-HO-CoA to a purified acyl-CoA binding protein (ACBP).[4][13]

Materials:

  • Synthetic this compound

  • Purified ACBP

  • ITC Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare Samples:

    • Dissolve 8-HO-CoA and ACBP in the same batch of degassed ITC buffer.

    • Determine the concentrations accurately. A typical concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 10-20 times the protein concentration.

  • Set up the ITC Instrument:

    • Set the experimental temperature (e.g., 25°C or 30°C).

    • Load the ACBP solution into the sample cell and the 8-HO-CoA solution into the injection syringe.

  • Perform the Titration:

    • Equilibrate the system.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the 8-HO-CoA solution into the ACBP solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-release peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: In Vitro Mitochondrial Respiration Assay

This protocol describes how to assess the effect of 8-HO-CoA on mitochondrial respiration using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Isolated mitochondria

  • Synthetic this compound

  • Respiration Buffer (e.g., MAS buffer)

  • Substrates for different respiratory chain complexes (e.g., pyruvate (B1213749), malate, succinate)

  • ADP

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)

  • Seahorse XF Analyzer and appropriate cell culture microplates

Procedure:

  • Prepare Mitochondria and Plate:

    • Isolate mitochondria from a relevant tissue or cell type using standard differential centrifugation methods.

    • Adhere the isolated mitochondria to the bottom of the Seahorse microplate.

  • Prepare Compounds:

    • Prepare stock solutions of 8-HO-CoA and the various substrates and inhibitors.

  • Run the Assay:

    • Equilibrate the plate with respiration buffer.

    • Perform a standard mitochondrial stress test protocol by sequentially injecting:

      • A substrate combination (e.g., pyruvate and malate) with or without 8-HO-CoA.

      • ADP to stimulate state 3 respiration.

      • Oligomycin to inhibit ATP synthase and measure state 4o respiration.

      • FCCP (a chemical uncoupler) to measure maximal respiration.

      • Rotenone and antimycin A to inhibit complexes I and III and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The Seahorse software will calculate the oxygen consumption rate (OCR) in real-time.

    • Compare the key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) in the presence and absence of 8-HO-CoA.

Visualizations

Hypothesized_Metabolic_Context_of_8-HO-CoA Stearoyl-CoA Stearoyl-CoA Unknown_Hydroxylase Unknown_Hydroxylase Stearoyl-CoA->Unknown_Hydroxylase Hydroxylation This compound This compound Potential_Dehydrogenase Potential_Dehydrogenase This compound->Potential_Dehydrogenase Oxidation Signaling_Modulation Signaling_Modulation This compound->Signaling_Modulation ACBP_Binding ACBP_Binding This compound->ACBP_Binding Unknown_Hydroxylase->this compound 8-Oxooctadecanoyl-CoA 8-Oxooctadecanoyl-CoA Potential_Dehydrogenase->8-Oxooctadecanoyl-CoA Further_Metabolism Further_Metabolism 8-Oxooctadecanoyl-CoA->Further_Metabolism

Caption: Hypothesized metabolic fate and interactions of 8-HO-CoA.

Enzyme_Activity_Assay_Workflow A Prepare Reagents (Enzyme, 8-HO-CoA, NAD+) B Set up Reaction Mix (Buffer, NAD+, Enzyme) A->B C Initiate with 8-HO-CoA B->C D Monitor A340 nm (NADH production) C->D E Calculate Initial Velocity D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Caption: Workflow for the in vitro enzyme activity assay.

ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_run ITC Run cluster_analysis Data Analysis P1 Dissolve ACBP in ITC Buffer R1 Load ACBP into Cell P1->R1 P2 Dissolve 8-HO-CoA in ITC Buffer R2 Load 8-HO-CoA into Syringe P2->R2 P3 Degas Buffers and Solutions P3->P1 P3->P2 R3 Perform Titration Injections R1->R3 R2->R3 A1 Integrate Heat Peaks R3->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit Data to Binding Model A2->A3

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

References

Application Notes: 8-Hydroxyoctadecanoyl-CoA as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A derivative. As an intermediate in lipid metabolism, it serves as a valuable substrate for studying the activity of specific enzymes involved in fatty acid oxidation pathways. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, focusing on two key enzymes: 3-hydroxyacyl-CoA dehydrogenase and 2-hydroxyacyl-CoA lyase. Understanding the kinetics and activity of these enzymes is crucial for research in metabolic disorders, drug discovery, and fundamental biochemistry.

Key Enzymes and Metabolic Pathways

This compound can be utilized by enzymes in both β-oxidation and α-oxidation of fatty acids, depending on the position of the hydroxyl group.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) in β-Oxidation

In the third step of mitochondrial β-oxidation, L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is essential for the breakdown of fatty acids to produce acetyl-CoA. Long-chain 3-hydroxyacyl-CoA dehydrogenase is active on substrates with longer carbon chains.

beta_oxidation cluster_beta Mitochondrial β-Oxidation enoyl_coa Enoyl-CoA hydroxyacyl_coa This compound (as a 3-hydroxyacyl-CoA analog) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 8-Keto-octadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (HADH) + NAD+ acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa Thiolase + CoA

Figure 1: Simplified β-Oxidation Pathway
2-Hydroxyacyl-CoA Lyase (HACL1) in α-Oxidation

Peroxisomal α-oxidation is required for the metabolism of 3-methyl-branched fatty acids and 2-hydroxy long-chain fatty acids. 2-hydroxyacyl-CoA lyase 1 (HACL1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that cleaves 2-hydroxyacyl-CoAs into formyl-CoA and an aldehyde with one less carbon atom. It has been shown that 2-hydroxyoctadecanoyl-CoA is a substrate for HACL1, yielding heptadecanal (B146464) and formyl-CoA.[1][2]

alpha_oxidation cluster_alpha Peroxisomal α-Oxidation hydroxy_coa This compound (as a 2-hydroxyacyl-CoA analog) products Heptadecanal + Formyl-CoA hydroxy_coa->products 2-Hydroxyacyl-CoA Lyase (HACL1) + TPP, Mg²⁺

Figure 2: α-Oxidation Cleavage Step

Application 1: Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of HADH using this compound as a substrate. The assay measures the rate of NADH reduction by monitoring the decrease in absorbance at 340 nm.

Experimental Protocol

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

  • Substrate Stock Solution: 1 mM this compound in deionized water. Store in aliquots at -80°C.

  • NADH Stock Solution: 10 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH), in assay buffer. Prepare fresh.

  • Enzyme: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase.

2. Assay Procedure:

  • Set up a quartz cuvette with a 1 cm path length in a spectrophotometer thermostatted at 37°C.

  • To the cuvette, add the following reagents to a final volume of 1 ml:

    • 880 µl of Assay Buffer

    • 100 µl of NADH Stock Solution (final concentration: 1 mM)

    • 10 µl of this compound Stock Solution (final concentration: 10 µM)

  • Mix by inversion and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µl of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Record the linear rate of absorbance change per minute (ΔA340/min).

  • A blank reaction without the substrate should be run to correct for any background NADH oxidation.

3. Calculation of Enzyme Activity:

The specific activity of HADH is calculated using the Beer-Lambert law.

Activity (U/ml) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme)

Specific Activity (U/mg) = Activity (U/ml) / [Protein] (mg/ml)

Where:

  • ΔA340/min is the rate of absorbance change per minute.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (1 cm).

  • V_total is the total reaction volume.

  • V_enzyme is the volume of the enzyme added.

  • [Protein] is the protein concentration of the enzyme solution.

Quantitative Data
Substrate (Long-Chain)K_m (µM)V_max (µmol/min/mg)Enzyme Source
3-Hydroxypalmitoyl-CoA5 - 2010 - 50Porcine Heart Mitochondria
3-Hydroxymyristoyl-CoA10 - 3015 - 60Rat Liver Mitochondria

Experimental Workflow

hadh_workflow prep Prepare Reagents: - Assay Buffer - NADH Solution - Substrate Solution setup Set up Spectrophotometer and Cuvette at 37°C prep->setup mix Add Buffer, NADH, and This compound to Cuvette setup->mix equilibrate Equilibrate for 5 min mix->equilibrate start Initiate Reaction with Enzyme Addition equilibrate->start measure Monitor Absorbance Decrease at 340 nm start->measure calculate Calculate Enzyme Activity measure->calculate

Figure 3: Workflow for HADH Activity Assay

Application 2: Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol outlines a discontinuous assay for HACL1 activity using this compound as a substrate. The method is based on the detection of the reaction product, heptadecanal, by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol

1. Reagents and Buffers:

  • Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.2.

  • Cofactor Solution: 10 mM MgCl₂, 20 mM Thiamine pyrophosphate (TPP) in Reaction Buffer. Prepare fresh.

  • Substrate Stock Solution: 10 mM this compound in deionized water.

  • Enzyme: Purified or cell lysate containing HACL1.

  • Quenching Solution: Methanol with an internal standard (e.g., nonadecanal).

  • Extraction Solvent: Hexane (B92381).

2. Assay Procedure:

  • In a microcentrifuge tube, combine the following:

    • 400 µl of Reaction Buffer

    • 50 µl of Cofactor Solution

    • 40 µl of Enzyme solution

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µl of the Substrate Stock Solution (final concentration: 200 µM).

  • Incubate at 30°C with gentle shaking.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 100 µl aliquot and transfer it to a new tube containing 200 µl of Quenching Solution to stop the reaction.

  • Add 500 µl of Hexane to each quenched sample, vortex vigorously for 1 minute, and centrifuge at 5000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Analyze the hexane extracts for the presence and quantity of heptadecanal.

  • Use an appropriate GC column and temperature program to separate heptadecanal from other components.

  • Monitor for the characteristic mass fragments of heptadecanal to confirm its identity and quantify it against the internal standard.

Quantitative Data

Specific kinetic data for HACL1 with this compound is limited. The activity of HACL1 is known to be dependent on the presence of TPP. The following table provides an example of expected activity based on studies with similar substrates.

SubstrateEnzyme SourceSpecific Activity
2-Hydroxyphytanoyl-CoARat Liver Peroxisomes~5-15 nmol/min/mg
2-Hydroxyoctadecanoyl-CoARecombinant Human HACL1Activity confirmed, quantitative data pending

Experimental Workflow

hacl1_workflow prep Prepare Reaction Mix: - Buffer, Cofactors, Enzyme preincubate Pre-incubate at 30°C prep->preincubate start Initiate Reaction with This compound preincubate->start incubate Incubate and take Aliquots at Time Points start->incubate quench Quench Reaction with Methanol + Internal Standard incubate->quench extract Extract with Hexane quench->extract analyze Analyze Heptadecanal by GC-MS extract->analyze

Figure 4: Workflow for HACL1 Activity Assay

Synthesis and Handling of this compound

The synthesis of this compound can be achieved through enzymatic or chemical methods, often starting from 8-hydroxyoctadecanoic acid. Due to the lability of the thioester bond, it is crucial to handle and store this compound properly.

  • Storage: Store as a lyophilized powder or in aqueous solution at -80°C. Avoid repeated freeze-thaw cycles.

  • Handling: Use on ice and prepare solutions fresh when possible. The thioester bond is susceptible to hydrolysis at high pH.

Conclusion

This compound is a versatile substrate for the enzymatic analysis of key enzymes in fatty acid metabolism, namely 3-hydroxyacyl-CoA dehydrogenase and 2-hydroxyacyl-CoA lyase. The protocols provided herein offer robust methods for characterizing the activity of these enzymes, which is essential for advancing our understanding of metabolic pathways and for the development of novel therapeutics targeting metabolic diseases.

References

Application Notes and Protocols for the Quantification of 8-hydroxyoctadecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism, serving as substrates for β-oxidation, complex lipid synthesis, and cellular signaling pathways. The hydroxylation of the fatty acyl chain suggests its potential involvement in specific metabolic routes, such as peroxisomal β-oxidation or ω-oxidation, and its quantification in biological samples is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Note: LC-MS/MS Quantification of this compound

Principle of the Method

The quantification of this compound is achieved through a robust analytical workflow that involves efficient extraction of the analyte from the biological matrix, followed by highly selective and sensitive detection using LC-MS/MS. Biological samples are first homogenized and subjected to a protein precipitation and liquid-liquid or solid-phase extraction procedure to isolate long-chain acyl-CoAs. The extract is then analyzed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, such as [¹³C₁₈]-8-hydroxyoctadecanoyl-CoA, or a structurally similar odd-chain hydroxy acyl-CoA is recommended for accurate quantification, correcting for matrix effects and variations in extraction recovery.

Instrumentation and Reagents
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile, Methanol (B129727), Water (LC-MS grade)

    • Formic acid or Acetic acid

    • Ammonium acetate (B1210297) or Ammonium hydroxide

    • This compound analytical standard

    • Internal Standard (e.g., [¹³C₁₈]-8-hydroxyoctadecanoyl-CoA or heptadecanoyl-CoA)

    • Extraction solvents (e.g., Isopropanol, Acetonitrile, Chloroform)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison across different biological samples. The following table is an illustrative example of how to present such data.

Sample IDBiological MatrixConditionThis compound (pmol/mg tissue)Standard Deviation
LV-01Mouse LiverControl1.230.15
LV-02Mouse LiverControl1.350.11
LV-03Mouse LiverTreatment A2.450.21
LV-04Mouse LiverTreatment A2.580.18
HT-01Mouse HeartControl0.880.09
HT-02Mouse HeartControl0.950.10
HT-03Mouse HeartTreatment A1.520.14
HT-04Mouse HeartTreatment A1.610.12

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.[1][2]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL polypropylene (B1209903) tube with ceramic beads.

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

    • Add the internal standard to the extraction solvent before addition to the tissue.

    • Homogenize the tissue using a bead beater homogenizer for 2 cycles of 45 seconds at 4°C.

  • Protein Precipitation and Phase Separation:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new 2 mL tube.

    • To induce phase separation for lipid extraction, add 600 µL of chloroform (B151607) and 400 µL of water. Vortex thoroughly.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • The acyl-CoAs will be in the upper aqueous/methanolic phase. Carefully collect this phase.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the acyl-CoAs with 1 mL of 80% methanol in water containing 0.1% formic acid.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol outlines a general LC-MS/MS method that can be optimized for the specific instrumentation used.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • MRM Transitions:

      • The precursor ion for this compound (C₃₉H₆₈N₇O₁₈P₃S) will be its [M+H]⁺ ion (m/z 1044.36).

      • A characteristic product ion results from the neutral loss of the phosphopantetheine moiety (507.1 Da). Another common fragment is the adenosine (B11128) diphosphate (B83284) ribose portion.

      • Proposed MRM Transitions for this compound:

        • Q1: 1044.4 -> Q3: 537.2 (Acyl-phosphopantetheine fragment)

        • Q1: 1044.4 -> Q3: 808.2 (Fragment after loss of adenosine)

      • Internal Standard (e.g., [¹³C₁₈]-8-hydroxyoctadecanoyl-CoA):

        • Q1: 1062.4 -> Q3: 555.2

    • Collision Energy and other MS parameters: Optimize for each transition to achieve maximum signal intensity.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations (e.g., 0.1 to 100 ng/mL) in the reconstitution solvent, each containing a fixed concentration of the internal standard.

    • Inject the calibration standards and the prepared biological samples into the LC-MS/MS system.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

    • Normalize the final concentration to the initial tissue weight or protein concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output tissue Biological Sample (Tissue/Cells) homogenization Homogenization with Internal Standard tissue->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction concentration Drying and Reconstitution extraction->concentration lcms LC-MS/MS Analysis (MRM) concentration->lcms data_processing Data Processing and Quantification lcms->data_processing quant_table Quantitative Data Table data_processing->quant_table

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_peroxisome Peroxisome octadecanoyl_coa Octadecanoyl-CoA hydroxylation Hydroxylation (e.g., by Fatty Acid 2-Hydroxylase) octadecanoyl_coa->hydroxylation Enzyme hydroxy_octadecanoyl_coa This compound hydroxylation->hydroxy_octadecanoyl_coa beta_oxidation Peroxisomal β-Oxidation hydroxy_octadecanoyl_coa->beta_oxidation Substrate acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Product hexadecanoyl_coa Hexadecanoyl-CoA beta_oxidation->hexadecanoyl_coa Product

Caption: Putative metabolic pathway of this compound via peroxisomal β-oxidation.

References

Application Note: Development of an Analytical Standard for 8-Hydroxyoctadecanoyl-CoA for Quantitative Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Long-chain fatty acyl-Coenzyme A (LC-CoA) molecules are central to lipid metabolism and cellular signaling.[1][2][3] Hydroxylated fatty acids and their CoA esters represent a class of lipids with emerging biological significance, potentially acting as signaling molecules or metabolic intermediates.[4][5] This document provides a comprehensive framework for the development of a robust analytical standard for 8-hydroxyoctadecanoyl-CoA. It outlines detailed protocols for its chemical synthesis, purification, and characterization, along with a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its accurate quantification in biological matrices. The methodologies provided are adapted from established techniques for similar long-chain acyl-CoAs.[1][6][7]

Synthesis and Purification of this compound Standard

Since this compound is not readily commercially available, a chemical synthesis approach is required to produce a high-purity standard for analytical applications. The following protocol is adapted from established methods for synthesizing acyl-CoA thioesters.[8]

Experimental Protocol: Synthesis

  • Activation of 8-hydroxyoctadecanoic acid:

    • Dissolve 10 mg of 8-hydroxyoctadecanoic acid in 2 mL of anhydrous Tetrahydrofuran (THF).

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of dicyclohexylcarbodiimide (B1669883) (DCC).

    • Stir the reaction mixture under an inert argon atmosphere at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting fatty acid.

    • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure. The resulting product is the NHS-ester of 8-hydroxyoctadecanoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS-ester in 1 mL of a 1:1 solution of THF and a 100 mM sodium bicarbonate buffer (pH 8.0).

    • In a separate vial, dissolve 1.5 equivalents of Coenzyme A lithium salt in 2 mL of the same bicarbonate buffer.

    • Add the dissolved NHS-ester solution dropwise to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

Experimental Protocol: Purification by Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing sequentially with 5 mL of methanol (B129727), followed by 5 mL of water.

  • Loading: Acidify the reaction mixture to pH 3.0 with 1% formic acid and load it onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove unreacted Coenzyme A and salts, followed by 5 mL of 30% aqueous methanol to remove less hydrophobic impurities.

  • Elution: Elute the target this compound with 5 mL of 90% aqueous methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Concentration: Dry the eluted fraction under a stream of nitrogen and reconstitute in a known volume of 50:50 methanol:water for analysis and storage at -80°C.

Characterization and Quantification by LC-MS/MS (B15284909)

A sensitive and selective LC-MS/MS method is the gold standard for the quantification of long-chain acyl-CoAs.[1][2][3] The following protocol is a starting point for method development.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (from biological matrix):

    • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., C17:0-CoA).[6]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and subject it to SPE purification as described in the purification protocol above.

    • Dry the final eluate and reconstitute in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key Scans: A neutral loss scan of 507 Da can be used for the discovery of acyl-CoA species.[1][3][7]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound.

Data Presentation

Quantitative data should be presented in clear, tabular formats. The following tables provide predicted parameters for the analytical method, which must be empirically validated.

Table 1: Predicted LC-MS/MS Parameters for this compound

Parameter Value Rationale
Formula C39H70N7O18P3S -
Monoisotopic Mass 1049.37 g/mol Calculated from formula.
Precursor Ion [M+H]⁺ m/z 1050.4 Protonated molecule in positive ESI mode.
MRM Transition 1 (Quantifier) 1050.4 → 543.2 Corresponds to the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.2 Da).[1][7]
MRM Transition 2 (Qualifier) 1050.4 → 768.2 Corresponds to the protonated Coenzyme A fragment after loss of the fatty acyl chain.
Collision Energy (CE) To be optimized Typically 20-40 eV for similar molecules.

| Dwell Time | 50-100 ms | Standard for quantitative MRM assays. |

Table 2: Example Calibration Curve Data

Standard Conc. (nM) Peak Area Internal Std. Area Response Ratio (Analyte/IS)
0.5 1,550 98,500 0.0157
1.0 3,200 101,200 0.0316
5.0 16,100 99,800 0.1613
10.0 33,500 102,100 0.3281
50.0 168,000 100,500 1.6716
100.0 345,000 101,800 3.3890

| Linearity (R²) | >0.995 | - | - |

Table 3: Method Validation Acceptance Criteria (ICH Guidelines)

Parameter Acceptance Criteria Reference
Linearity R² ≥ 0.99 [2][3]
Limit of Detection (LOD) S/N Ratio ≥ 3 -
Limit of Quantification (LOQ) S/N Ratio ≥ 10 -
Precision (RSD%) Intra-run: <15%; Inter-run: <15% [2][7]

| Accuracy (% Recovery) | 85 - 115% |[2][7] |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using the Graphviz DOT language.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: LC-MS/MS Analysis start 8-hydroxyoctadecanoic acid nhs_ester Activation to NHS-ester start->nhs_ester coa_reaction Reaction with Coenzyme A nhs_ester->coa_reaction spe Solid-Phase Extraction (C18) coa_reaction->spe standard Purified 8-OH-Octadecanoyl-CoA (Analytical Standard) spe->standard extraction Protein Precipitation & Internal Standard Spiking standard->extraction Spike for Calibration Curve sample Biological Sample (Plasma, Tissue) sample->extraction spe2 SPE Purification extraction->spe2 lcms LC-MS/MS Analysis (MRM) spe2->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for standard development and sample analysis.

G stearoyl_coa Stearoyl-CoA (C18:0) elongase Fatty Acid Elongase (ELOVL) stearoyl_coa->elongase Substrate hydroxylase Fatty Acid Hydroxylase (e.g., CYP450) stearoyl_coa->hydroxylase Substrate target This compound hydroxylase->target Product downstream Downstream Metabolism (e.g., β-oxidation, complex lipids) target->downstream Metabolic Fate signaling Cellular Signaling (e.g., Receptor Activation) target->signaling Putative Function

Caption: Putative metabolic context for this compound.

References

Application Notes: Isotope Labeling of 8-Hydroxyoctadecanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic tracing using stable isotope-labeled compounds is a powerful technique for elucidating metabolic pathways and quantifying fluxes.[1] While tracers like labeled glucose and standard fatty acids are common, there is a growing need for probes that can investigate specific, less-characterized pathways. 8-Hydroxyoctadecanoyl-CoA is a mid-chain hydroxylated fatty acyl-CoA. The metabolism of such molecules is not fully understood but may involve pathways like omega-oxidation, which is critical in certain physiological and pathological states.[2][3][4]

These application notes provide a comprehensive, proposed framework for the synthesis and use of isotopically labeled this compound as a novel tracer. The protocols described are based on established chemical and analytical principles for lipidomics and metabolic analysis.[5][6][7] This tracer is intended for researchers in lipid metabolism, disease modeling, and drug development to investigate the fate of hydroxylated fatty acids in various biological systems.

Proposed Synthesis and Experimental Workflows

The overall strategy involves the chemical synthesis of an isotopically labeled 8-hydroxyoctadecanoic acid precursor, its enzymatic conversion to the active this compound thioester, and its subsequent use in metabolic tracing studies with analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

G cluster_0 Phase 1: Synthesis of Tracer cluster_1 Phase 2: Metabolic Tracing Experiment A 1. Start with Precursors (e.g., Labeled Alkyl Halide) B 2. Multi-Step Chemical Synthesis of Labeled 8-Hydroxyoctadecanoic Acid A->B C 3. Purification & Verification (NMR, HRMS) B->C D 4. Enzymatic Thioesterification (Acyl-CoA Synthetase) C->D E 5. Labeled this compound D->E F 6. Introduce Tracer to Biological System (e.g., Cells) E->F Tracer Input G 7. Time-Course Incubation F->G H 8. Quench Metabolism & Harvest Cells G->H I 9. Metabolite Extraction H->I J 10. LC-MS/MS Analysis I->J K 11. Data Processing & Metabolic Flux Analysis J->K

Caption: Overall workflow for synthesis and application of the tracer.

Protocol 1: Proposed Chemical Synthesis of Labeled 8-Hydroxyoctadecanoic Acid

This protocol outlines a hypothetical, plausible route for synthesizing 8-hydroxyoctadecanoic acid with isotopic labels (e.g., ¹³C or ²H) incorporated into the fatty acid backbone. The strategy is adapted from general methods for creating modified fatty acids.

Materials:

  • Labeled precursor (e.g., [¹³C₁₀]-1-bromodecane or a deuterated equivalent)

  • 8-oxooctanoic acid

  • Grignard reaction reagents (Magnesium turnings, dry diethyl ether)

  • Reducing agent (e.g., Sodium borohydride (B1222165), NaBH₄)

  • Solvents (THF, Methanol, Dichloromethane)

  • Reagents for purification (Silica gel for column chromatography)

  • Standard analytical equipment (NMR, High-Resolution Mass Spectrometer)

Methodology:

  • Preparation of Labeled Grignard Reagent:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

    • Dissolve the isotopically labeled alkyl halide (e.g., [¹³C₁₀]-1-bromodecane) in anhydrous diethyl ether.

    • Add the alkyl halide solution dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed. The product is the labeled decylmagnesium bromide.

  • Carbon-Carbon Coupling Reaction:

    • In a separate flask, dissolve 8-oxooctanoic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the 8-oxooctanoic acid solution. The nucleophilic Grignard reagent will attack the ketone carbonyl group.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the organic phase with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The product is labeled 8-hydroxy-8-carboxyoctadecanoic acid. Correction: The Grignard reaction will also react with the carboxylic acid proton. A protection step for the carboxylic acid (e.g., as a silyl (B83357) ester) would be required prior to this step, followed by deprotection. For simplicity, we proceed to the reduction step. A more robust synthesis would start with a protected keto-acid.

  • Reduction of the Ketone:

    • Assuming the Grignard addition to the ketone was successful, the resulting intermediate is an 8-oxo-stearic acid.

    • Dissolve the crude product from the previous step in methanol.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise to reduce the ketone at the C8 position to a hydroxyl group.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and extract the product with dichloromethane.

  • Purification and Verification:

    • Purify the final product, isotopically labeled 8-hydroxyoctadecanoic acid, using silica (B1680970) gel column chromatography.

    • Verify the structure, purity, and position of the isotopic label using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Enzymatic Synthesis of Labeled this compound

This protocol converts the free fatty acid into its biologically active CoA thioester.

Materials:

  • Labeled 8-hydroxyoctadecanoic acid (from Protocol 1)

  • Coenzyme A, trilithium salt (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp., commercially available)

  • ATP, disodium (B8443419) salt

  • Magnesium Chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer

      • 10 mM ATP

      • 10 mM MgCl₂

      • 2.5 mM CoA

      • 0.1% Triton X-100 (to aid in solubilizing the fatty acid)

      • 500 µM Labeled 8-hydroxyoctadecanoic acid

    • Vortex briefly to mix.

  • Enzymatic Reaction:

    • Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 0.1 U/mL.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification and Quantification:

    • The resulting this compound can be used directly for in vitro experiments or purified using solid-phase extraction (SPE) C18 cartridges.

    • Confirm synthesis and determine the concentration using LC-MS/MS by comparing against a standard curve of a similar, commercially available acyl-CoA (e.g., oleoyl-CoA).

Protocol 3: In Vitro Metabolic Tracing in Cell Culture

This protocol describes how to use the labeled this compound to trace its metabolic fate in cultured cells.

Materials:

  • Cultured cells of interest (e.g., HepG2 liver cells, primary hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Labeled this compound solution

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80:20 Methanol/Water solution for quenching and extraction

Methodology:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~80% confluency.

  • Tracer Introduction:

    • Prepare a working solution of labeled this compound in the cell culture medium. A final concentration of 10-50 µM is a typical starting point.

    • Remove the existing medium from the cells, wash once with PBS, and replace it with the tracer-containing medium.

  • Time-Course Experiment:

    • Incubate the cells for various time points (e.g., 0, 1h, 4h, 12h, 24h) to monitor the dynamic incorporation of the label into downstream metabolites.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Wash the cells once with ice-cold PBS to remove extracellular tracer.

    • Immediately add ice-cold 80:20 Methanol/Water solution to the plate (~1 mL per well for a 6-well plate) to quench all enzymatic activity.

    • Scrape the cells into the quenching solution and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

    • Collect the supernatant, which contains the extracted metabolites, for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs and Metabolites

This protocol provides a general framework for the analysis of the tracer and its metabolic products. Specific parameters must be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column suitable for lipid analysis.

LC Method:

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in Water

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 45°C

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS2 for discovery.

  • MRM Transitions: Set up transitions for the labeled precursor and predicted metabolites. Acyl-CoAs often produce a characteristic neutral loss or a common fragment ion that can be used for detection.[8]

Data Presentation and Expected Results

Quantitative data should be organized to clearly show isotopic enrichment and the appearance of labeled metabolites over time.

Table 1: Theoretical Mass Shifts for Labeled this compound

Labeling Scheme Isotope Number of Labels Precursor Ion Mass (M+H)⁺ Shift
Deuterium Labeled ²H (D) 10 +10 Da
Carbon-13 Labeled ¹³C 10 +10 Da

| Fully Labeled Acyl Chain | ¹³C | 18 | +18 Da |

Table 2: Example MRM Transitions for Target Analytes (Hypothetical) (Assuming a ¹³C₁₀ label on the terminal end of the fatty acid)

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Labeled this compound 1078.6 507.1 Common fragment of phosphopantetheine
Labeled Hexadecanedioyl-CoA 1062.6 507.1 Product of one round of β-oxidation

| Labeled Octanedioic Acid | 185.1 | 149.1 | Dicarboxylic acid after chain shortening |

Table 3: Example Data for Fractional Enrichment in Metabolites

Time Point This compound (% Labeled) Hexadecanedioyl-CoA (% Labeled) Octanedioic Acid (% Labeled)
1 hour 99.8% 5.2% 1.1%
4 hours 99.5% 18.7% 4.5%

| 12 hours | 98.9% | 45.3% | 15.8% |

Hypothetical Metabolic Pathway and Visualization

The primary expected metabolic route for a mid-chain hydroxylated fatty acid is further oxidation, potentially mirroring aspects of the omega-oxidation pathway.[2][9][10] The initial hydroxyl group may be oxidized to a ketone and subsequently the chain could be cleaved. Alternatively, the terminal omega-carbon could be oxidized, creating a dicarboxylic acid that can then be shortened via peroxisomal beta-oxidation.

G compound compound process process A Labeled this compound (Tracer Input) B 8-Oxo-octadecanoyl-CoA A->B Oxidation of 8-OH group C ω-Oxidation (CYP4A/F Enzymes) A->C Hydroxylation at ω-carbon D 8-Hydroxy-octadecane-1,18-dioyl-CoA (Dicarboxylic Acyl-CoA) C->D E Peroxisomal β-Oxidation D->E Chain Shortening F Shorter-Chain Dicarboxylic Acyl-CoAs (e.g., Hexadecanedioyl-CoA) E->F F->E G Entry into Central Carbon Metabolism (e.g., Succinyl-CoA) F->G Final Products

Caption: Hypothetical metabolic fate of this compound.

References

Application Notes: Cellular Uptake Assays for 8-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal intermediates in a myriad of cellular processes, including energy metabolism, lipid synthesis, and cell signaling.[1][2][3] 8-hydroxyoctadecanoyl-CoA is a specific hydroxylated long-chain fatty acyl-CoA whose cellular transport and subsequent metabolic fate are of significant interest to researchers in fields such as metabolic diseases, inflammation, and drug development. The cellular uptake of long-chain fatty acids (LCFAs), the precursors to LCFA-CoAs, is the initial, rate-limiting step for their intracellular utilization.[4] This process is not merely passive diffusion but is largely facilitated by a suite of membrane-associated proteins.[4][5] Understanding the dynamics of this compound uptake is crucial for elucidating its physiological and pathophysiological roles.

The transport of LCFAs across the plasma membrane is a complex process involving both simple diffusion and protein-mediated transport.[6] Several families of proteins have been identified as key players in facilitating LCFA uptake, including:

  • CD36 (Fatty Acid Translocase): A versatile scavenger receptor that binds to a variety of ligands, including LCFAs.[4][7]

  • Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that are believed to couple fatty acid transport with their activation to acyl-CoAs.[4]

  • Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are thought to be involved in the initial binding of LCFAs at the cell surface.[4]

Given that this compound is an intracellular metabolite, assays typically measure the uptake of its precursor, 8-hydroxyoctadecanoic acid, which is then intracellularly converted to the CoA thioester. This document provides an overview of the principles and a detailed protocol for a fluorescent-based cellular uptake assay that can be adapted for 8-hydroxyoctadecanoic acid.

Assay Principles

Several methods exist to quantify the cellular uptake of LCFAs, including the use of radiolabeled, fluorescently labeled, and bioluminescent fatty acid analogs.[8] Fluorescent-based assays offer a non-radioactive, sensitive, and high-throughput-compatible alternative.[9][10]

A common approach involves the use of a fluorescently tagged LCFA analog, such as one conjugated to a BODIPY (boron-dipyrromethene) fluorophore.[8][11] These analogs are structurally similar to their natural counterparts and are recognized by the cellular uptake machinery.[12] The assay principle is as follows:

  • Incubation: Cells are incubated with the fluorescently labeled fatty acid analog.

  • Uptake: The analog is transported into the cells via the same mechanisms as endogenous LCFAs.

  • Signal Detection: The increase in intracellular fluorescence is measured over time. This can be done using a fluorescence plate reader, a flow cytometer, or fluorescence microscopy.[8][9]

  • Quenching (Optional but Recommended): To measure uptake in real-time and to eliminate the need for wash steps, a cell-impermeable quenching agent can be added to the extracellular medium.[9][13] This quencher extinguishes the fluorescence of the analog in the medium, ensuring that only the internalized fluorescence is detected.[9][10]

This methodology allows for the kinetic analysis of uptake and the screening of potential inhibitors or enhancers of the transport process.

Data Presentation

The quantitative data obtained from cellular uptake assays can be summarized in a structured table for clear comparison of different experimental conditions.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (RFU)Standard DeviationCalculated Uptake Rate (pmol/min/mg protein)% Inhibition
Vehicle Control015,842950125.60
8-hydroxyoctadecanoic acid1010,23561481.235.3
8-hydroxyoctadecanoic acid506,78940754.057.0
FATP2 Inhibitor (Lipofermata)105,12330740.867.5
CD36 Inhibitor (Sulfosuccinimidyl oleate)508,94553771.243.3

Experimental Protocols

Protocol: Fluorescent Long-Chain Fatty Acid Cellular Uptake Assay

This protocol describes a method for measuring the cellular uptake of a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-FL C12) in 3T3-L1 adipocytes. This protocol can be adapted for studying the uptake of 8-hydroxyoctadecanoic acid by using a fluorescently labeled version of this molecule.

I. Materials and Reagents

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum

  • Penicillin-Streptomycin (B12071052) solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin

  • BODIPY-FL C12 (or other fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypan Blue

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader with bottom-read capabilities

II. Cell Culture and Differentiation of 3T3-L1 Cells

  • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • For differentiation, seed the preadipocytes in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence (Day 0).

  • Two days post-confluence (Day 2), induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

  • On Day 4, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • From Day 6 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

  • The cells should be fully differentiated into mature adipocytes by Day 8-10, characterized by the accumulation of lipid droplets.[14]

III. Preparation of Fluorescent Fatty Acid Solution

  • Prepare a 10 mM stock solution of BODIPY-FL C12 in DMSO.

  • Prepare a 1% fatty acid-free BSA solution in HBSS.

  • To prepare the working solution, dilute the BODIPY-FL C12 stock solution in the 1% BSA/HBSS solution to a final concentration of 2 µM. Vortex to ensure the fatty acid is complexed with the BSA.

  • Warm the working solution to 37°C before use.

IV. Cellular Uptake Assay Procedure

  • Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

  • Add 100 µL of warm HBSS to each well and incubate for 30 minutes at 37°C to serum-starve the cells.

  • For inhibitor studies, add the inhibitor compounds at the desired concentrations during the serum starvation step.

  • To initiate the uptake, remove the HBSS and add 100 µL of the pre-warmed 2 µM BODIPY-FL C12 working solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 515 nm) from the bottom of the plate every minute for 30-60 minutes.[3][15]

  • For endpoint assays, incubate the cells with the fluorescent fatty acid solution for a defined period (e.g., 15 minutes).

  • To stop the uptake, aspirate the fatty acid solution and wash the cells three times with ice-cold PBS containing 0.2% BSA.

  • Lyse the cells in a suitable buffer and measure the fluorescence of the lysate.

V. Data Analysis

  • For kinetic assays, plot the fluorescence intensity against time. The initial rate of uptake can be determined from the slope of the linear portion of the curve.

  • For endpoint assays, compare the fluorescence intensity between different treatment groups.

  • Normalize the fluorescence data to the protein concentration in each well to account for variations in cell number. A Bradford or BCA protein assay can be used for this purpose.

  • Calculate the percentage of inhibition for inhibitor-treated groups relative to the vehicle control.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis start Seed 3T3-L1 cells in 96-well plate differentiate Differentiate to mature adipocytes start->differentiate wash_serum_starve Wash and serum-starve cells differentiate->wash_serum_starve add_inhibitors Add inhibitors (optional) wash_serum_starve->add_inhibitors add_bodipy_fa Add BODIPY-FA solution add_inhibitors->add_bodipy_fa measure_fluorescence Measure fluorescence (kinetic or endpoint) add_bodipy_fa->measure_fluorescence normalize Normalize to protein concentration measure_fluorescence->normalize calculate Calculate uptake rates and % inhibition normalize->calculate end end calculate->end Results

Caption: Workflow for the fluorescent cellular uptake assay.

Signaling Pathway Diagram

Hydroxylated fatty acids, such as 8-hydroxyoctadecanoic acid, can potentially act as signaling molecules by activating cell surface or nuclear receptors. One such receptor for long-chain fatty acids is G protein-coupled receptor 120 (GPR120).[6][16][17] Activation of GPR120 can trigger downstream signaling cascades that influence various cellular processes, including inflammation and metabolism.[1]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Gq Gαq GPR120->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway Cellular_Response Cellular Response (e.g., anti-inflammatory effects, insulin sensitization) Ca_release->Cellular_Response ERK_pathway->Cellular_Response 8-HO-CoA_precursor 8-hydroxyoctadecanoic acid 8-HO-CoA_precursor->GPR120

Caption: Potential GPR120 signaling pathway for 8-hydroxyoctadecanoic acid.

References

Application Notes and Protocols for 8-Hydroxyoctadecanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A. While specific research on the 8-hydroxy isomer is limited, the broader class of hydroxy fatty acids and their CoA derivatives are recognized for their roles in cellular signaling, membrane structure, and metabolism.[1][2][3] Hydroxylated fatty acids can influence membrane fluidity and the activity of membrane-bound proteins.[1][2] As CoA derivatives, they are central intermediates in various metabolic pathways.[4][5] These application notes provide a guide for the potential uses of this compound in cell culture experiments, based on the known functions of related molecules.

Potential Applications

Based on the roles of similar molecules, this compound could be utilized in cell culture experiments to investigate:

  • Cell Signaling: Hydroxy fatty acids and their derivatives can act as signaling molecules, potentially modulating pathways involved in inflammation, cell proliferation, and apoptosis.[1][3]

  • Membrane Biology: The incorporation of hydroxylated fatty acids into cellular membranes can alter their physical properties, such as fluidity and permeability, which can impact the function of membrane proteins and signaling complexes.[1][2]

  • Metabolic Studies: As an acyl-CoA, this molecule can be used to study fatty acid metabolism, including pathways of degradation and incorporation into complex lipids.[5][6]

  • Drug Development: Understanding the effects of specific fatty acid derivatives on cellular processes can inform the development of therapeutics targeting metabolic and signaling pathways.

Data Presentation

Due to the limited specific data available for this compound, the following table presents a generalized overview of acyl-CoA abundance in various mammalian cell lines to provide a comparative context for researchers planning quantitative studies.[4]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~3

Note: Data from different sources may have variations in experimental conditions and normalization methods, affecting direct comparability.[4]

Experimental Protocols

The following are detailed protocols adapted for the use of this compound in cell culture, based on general methods for fatty acids and acyl-CoAs.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for addition to cell culture media. Due to the amphipathic nature of long-chain acyl-CoAs, proper solubilization is critical.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Reconstitution: Prepare a concentrated stock solution of this compound by dissolving it in a minimal amount of DMSO or ethanol.

  • BSA Complexation (Recommended): a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. b. Warm the BSA solution to 37°C. c. Slowly add the this compound stock solution to the BSA solution while gently vortexing. The molar ratio of fatty acyl-CoA to BSA should be optimized, but a starting point of 2:1 to 4:1 is common. d. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation. e. Sterile filter the final solution using a 0.22 µm filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Adherent Cells with this compound

This protocol outlines the procedure for treating adherent cells with the prepared this compound-BSA complex.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound-BSA stock solution

  • Control solution (BSA in PBS with the same concentration of DMSO or ethanol as the stock solution)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Treatment Medium: Thaw the this compound-BSA stock solution and the control solution at 37°C.

  • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Prepare a control medium with an equivalent amount of the control solution.

  • Cell Treatment: a. Aspirate the existing medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared treatment or control medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as gene expression analysis, western blotting, or metabolic profiling.

Protocol 3: Extraction of Acyl-CoAs from Cell Culture for Analysis

This protocol provides a method for extracting acyl-CoAs from cultured cells for subsequent analysis by techniques like LC-MS.[4]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold PBS

  • Ice-cold methanol (B129727)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[4]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[4]

  • Lysis and Extraction:

    • Adherent cells: Add a suitable volume of ice-cold methanol to the plate and scrape the cells. Transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Suspension cells: Resuspend the cell pellet in ice-cold methanol.[4]

  • Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Preparation for Analysis: The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[4]

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway where this compound, after its formation from 8-hydroxyoctadecanoic acid, could influence cellular processes. This is a generalized model based on known lipid signaling.

G cluster_0 Extracellular Space cluster_1 Cytoplasm 8-HOA 8-Hydroxyoctadecanoic Acid 8-HOA_in 8-Hydroxyoctadecanoic Acid 8-HOA->8-HOA_in Uptake ACSL Acyl-CoA Synthetase 8-HOA_in->ACSL 8-HO-CoA This compound ACSL->8-HO-CoA ATP -> AMP + PPi Signaling_Proteins Signaling Proteins (e.g., Kinases, Transcription Factors) 8-HO-CoA->Signaling_Proteins Modulation Metabolic_Enzymes Metabolic Enzymes 8-HO-CoA->Metabolic_Enzymes Regulation Complex_Lipids Incorporation into Complex Lipids 8-HO-CoA->Complex_Lipids Gene_Expression Altered Gene Expression Signaling_Proteins->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Metabolic_Enzymes->Cellular_Response Gene_Expression->Cellular_Response Membrane Altered Membrane Properties Complex_Lipids->Membrane

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for studying the effects of this compound in cell culture.

G Start Prepare_Stock Prepare 8-HO-CoA-BSA Stock Solution Start->Prepare_Stock Cell_Culture Culture Adherent or Suspension Cells Start->Cell_Culture Treatment Treat Cells with 8-HO-CoA-BSA Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Perform Downstream Analysis (e.g., qPCR, Western, Metabolomics) Harvest->Analysis End Analysis->End

Caption: General experimental workflow.

References

Application Notes and Protocols for the Analytical Detection of 8-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyoctadecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] The hydroxylation of the fatty acid chain introduces a functional group that can significantly alter the molecule's properties and biological activity. Long-chain fatty acyl-CoA esters are known to act as signaling molecules and regulators of cellular metabolism.[2][3] The precise roles and signaling pathways of many specific acyl-CoA species, including this compound, are still under active investigation.

These application notes provide detailed protocols for the sensitive and specific detection and quantification of this compound using state-of-the-art analytical techniques. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for the analysis of complex biological samples.[1][2][4] Additionally, principles of enzymatic assays are discussed as a potential alternative or complementary approach.

Analytical Techniques

The detection and quantification of acyl-CoAs present analytical challenges due to their low abundance and instability in aqueous solutions.[2] The most robust and widely used method for the analysis of acyl-CoAs is LC-MS/MS.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to analyze complex mixtures.[1][2][4] The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation:

The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing degradation and removing interfering substances. A common method involves protein precipitation and liquid-liquid extraction.[2]

2. Chromatographic Separation:

Reverse-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from other cellular components and acyl-CoA species.[6] The separation is based on the hydrophobicity of the molecules.

3. Mass Spectrometric Detection:

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification.[7] For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[4]

Enzymatic Assays

Enzymatic assays can provide an alternative method for the quantification of specific acyl-CoAs. These assays are based on the activity of enzymes that specifically recognize and metabolize the target molecule. For hydroxyacyl-CoAs, dehydrogenases are often employed, where the conversion of the substrate is coupled to the production or consumption of a detectable molecule like NADH.[8][9]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[2][4]

Materials:

  • Biological sample (cells or tissues)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic Acid or Ammonium (B1175870) Hydroxide

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize cell pellets or tissues in a cold extraction solution (e.g., 2:1 methanol:water).

    • Add the internal standard to the homogenate.

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to remove neutral lipids.

    • Centrifuge to separate the phases and collect the aqueous layer containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) (Optional):

    • For cleaner samples, pass the aqueous extract through a C18 SPE cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid or 10 mM ammonium hydroxide.

      • Gradient: A suitable gradient from low to high organic content to elute this compound.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 40-50 °C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • Quantifier: Precursor ion (M+H)+ of this compound -> Product ion (specific fragment).

        • Qualifier: Precursor ion (M+H)+ of this compound -> Another product ion.

        • Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing a standard of this compound. A neutral loss of 507 is a common fragmentation for acyl-CoAs.[4]

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the quantifier MRM transition of this compound and the internal standard.

    • Generate a calibration curve using known concentrations of an this compound standard.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be achieved with an optimized LC-MS/MS method for acyl-CoA analysis. The exact values for this compound will need to be determined experimentally.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 10 ng/mL[10]
Limit of Quantification (LOQ) 0.5 - 25 ng/mL[10]
Linear Range 1 - 1000 ng/mL[7]
Precision (%RSD) < 15%[4]
Accuracy (%Recovery) 85 - 115%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissues) homogenization Homogenization & Extraction sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid Phase Extraction (Optional) extraction->spe lc_separation LC Separation (C18 Column) spe->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

metabolic_pathway cluster_hydroxylation Hydroxylation cluster_metabolism Downstream Metabolism cluster_signaling Cellular Regulation FA Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Hydroxylase Fatty Acid Hydroxylase FA->Hydroxylase AcylCoA Acyl-CoA Pool ACSL->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx Elongation Elongation/ Desaturation AcylCoA->Elongation ComplexLipids Complex Lipid Synthesis AcylCoA->ComplexLipids Hydroxy_FA 8-Hydroxy- octadecanoic Acid Hydroxylase->Hydroxy_FA Hydroxy_ACSL Acyl-CoA Synthetase Hydroxy_FA->Hydroxy_ACSL Target_CoA This compound Hydroxy_ACSL->Target_CoA Target_CoA->BetaOx Target_CoA->Elongation Target_CoA->ComplexLipids Signaling Signaling & Transcriptional Regulation Target_CoA->Signaling

References

Application Note: Derivatization of 8-Hydroxyoctadecanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 8-hydroxyoctadecanoyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of the intact acyl-CoA molecule, a multi-step sample preparation procedure is required. This process involves the hydrolysis of the thioester bond to release the free fatty acid, 8-hydroxyoctadecanoic acid, followed by a two-step derivatization. The carboxylic acid group is first methylated, and the hydroxyl group is subsequently converted to a trimethylsilyl (B98337) (TMS) ether. This derivatization enhances the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. This document provides detailed experimental protocols, expected quantitative data, and visual workflows to guide researchers in the accurate and reliable quantification of this important biological molecule.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis. This compound is a hydroxylated long-chain acyl-CoA whose analysis is crucial for understanding lipid metabolism and related cellular processes. Direct analysis of long-chain acyl-CoAs by GC-MS is generally not feasible due to their high molecular weight and polarity. Therefore, a chemical derivatization strategy is essential. The most effective approach involves the cleavage of the fatty acid from the CoA moiety, followed by derivatization of the functional groups on the fatty acid. This note describes a robust method for this purpose, focusing on the formation of trimethylsilyl methyl 8-hydroxyoctadecanoate for sensitive and specific detection by GC-MS.

Data Presentation

The following table summarizes the key analytical parameters for the GC-MS analysis of derivatized 8-hydroxyoctadecanoic acid. Please note that exact retention times may vary depending on the specific GC column, instrument, and analytical conditions.

Analyte (Post-derivatization)Derivatization ReagentsExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
Trimethylsilyl methyl 8-hydroxyoctadecanoate1. Boron trifluoride in Methanol (B129727) (BF3/MeOH)2. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Variable (typically > 20 min on a standard non-polar column)M-15 (loss of CH3 from TMS), fragments from cleavage alpha to the OTMS group.

Experimental Protocols

I. Hydrolysis of this compound

This step is critical for cleaving the thioester bond and liberating the 8-hydroxyoctadecanoic acid.

Materials:

  • Sample containing this compound

  • Potassium Hydroxide (KOH) in Methanol (2 M)

  • Hydrochloric Acid (HCl) (1 M)

  • n-Hexane

  • Deionized Water

  • Microcentrifuge tubes (2 mL)

  • Water bath or heating block

Procedure:

  • To your sample in a microcentrifuge tube, add 1 mL of 2 M methanolic KOH.

  • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Incubate the mixture in a water bath at 70°C for 2 minutes to facilitate hydrolysis.

  • Allow the sample to cool to room temperature.

  • Neutralize the reaction by adding 1.2 mL of 1.0 M HCl. Mix gently.

  • Extract the free fatty acid by adding 1 mL of n-hexane. Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer, containing the 8-hydroxyoctadecanoic acid, to a clean tube.

  • Repeat the extraction with another 1 mL of n-hexane and combine the organic layers.

  • Evaporate the hexane under a gentle stream of nitrogen.

II. Two-Step Derivatization

A. Methylation of the Carboxylic Acid Group

Materials:

  • Dried 8-hydroxyoctadecanoic acid residue from Part I

  • Boron trifluoride in methanol (14% BF3/MeOH)

  • Saturated Sodium Chloride (NaCl) solution

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na2SO4)

  • GC autosampler vials

Procedure:

  • To the dried fatty acid residue, add 50 µL of 14% BF3/MeOH.

  • Cap the vial and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and vortex.

  • Add 0.6 mL of n-hexane, vortex, and allow the layers to separate.

  • Transfer the upper hexane layer containing the methyl ester to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

B. Trimethylsilylation of the Hydroxyl Group

Materials:

  • Hexane solution of methyl 8-hydroxyoctadecanoate from Part IIA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Evaporate the hexane from the previous step under a gentle stream of inert gas.

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 60 minutes.[1]

  • After cooling, the sample is ready for GC-MS analysis.

III. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5977 or equivalent).

  • Capillary column suitable for fatty acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: 3.8°C/min to 200°C.

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample Sample cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound hydrolysis Alkaline Hydrolysis (KOH in Methanol) sample->hydrolysis Cleavage of Thioester Bond extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction Isolate Fatty Acid methylation Methylation (BF3/Methanol) extraction->methylation Esterify Carboxyl Group silylation Silylation (BSTFA + 1% TMCS) methylation->silylation Silylate Hydroxyl Group gcms GC-MS Analysis silylation->gcms Inject Derivatized Sample

Caption: Workflow for the analysis of this compound.

metabolic_pathway Biosynthesis of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas octadecanoyl_coa Octadecanoyl-CoA (C18:0-CoA) fas->octadecanoyl_coa Elongation cyp450 Cytochrome P450 Monooxygenase (CYP) octadecanoyl_coa->cyp450 hydroxy_coa This compound cyp450->hydroxy_coa Hydroxylation nadp NADP+ cyp450->nadp h2o H2O cyp450->h2o nadph NADPH + H+ nadph->cyp450 o2 O2 o2->cyp450

Caption: Metabolic pathway for the synthesis of this compound.

References

Application Note: Solid-Phase Extraction of 8-Hydroxyoctadecanoyl-CoA from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A (CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and cellular signaling.[1] The accurate and sensitive quantification of specific acyl-CoA species like this compound in biological samples is essential for understanding their physiological roles and their implications in various disease states. Due to the complexity of biological matrices and the typically low endogenous concentrations of these analytes, a robust sample preparation method is required to remove interfering substances and enrich the analyte of interest prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological samples. The method is based on established protocols for the enrichment of a broad range of acyl-CoAs.[1]

Data Presentation

The efficiency of solid-phase extraction for acyl-CoAs can be influenced by the chain length and modifications of the acyl group. While specific recovery data for this compound is not widely published, the following table summarizes representative recovery and quantification data for structurally similar long-chain acyl-CoAs using SPE-based methods, demonstrating the general efficacy of the technique.

Table 1: Representative Quantitative Performance for Long-Chain Acyl-CoAs using SPE-LC/MS/MS

AnalyteChain LengthSPE SorbentAverage Recovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%Not Specified[3]
Palmitoyl-CoAC16:0Oligonucleotide70-80%Not Specified[3]
General Acyl-CoAsC2-C20Reversed Phase & HILIC90-111%1-5 fmol (LOD)[4]
Very-long-chain Acyl-CoAs>C20Mixed-mode SPENot Specified4.2 nM (LOQ)[5]

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from tissue samples. The protocol is adapted from established methods for long-chain acyl-CoA analysis.[1]

Materials:

  • Samples: Fresh or frozen tissue samples (e.g., liver, heart).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade.

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or another appropriate odd-chain acyl-CoA.

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges. Alternatively, reversed-phase C18 cartridges can be used.

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).

  • Reconstitution Solvent: Solvent suitable for downstream analysis (e.g., Water/Methanol mixture for LC-MS).

  • Equipment: Glass homogenizer, centrifuge, nitrogen evaporator or vacuum concentrator, SPE vacuum manifold.

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[1]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. Do not allow the sorbent to dry.[1]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable volume of Reconstitution Solvent for your downstream analysis (e.g., LC-MS/MS).

Visualizations

Signaling Pathway

This compound is an intermediate in fatty acid metabolism. The diagram below illustrates a simplified view of the fatty acid beta-oxidation pathway, a key process for energy production where long-chain acyl-CoAs are metabolized. Hydroxylated fatty acids can be intermediates in variations of this pathway.

Fatty_Acid_Beta_Oxidation node_LCFA Long-Chain Fatty Acid (e.g., Octadecanoic Acid) node_ACSL Acyl-CoA Synthetase (ACSL) node_LCFA->node_ACSL ATP -> AMP+PPi node_LCA_CoA Long-Chain Acyl-CoA (e.g., Octadecanoyl-CoA) node_ACSL->node_LCA_CoA node_Hydroxylation Hydroxylation Event node_LCA_CoA->node_Hydroxylation node_BetaOx Beta-Oxidation Spiral node_LCA_CoA->node_BetaOx node_8OH_LCA_CoA This compound node_Hydroxylation->node_8OH_LCA_CoA node_8OH_LCA_CoA->node_BetaOx To further metabolism node_AcetylCoA Acetyl-CoA node_BetaOx->node_AcetylCoA n cycles node_TCA TCA Cycle node_AcetylCoA->node_TCA To energy production

Caption: Simplified pathway of fatty acid activation and beta-oxidation.

Experimental Workflow

The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis node_sample Tissue Sample node_homogenize Homogenization (Buffer + 2-Propanol) node_sample->node_homogenize node_extract Acetonitrile Extraction & Centrifugation node_homogenize->node_extract node_supernatant Collect Supernatant node_extract->node_supernatant node_condition 1. Condition Column (Wash Solution) node_supernatant->node_condition node_load 2. Load Supernatant node_condition->node_load node_wash 3. Wash Column (Wash Solution) node_load->node_wash node_elute 4. Elute Acyl-CoAs (Elution Solution) node_wash->node_elute node_dry Dry Eluate (Nitrogen Stream) node_elute->node_dry node_reconstitute Reconstitute node_dry->node_reconstitute node_lcms LC-MS/MS Analysis node_reconstitute->node_lcms node_data Data Processing & Quantification node_lcms->node_data

Caption: Workflow for SPE of this compound.

References

Application Note: High-Resolution Mass Spectrometry of 8-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for energy production through beta-oxidation and for the synthesis of complex lipids. The hydroxylation of the fatty acid chain, in this case at the 8th position of an 18-carbon chain, suggests its involvement in specific metabolic pathways, such as the omega-oxidation pathway, which is critical for the detoxification of fatty acids when beta-oxidation is impaired. The analysis of such molecules is essential for researchers in metabolism, drug development, and diagnostics to understand disease states like metabolic syndrome, genetic disorders of fatty acid oxidation, and to investigate the effects of new therapeutic agents.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and detection of this compound using LC-HRMS.

Metabolic Significance

This compound is an intermediate in the omega-oxidation of fatty acids. This metabolic pathway serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is defective.[1][2] The process is initiated by the hydroxylation of the omega (ω) or ω-1 carbon of the fatty acid by cytochrome P450 enzymes in the endoplasmic reticulum.[1][2][3][4][5] The resulting hydroxy fatty acid can be further oxidized to a dicarboxylic acid, which can then undergo beta-oxidation from both ends.

fatty_acid_omega_oxidation Fatty Acid Omega-Oxidation Pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria / Peroxisome Stearoyl_CoA Stearoyl-CoA Hydroxyoctadecanoyl_CoA This compound Stearoyl_CoA->Hydroxyoctadecanoyl_CoA Cytochrome P450 NADPH, O2 Oxooctadecanoyl_CoA 8-Oxooctadecanoyl-CoA Hydroxyoctadecanoyl_CoA->Oxooctadecanoyl_CoA Alcohol Dehydrogenase NAD+ Dicarboxylic_Acid_CoA Octadecanedioyl-CoA Oxooctadecanoyl_CoA->Dicarboxylic_Acid_CoA Aldehyde Dehydrogenase NAD+ Beta_Oxidation Beta-Oxidation Dicarboxylic_Acid_CoA->Beta_Oxidation

Caption: Omega-oxidation of Stearoyl-CoA.

Experimental Workflow

The overall workflow for the analysis of this compound consists of sample preparation, liquid chromatography separation, and high-resolution mass spectrometry detection.

experimental_workflow Experimental Workflow for this compound Analysis Sample_Prep Sample Preparation (Tissue/Cell Homogenization, Protein Precipitation) SPE Solid-Phase Extraction (Optional Cleanup) Sample_Prep->SPE LC_Separation Liquid Chromatography (Reversed-Phase C18) SPE->LC_Separation HRMS High-Resolution Mass Spectrometry (Full Scan and dd-MS2) LC_Separation->HRMS Data_Analysis Data Analysis (Peak Integration, Quantification) HRMS->Data_Analysis

Caption: Analytical workflow.

Detailed Protocols

Sample Preparation

This protocol is adapted for cultured cells or tissue samples.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • 1.7 mL microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, rinse the culture plate twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 1.7 mL microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • Tissue Homogenization:

    • Weigh 20-50 mg of frozen tissue and place it in a suitable homogenization tube.

    • Add 500 µL of ice-cold deionized water with 0.6% formic acid.

    • Homogenize the tissue on ice until no visible particles remain.

  • Extraction:

    • To the cell pellet or tissue homogenate, add 300 µL of ice-cold deionized water with 0.6% formic acid and the internal standard.

    • Vortex thoroughly to resuspend the pellet.

    • Add 900 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant to a new 1.7 mL microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile with 10 mM ammonium (B1175870) acetate.

    • Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Setting
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 8.5 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

MS Parameters:

Parameter Positive Ion Mode Negative Ion Mode
Ionization Mode HESI (+) HESI (-)
Spray Voltage 3.5 kV -3.0 kV
Capillary Temp. 320°C 320°C
Sheath Gas 40 (arbitrary units) 40 (arbitrary units)
Aux Gas 10 (arbitrary units) 10 (arbitrary units)
Full Scan Resolution 70,000 70,000
Full Scan Range m/z 300-1200 m/z 300-1200
dd-MS2 Resolution 17,500 17,500

| Collision Energy | Stepped HCD (20, 30, 40 eV) | Stepped HCD (20, 30, 40 eV) |

Data Presentation

Quantitative Data for this compound

The following table summarizes the key mass spectrometric data for the identification and quantification of this compound.

CompoundFormulaMonoisotopic Mass (Da)AdductPrecursor m/z (Calculated)
This compoundC39H68N7O18P3S1047.3660[M+H]+1048.3738
[M-H]-1046.3582
Heptadecanoyl-CoA (IS)C38H68N7O17P3S1019.3711[M+H]+1020.3789
[M-H]-1018.3633
Predicted High-Resolution MS/MS Fragments

The fragmentation of acyl-CoAs is well-characterized. In positive ion mode, a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da) is common.[6][7] In negative ion mode, characteristic fragments of the CoA molecule are observed.

Positive Ion Mode Fragments:

Precursor Ion Predicted Fragment Ion m/z (Calculated) Description
[M+H]+ (1048.3738) [M+H - 507.0036]+ 541.3702 Acyl chain + pantetheine
[C10H14N5O7P]+ 347.0580 Adenosine monophosphate

| | [C10H15N5O10P2]+ | 428.0372 | Adenosine diphosphate |

Negative Ion Mode Fragments:

Precursor Ion Predicted Fragment Ion m/z (Calculated) Description
[M-H]- (1046.3582) [M-H - H2O]- 1028.3476 Loss of water from hydroxyl group
[C21H34N7O16P3S]- 809.0901 Coenzyme A

| | [C10H12N5O10P2]- | 426.0216 | Adenosine diphosphate |

Disclaimer: This application note provides a general protocol and should be optimized for specific instrumentation and sample types. The use of an appropriate internal standard is crucial for accurate quantification.

References

Troubleshooting & Optimization

Troubleshooting 8-hydroxyoctadecanoyl-CoA instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this hydroxylated long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the optimal storage conditions to ensure its stability?

A1: To maximize the stability of this compound, it is crucial to store it under appropriate conditions. Long-chain acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH. For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. If a stock solution is required, it should be prepared in a slightly acidic buffer (e.g., pH 6.0) and stored at -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: I am observing inconsistent results in my enzymatic assays using this compound. Could the stability of the compound in my assay buffer be the issue?

A2: Yes, the stability of this compound in your assay buffer could be a significant factor. The thioester bond of acyl-CoAs is prone to hydrolysis, and the rate of degradation can be influenced by the pH and temperature of the buffer. It is advisable to prepare fresh working solutions of this compound for each experiment. If possible, conduct preliminary experiments to assess the stability of the compound in your specific assay buffer over the time course of your experiment. Consider using a buffer with a pH around 6.0-7.0 and maintaining a low temperature (e.g., on ice) until the start of the reaction.

Q3: Are there any specific handling precautions I should take when working with this compound solutions?

A3: Proper handling is essential to maintain the integrity of this compound solutions. Always use high-purity solvents and reagents to minimize contaminants that could catalyze degradation. When preparing solutions, ensure that the lyophilized powder is fully dissolved. Sonication in a water bath for short periods can aid in dissolution. It is also good practice to use low-binding microcentrifuge tubes to prevent loss of the compound due to adsorption to the tube surface.

Q4: How does the hydroxyl group on this compound affect its stability compared to its non-hydroxylated counterpart?

A4: The presence of a hydroxyl group on the acyl chain can potentially influence the molecule's stability, although specific data for this compound is limited. Generally, hydroxyl groups can be susceptible to oxidation. Therefore, it is advisable to protect solutions from excessive exposure to air and light. The use of antioxidants in the storage or assay buffer could be considered, but their compatibility with your specific experimental setup must be validated.

Troubleshooting Guides

Problem 1: Low or no signal of this compound in mass spectrometry analysis.

Possible Cause Suggested Solution
Degradation during sample preparation or storage Review storage and handling procedures. Ensure the compound is stored at -80°C as a lyophilized powder or a buffered solution at pH 6.0. Prepare fresh solutions for each experiment and keep them on ice.
Suboptimal extraction from biological matrix Optimize your lipid extraction protocol. The hydroxyl group increases the polarity of the molecule, which might require adjustments to the solvent system used for extraction.
Poor ionization in the mass spectrometer Adjust mass spectrometry parameters. Consider using a different ionization source or modifying the mobile phase to enhance the ionization of hydroxylated fatty acyl-CoAs. The use of a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been shown to be effective for separating long-chain acyl-CoAs.
Adsorption to labware Use low-binding tubes and pipette tips. Pre-rinsing glassware with a solution of a similar compound might also help to block non-specific binding sites.

Problem 2: High variability between replicate measurements in enzymatic assays.

Possible Cause Suggested Solution
Inconsistent concentration of active this compound Prepare a fresh stock solution and aliquot it for single use to avoid freeze-thaw cycles. Ensure complete dissolution of the lyophilized powder before use.
Hydrolysis of the thioester bond during the assay Minimize the pre-incubation time of this compound in the assay buffer. Run control experiments without the enzyme to quantify the extent of non-enzymatic degradation under your assay conditions.
Presence of contaminating hydrolases in the enzyme preparation Purify the enzyme of interest to remove any contaminating enzymes that might degrade the substrate. Include appropriate controls in your experimental design.

Data Presentation

Table 1: Recommended Storage Conditions and General Stability of Long-Chain Acyl-CoAs

Storage Format Temperature Solvent/Buffer Expected Stability Notes
Lyophilized Powder-80°CN/ASeveral monthsConsidered the most stable form for long-term storage.
Stock Solution-80°CSlightly acidic buffer (pH 6.0)Several months[1]Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Working SolutionOn ice (0-4°C)Assay-specific buffer (ideally pH 6.0-7.0)HoursPrepare fresh for each experiment to ensure consistent activity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Long-Chain Fatty Acyl-CoA

This protocol describes a general method for the synthesis of long-chain fatty acyl-CoAs that can be adapted for this compound.

Materials:

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve the fatty acid and N-hydroxysuccinimide in anhydrous THF.

    • Add dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for several hours to form the NHS-ester of the fatty acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent from the filtrate to obtain the crude NHS-ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS-ester in a minimal amount of THF.

    • In a separate tube, dissolve Coenzyme A in a sodium bicarbonate solution.

    • Slowly add the NHS-ester solution to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for a few hours.

  • Purification:

    • Extract the reaction mixture with ethyl acetate to remove unreacted NHS-ester and other nonpolar impurities.

    • Acidify the aqueous phase and purify the acyl-CoA using a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an ammonium acetate solution to remove unbound CoA.

    • Elute the acyl-CoA with a methanol-water gradient.

    • Lyophilize the fractions containing the pure acyl-CoA.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Optimized for Hydroxylated Lipids) Sample->Extraction Purification SPE Purification Extraction->Purification LC_MS LC-MS/MS Analysis (C18, high pH) Purification->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Identification->Quantification

References

Technical Support Center: Analysis of 8-Hydroxyoctadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 8-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive electrospray ionization (ESI) mode?

A1: For this compound (molecular formula: C₃₉H₆₈N₇O₁₈P₃S), you should primarily target the protonated molecule [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if the mobile phase or sample contains salts. High-purity solvents and mobile phase additives can help minimize adduct formation and consolidate the signal into the protonated precursor ion.

Q2: What is the characteristic fragmentation pattern for long-chain acyl-CoAs in tandem mass spectrometry (MS/MS)?

A2: Long-chain acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation is a neutral loss of 507.3 Da, which corresponds to the phosphoadenosine diphosphate (B83284) (ADP) moiety.[1][2][3] Another highly abundant and characteristic fragment ion is observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[4] These fragmentation patterns are often used for precursor ion or neutral loss scanning to selectively detect acyl-CoAs in complex mixtures.[2][3]

Q3: How does the hydroxyl group in this compound affect the fragmentation pattern?

A3: In addition to the characteristic acyl-CoA fragments (neutral loss of 507.3 Da and the m/z 428 ion), the hydroxyl group on the fatty acyl chain can lead to specific product ions. Cleavage at the carbon-carbon bond adjacent to the hydroxyl group is expected. For this compound, this would result in characteristic fragment ions that can help to pinpoint the position of the hydroxyl group. The presence of the hydroxyl group may also lead to a characteristic neutral loss of water (18 Da) during fragmentation.

Q4: What are the main challenges in quantifying this compound by LC-MS/MS?

A4: Researchers often face several challenges:

  • Low Ionization Efficiency: Due to their amphipathic nature, long-chain acyl-CoAs can have poor ionization efficiency.

  • In-Source Fragmentation: These molecules can be prone to fragmentation in the ESI source if parameters like cone voltage or capillary temperature are too high.

  • Adduct Formation: As mentioned, the signal can be distributed among several adduct ions, reducing the intensity of the target precursor ion.

  • Sample Stability: Acyl-CoAs can be unstable in aqueous solutions and are susceptible to degradation. It is crucial to handle samples at low temperatures and consider the pH of the reconstitution solution.[1]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Low Signal Intensity for this compound

Potential Cause Suggested Solution
Suboptimal Ionization Mode Ensure the mass spectrometer is operating in positive ESI mode, which is generally more sensitive for acyl-CoAs.
Poor Ionization Efficiency Optimize mobile phase composition. The use of additives like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can improve protonation and signal intensity.
In-Source Fragmentation Systematically optimize source parameters such as cone voltage (or fragmentor voltage) and capillary temperature. Start with lower values and gradually increase to find the optimal balance between precursor ion intensity and in-source fragmentation.
Sample Degradation Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler). Reconstitute dried extracts in a slightly acidic solution (e.g., 50% methanol (B129727) with 0.1% formic acid) to improve stability.[1]
Adduct Formation Use high-purity solvents and mobile phase additives. If sodium adducts are prominent, consider using a mobile phase with ammonium salts instead of sodium-based buffers.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Potential Cause Suggested Solution
Secondary Interactions The phosphate (B84403) groups of the CoA moiety can interact with metal surfaces in the LC system. Using a column with high-purity silica (B1680970) or a PEEK-lined column can help. Some methods also employ ion-pairing reagents, but these can be difficult to remove from the system.
Inappropriate Mobile Phase pH For reversed-phase chromatography of acyl-CoAs, a mobile phase with a slightly acidic pH (e.g., using formic acid) is commonly used. Some methods have also found success with a high pH mobile phase (e.g., using ammonium hydroxide), which can improve peak shape for these compounds.[2][3]
Column Overloading Inject a smaller sample volume or dilute the sample to ensure you are not overloading the analytical column.

Issue 3: Inconsistent Quantification and Poor Reproducibility

Potential Cause Suggested Solution
Matrix Effects Develop a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often effective for cleaning up acyl-CoA samples.[5]
Lack of Internal Standard Always use a suitable internal standard for quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) that is not present in the sample can be used.
Sample Carryover The amphipathic nature of long-chain acyl-CoAs can lead to carryover in the injection system and on the column. Implement a rigorous needle wash protocol in the autosampler and include a blank injection after each sample to monitor for carryover.

Experimental Protocols & Data

Optimized Mass Spectrometry Parameters

The following table provides a starting point for optimizing mass spectrometry parameters for the analysis of this compound. These parameters are based on typical values used for long-chain acyl-CoAs and should be further optimized for your specific instrument.

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides better sensitivity for acyl-CoAs.
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Cone Voltage (Fragmentor) 30 - 60 VOptimize to maximize precursor ion intensity while minimizing in-source fragmentation.
Source Temperature 120 - 150 °CA lower temperature can help to reduce thermal degradation of the analyte.
Desolvation Gas Flow Instrument DependentOptimize for efficient solvent evaporation.
Desolvation Temperature 350 - 450 °COptimize for efficient solvent evaporation without causing thermal degradation.
Collision Gas ArgonStandard collision gas for CID.
Collision Energy 20 - 40 eVOptimize to achieve efficient fragmentation and maximize the intensity of characteristic product ions.
Proposed MS/MS Fragmentation of this compound

The diagram below illustrates the proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions Precursor This compound [M+H]⁺ NL_507 [M+H - 507.3]⁺ (Loss of Phospho-ADP) Precursor->NL_507 Collision-Induced Dissociation (CID) Frag_428 m/z 428 (Adenosine Diphosphate Fragment) Precursor->Frag_428 Hydroxy_Frags Hydroxy-specific Fragments (e.g., cleavage adjacent to C8-OH) Precursor->Hydroxy_Frags

Caption: Proposed MS/MS fragmentation of this compound.

General LC-MS/MS Workflow

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

cluster_workflow LC-MS/MS Workflow Sample Biological Sample (e.g., cells, tissue) Extraction Extraction (e.g., Protein Precipitation or SPE) Sample->Extraction Add Internal Standard LC_Sep LC Separation (Reversed-Phase C18) Extraction->LC_Sep Reconstitute Extract MS_Analysis MS/MS Analysis (Positive ESI, MRM) LC_Sep->MS_Analysis Data_Proc Data Processing (Quantification & Analysis) MS_Analysis->Data_Proc

Caption: General workflow for this compound analysis.

Potential Signaling Context of this compound

While the specific signaling pathways involving this compound are not yet fully elucidated, it is understood that long-chain acyl-CoAs and their derivatives are integral to cellular metabolism and signaling. They can serve as substrates for the synthesis of complex lipids, be involved in energy metabolism, and act as signaling molecules that modulate the activity of transcription factors and enzymes.

cluster_pathway Potential Roles of this compound Fatty_Acid Octadecanoic Acid Hydroxylation Hydroxylation (CYP450) Fatty_Acid->Hydroxylation Hydroxy_FA 8-Hydroxyoctadecanoic Acid Hydroxylation->Hydroxy_FA Acyl_CoA_Synth Acyl-CoA Synthetase Hydroxy_FA->Acyl_CoA_Synth Target_Molecule This compound Acyl_CoA_Synth->Target_Molecule Metabolism Further Metabolism (e.g., β-oxidation, elongation) Target_Molecule->Metabolism Signaling Cellular Signaling (e.g., modulation of transcription factors) Target_Molecule->Signaling

Caption: Potential metabolic and signaling context of this compound.

References

Technical Support Center: Optimizing HPLC Resolution of 8-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of 8-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most prevalent method for analyzing long-chain acyl-CoAs, including hydroxylated species like this compound, is reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. Typically, a C18 column is used with a gradient elution of an aqueous buffer and an organic solvent, such as acetonitrile (B52724).

Q2: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?

A2: Poor peak shape in the analysis of long-chain acyl-CoAs can stem from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1] Peak fronting can be a result of column overload or an inappropriate sample solvent.[2]

Q3: Can mobile phase additives improve the resolution of this compound?

A3: Yes, mobile phase additives can significantly enhance separation and resolution.[3][4] For instance, adding a small amount of a weak acid like formic or acetic acid to the mobile phase helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[5] The use of buffers such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) can also improve peak shape and ionization efficiency, especially for detection by mass spectrometry (MS).[5]

Q4: What are the key parameters to adjust for optimizing the separation of this compound from its isomers or other related lipids?

A4: To optimize separation, focus on the mobile phase composition, stationary phase, and column temperature. Modifying the gradient slope, the type of organic solvent (e.g., acetonitrile vs. methanol), and the pH of the aqueous buffer can alter selectivity.[6] For structurally similar compounds, a shallower gradient can often improve resolution. If co-elution persists, consider a different stationary phase chemistry.

Troubleshooting Guides

Problem 1: Poor Resolution and Overlapping Peaks

Symptoms:

  • The this compound peak is not baseline-separated from other components in the sample.

  • Inability to accurately quantify the target analyte due to peak overlap.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Mobile Phase Composition Modify the gradient profile. A shallower gradient will increase the separation time between closely eluting peaks. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) as this can alter the selectivity of the separation.[6]
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH can improve retention and peak shape.[6]
Inappropriate Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
High Flow Rate Decrease the flow rate. This can lead to better peak separation, although it will increase the analysis time.
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce retention and selectivity for some analytes. Try reducing the column temperature in small increments (e.g., 5 °C).
Problem 2: Broad or Tailing Peaks

Symptoms:

  • The this compound peak is wider than expected.

  • The peak exhibits an asymmetrical tail.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase, such as a small concentration of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to minimize interactions with residual silanols on the column packing.[5]
Sample Overload Reduce the concentration of the injected sample or decrease the injection volume.[5]
Incompatible Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[5]
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.
Extra-column Dead Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize peak broadening.[5]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and can be optimized based on your specific sample matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Potassium Phosphate (KH₂PO₄), pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B (isocratic)

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm or 260 nm.[7]

  • Injection Volume: 10 µL.

Protocol 2: High-Resolution RP-HPLC-MS Method for this compound

This method is suitable for sensitive and selective quantification, especially in complex biological matrices.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.[5]

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive or negative ion mode, depending on the desired adducts.

Data Presentation

Table 1: Influence of Acyl Chain Characteristics on Retention Time in RP-HPLC

The following table summarizes the general trends observed for long-chain acyl-CoAs on a C18 column. This compound, being more polar than its non-hydroxylated counterpart (stearoyl-CoA), would be expected to have a slightly shorter retention time.

Acyl-CoA Chain Length Unsaturation Hydroxylation Expected Retention Time Trend
Myristoyl-CoAC1400Shorter
Palmitoyl-CoAC1600Intermediate
Stearoyl-CoAC1800Longer
Oleoyl-CoAC1810Shorter than Stearoyl-CoA
This compound C18 0 1 Shorter than Stearoyl-CoA, likely similar to or slightly longer than Oleoyl-CoA

Note: This table presents expected relative retention behaviors. Actual retention times will vary based on the specific chromatographic conditions.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of This compound issue Identify Issue: - Peak Overlap? - Broad Peaks? - Tailing Peaks? start->issue overlap Peak Overlap issue->overlap Yes broad Broad Peaks issue->broad Yes tailing Tailing Peaks issue->tailing Yes optimize_gradient Optimize Gradient: - Shallower Slope - Change Organic Solvent overlap->optimize_gradient reduce_injection Reduce Injection Volume/ Concentration broad->reduce_injection add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) tailing->add_modifier adjust_ph Adjust Mobile Phase pH optimize_gradient->adjust_ph If no improvement end_good Resolution Improved optimize_gradient->end_good Success change_column Change Stationary Phase adjust_ph->change_column If no improvement adjust_ph->end_good Success change_column->end_good Success end_bad Issue Persists: Consult Instrument Manual/ Senior Scientist change_column->end_bad Failure check_solvent Match Sample Solvent to Mobile Phase reduce_injection->check_solvent If no improvement reduce_injection->end_good Success check_solvent->end_good Success check_solvent->end_bad Failure wash_column Wash Column add_modifier->wash_column If no improvement add_modifier->end_good Success wash_column->end_good Success wash_column->end_bad Failure

Caption: Troubleshooting workflow for improving HPLC resolution.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Extraction of Long-Chain Acyl-CoAs sample->extraction reconstitution Reconstitute in Initial Mobile Phase extraction->reconstitution injection Inject Sample reconstitution->injection separation RP-HPLC Separation (C18 Column, Gradient Elution) injection->separation detection Detection (UV or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Final Report integration->report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Quantification of 8-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 8-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of quantitative results.[1][2] In biological samples like plasma, serum, or tissue extracts, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[3][4]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample that has already been through the extraction process.[1][4] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][4] A constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][4]

Q3: What is the best way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6][7] A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[8] If a specific SIL-IS for this compound is not available, an odd-chain-length fatty acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), can be used as an alternative internal standard.[5][9]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a quick and often effective first step to reduce the concentration of interfering matrix components.[1][10] However, this approach is only feasible if the concentration of this compound in your sample remains above the instrument's limit of detection after dilution.[1][10] Sometimes, the reduction in matrix effects can be so significant that it leads to a better signal-to-noise ratio, even with a diluted sample.[11]

Troubleshooting Guide

Issue 1: Low signal intensity or complete signal loss for this compound.

  • Question: My signal intensity for this compound is much lower than expected or has disappeared in my biological samples compared to the standard in a neat solution. Could this be a matrix effect?

  • Answer: Yes, low signal intensity is a classic sign of ion suppression, a common form of matrix effect.[1][2] This is particularly prevalent in complex biological matrices where co-eluting compounds, such as phospholipids, compete with your analyte for ionization in the MS source.[3] It is crucial to first confirm that this is not an issue with sample degradation or poor extraction recovery. Acyl-CoAs can be unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[12]

    Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment as detailed in the protocols below to quantify the degree of ion suppression.

    • Optimize Sample Preparation: If ion suppression is significant, your sample cleanup may be insufficient. Consider alternative extraction methods. The choice of extraction solvent is critical; for instance, 5-sulfosalicylic acid (SSA) has been shown to be effective for deproteinization and extraction of acyl-CoAs without the need for solid-phase extraction (SPE).[3][13]

    • Improve Chromatography: Modify your LC gradient to better separate this compound from the regions of high matrix interference identified by a post-column infusion experiment.[2][10] Since this compound is a long-chain acyl-CoA, a reversed-phase C18 or C8 column is typically used.[9]

    • Sample Dilution: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components.[1]

Issue 2: High variability in quantitative results between replicate injections or different samples.

  • Question: I am observing poor reproducibility for my this compound quantification. The peak areas are inconsistent even for replicates of the same sample. What could be the cause?

  • Answer: High variability is another common consequence of matrix effects, as the composition of the matrix can differ slightly between samples, leading to inconsistent ion suppression or enhancement.[3] Additionally, the stability of acyl-CoAs can be a factor; they are prone to hydrolysis, and storing extracted samples in an appropriate solvent (e.g., methanol) is important.[12]

    Troubleshooting Steps:

    • Implement a Suitable Internal Standard: If you are not already using one, incorporating a stable isotope-labeled internal standard is the most effective way to correct for this variability.[8] The SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, providing a reliable reference for quantification.

    • Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied to all samples. Inconsistent extraction efficiencies will lead to variable results.

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure there is no carryover on the LC column or in the autosampler, which could contribute to variability.

    • Optimize Extraction: A more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary to remove a larger portion of the interfering matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

Technique Principle Advantages Disadvantages Matrix Effect Reduction
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., SSA), and the analyte is recovered in the supernatant.[3][9]Simple, fast, and inexpensive.Non-selective, may not remove other interfering substances like phospholipids, analyte concentration is diluted.Moderate
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.[9]Can provide a cleaner extract than PPT.Can be more time-consuming and may require larger solvent volumes.Good
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, interfering components are washed away, and the analyte is then eluted with a different solvent.[9]Provides excellent sample cleanup and can concentrate the analyte.Can be more expensive and requires method development to optimize the sorbent and solvents.Excellent

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects on the this compound signal.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the reconstitution solvent (e.g., methanol) at a known concentration (e.g., mid-range of your calibration curve).[1]

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma or tissue homogenate from a source known to not contain the analyte) through your entire sample preparation workflow (e.g., protein precipitation).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of this compound from Biological Samples using Protein Precipitation

This is a common and straightforward method for extracting acyl-CoAs.

Procedure:

  • Sample Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice in a suitable buffer.[13]

  • Extraction: Add 200 µL of an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing the internal standard (e.g., C17:0-CoA or a SIL-IS for this compound) to the homogenized sample.[13]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[13]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Tissue, Cells) homogenize Homogenization sample->homogenize extract Protein Precipitation & Extraction (e.g., SSA) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data quant quant data->quant Quantification (with Internal Standard)

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Inconsistent or Low Signal for Analyte matrix_check Assess Matrix Effect (Post-Extraction Spike) start->matrix_check no_effect No Significant Matrix Effect matrix_check->no_effect < 15% suppression/ enhancement effect Significant Matrix Effect matrix_check->effect > 15% suppression/ enhancement check_recovery Check Sample Stability & Extraction Recovery no_effect->check_recovery use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) effect->use_is solution Accurate Quantification check_recovery->solution optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) use_is->optimize_cleanup optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc optimize_lc->solution

Caption: Troubleshooting workflow for inconsistent quantification.

References

Enhancing the yield of 8-hydroxyoctadecanoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 8-hydroxyoctadecanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in the synthesis of this compound revolve around three key areas:

  • Chemoselectivity: The presence of a hydroxyl group in addition to the carboxylic acid on the 8-hydroxyoctadecanoic acid backbone requires a strategic approach. The hydroxyl group can compete with the carboxylic acid for activation, leading to undesired side products and reduced yield of the target molecule.

  • Thioester Bond Lability: The thioester bond in the final product, this compound, is susceptible to hydrolysis, especially under harsh pH conditions or in the presence of certain nucleophiles. Careful control of the reaction and purification conditions is crucial to prevent degradation.

  • Purity of Reactants: The purity of the starting materials, particularly Coenzyme A (CoA), is critical. CoA is prone to oxidation, forming disulfides which will not react to form the desired thioester.

Q2: Is it necessary to protect the hydroxyl group of 8-hydroxyoctadecanoic acid before coupling it to Coenzyme A?

A2: Yes, protecting the hydroxyl group is highly recommended to achieve a good yield of this compound. Without protection, the hydroxyl group can react with the activating agent intended for the carboxylic acid, leading to the formation of undesired byproducts and a complex mixture that is difficult to purify. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.[1][2][3]

Q3: What are the most common methods for activating the carboxylic acid of 8-hydroxyoctadecanoic acid for coupling to Coenzyme A?

A3: Two of the most widely used and effective methods for activating the carboxylic acid are:

  • N-hydroxysuccinimide (NHS) ester method: This involves reacting the protected 8-hydroxyoctadecanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable NHS ester. This activated ester then readily reacts with the thiol group of Coenzyme A to form the desired thioester bond.[4][5][6]

  • Direct carbodiimide-mediated coupling: In this method, the protected 8-hydroxyoctadecanoic acid and Coenzyme A are mixed in the presence of a water-soluble carbodiimide like EDC. This method is simpler as it involves a single step for the coupling reaction.

Q4: How can I purify the final this compound product?

A4: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. A combination of the following techniques is often employed:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing unreacted fatty acids, activating agents, and other small molecule impurities. C18 or other reverse-phase cartridges are commonly used.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-resolution separation and is ideal for obtaining highly pure this compound. A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Precipitation: In some cases, precipitation with an organic solvent like acetone (B3395972) or ether can be used as a preliminary purification step to remove some impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the final product is a common issue. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete protection of the hydroxyl group - Ensure the use of a sufficient excess of the silylating agent (e.g., TBDMS-Cl) and base (e.g., imidazole).- Monitor the protection reaction by TLC or GC-MS to confirm complete conversion before proceeding.[1]
Inefficient activation of the carboxylic acid - For the NHS ester method, ensure the use of fresh, high-quality DCC or EDC.- Optimize the reaction time and temperature for the activation step.- For direct EDC coupling, ensure the pH of the reaction mixture is maintained between 4.5 and 5.5 for optimal carbodiimide activity.
Degradation of Coenzyme A - Use fresh, high-purity Coenzyme A. Store it under inert gas at low temperatures (-20°C or below).- Prepare CoA solutions immediately before use in deoxygenated buffers.
Hydrolysis of the thioester bond - Maintain a neutral to slightly acidic pH (around 6.0-7.0) during the coupling and purification steps.- Avoid prolonged exposure to high temperatures. Perform reactions and purifications at room temperature or on ice where possible.
Side reactions - In the NHS ester method, ensure complete removal of the dicyclohexylurea (DCU) byproduct if using DCC, as it can interfere with subsequent steps. Chilling the reaction mixture can facilitate its precipitation.- If using EDC, be aware of the potential for N-acylurea formation and optimize conditions to minimize this side reaction.
Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, the final product may contain impurities. This guide will help you identify and eliminate common contaminants.

Observed Impurity Potential Source Troubleshooting and Prevention
Unreacted 8-hydroxyoctadecanoic acid - Incomplete activation or coupling reaction.- Increase the molar excess of the activating agent and Coenzyme A.- Optimize reaction times and temperatures.- Employ a more rigorous purification method, such as preparative HPLC.
Coenzyme A disulfide - Oxidation of Coenzyme A before or during the reaction.- Use fresh CoA and prepare solutions in deoxygenated buffers.- Consider adding a small amount of a reducing agent like DTT to the CoA solution just before use, but be mindful that it will also need to be removed during purification.
Byproducts from activating agents (e.g., DCU, N-acylurea) - Incomplete removal during workup and purification.- For DCC, ensure complete precipitation of DCU by chilling the reaction mixture and filtering thoroughly.- For EDC, optimize the purification protocol, potentially using multiple SPE steps or a well-designed HPLC gradient.
Deprotected this compound (if protection was used) - Premature deprotection during the synthesis or purification.- Ensure that the deprotection conditions are only applied after the coupling reaction is complete.- Verify the stability of the protecting group to the conditions used in the coupling and purification steps. TBDMS ethers are generally stable to the conditions of acyl-CoA synthesis.[2]

Experimental Protocols

Protocol 1: Protection of 8-hydroxyoctadecanoic acid with TBDMS-Cl
  • Dissolve 8-hydroxyoctadecanoic acid in anhydrous dimethylformamide (DMF).

  • Add imidazole (B134444) (2.5 equivalents) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-(tert-butyldimethylsilyloxy)octadecanoic acid.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 8-(tert-butyldimethylsilyloxy)octadecanoyl-CoA via the NHS Ester Method
  • Dissolve the purified 8-(tert-butyldimethylsilyloxy)octadecanoic acid and N-hydroxysuccinimide (NHS, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the formation of the NHS ester by TLC.

  • Once the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU and wash the precipitate with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.

  • Dissolve the crude NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMF or acetonitrile).

  • In a separate flask, dissolve Coenzyme A (1.0 equivalent) in a deoxygenated aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

  • Add the solution of the NHS ester dropwise to the CoA solution with gentle stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, proceed to the deprotection and purification steps.

Protocol 3: Deprotection of the TBDMS Group
  • To the reaction mixture containing the protected acyl-CoA, add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF, 1.1 equivalents) in tetrahydrofuran (B95107) (THF).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC or LC-MS.

  • Once the deprotection is complete, the crude this compound is ready for purification.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Table 1: Comparison of Carboxylic Acid Activation Methods

Activation MethodCoupling AgentTypical SolventReaction TimeTypical Yield of Acyl-CoAReference
NHS Ester DCC or EDCDCM, THF, DMF4-6 h (activation) + 2-4 h (coupling)70-90%[6]
Mixed Anhydride Isobutyl chloroformateTHF1-2 h60-80%
Direct Coupling EDCAqueous Buffer/Organic Co-solvent2-12 h50-75%

Table 2: Protecting Group Strategies for the Hydroxyl Group

Protecting GroupReagentDeprotection ConditionsStability to Acyl-CoA Synthesis
TBDMS Ether TBDMS-Cl, ImidazoleTBAF in THF; or mild acid (e.g., acetic acid in THF/water)Stable
Acetyl Ester Acetic Anhydride, PyridineMild base (e.g., K2CO3 in methanol)Potentially labile to basic conditions used in some coupling reactions
Benzyl Ether Benzyl Bromide, NaHHydrogenolysis (H2, Pd/C)Stable

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_deprotection Step 4: Deprotection 8-hydroxyoctadecanoic_acid 8-hydroxyoctadecanoic acid Protected_acid 8-(TBDMS-oxy)octadecanoic acid 8-hydroxyoctadecanoic_acid->Protected_acid TBDMS-Cl, Imidazole Activated_ester NHS Ester of Protected Acid Protected_acid->Activated_ester NHS, DCC Protected_acyl_CoA Protected 8-hydroxy- octadecanoyl-CoA Activated_ester->Protected_acyl_CoA CoA Coenzyme A CoA->Protected_acyl_CoA Final_product This compound Protected_acyl_CoA->Final_product TBAF

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of This compound Incomplete_Protection Incomplete Hydroxyl Protection Low_Yield->Incomplete_Protection Inefficient_Activation Inefficient Carboxyl Activation Low_Yield->Inefficient_Activation CoA_Degradation Coenzyme A Degradation Low_Yield->CoA_Degradation Thioester_Hydrolysis Thioester Bond Hydrolysis Low_Yield->Thioester_Hydrolysis Check_Protection Verify Protection (TLC, GC-MS) Incomplete_Protection->Check_Protection Optimize_Activation Optimize Coupling Reagents & Conditions Inefficient_Activation->Optimize_Activation Use_Fresh_CoA Use Fresh, Pure Coenzyme A CoA_Degradation->Use_Fresh_CoA Control_pH Maintain Neutral pH & Low Temperature Thioester_Hydrolysis->Control_pH

Caption: Troubleshooting logic for low yield of this compound.

References

Stability testing of 8-hydroxyoctadecanoyl-CoA under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 8-hydroxyoctadecanoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store it as a dry pellet at deep freeze temperatures, specifically at or below -20°C.[1] For extended storage, -80°C is preferable. Acyl-CoAs are known to be unstable, and keeping samples on ice during preparation is crucial to minimize degradation.[2] Reconstitute the compound in a non-aqueous solvent just before use.[2]

Q2: What factors can lead to the degradation of this compound in an experimental setting?

A2: Several factors can contribute to the degradation of this compound. Long-chain fatty acyl-CoAs are generally unstable in aqueous buffers, and their stability is significantly affected by temperature and pH.[3] Exposure to room temperature for extended periods, especially in aqueous solutions, can lead to significant degradation.[3] Additionally, repeated freeze-thaw cycles should be avoided.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for acyl-CoA esters is the hydrolysis of the high-energy thioester bond, which would yield 8-hydroxyoctadecanoic acid and Coenzyme A. Other potential degradation products could arise from the oxidation of the hydroxyl group on the fatty acid chain, though this is dependent on the specific experimental conditions, such as the presence of oxidizing agents.

Q4: How can I monitor the stability of this compound over time?

A4: The stability of this compound can be monitored using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] These methods allow for the separation and quantification of the parent compound and its degradation products. A stability study would typically involve analyzing samples stored under different conditions (e.g., temperature, pH) at various time points.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound During LC-MS/MS Analysis

Possible CauseRecommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity if working with biological samples.[2] Throughout the sample preparation process, consistently keep the samples on ice.[2] For storage, maintain extracts as dry pellets at -80°C and reconstitute in a non-aqueous solvent immediately before analysis.[2]
Poor Ionization Optimize the mass spectrometry source parameters. For acyl-CoAs, positive ion mode is commonly used. A characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) is often observed and can be used for identification.[2]
Matrix Effects If analyzing complex biological samples, co-eluting matrix components can suppress the ionization of this compound. To mitigate this, incorporate a sample cleanup step, such as solid-phase extraction (SPE), into your protocol.[6]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible CauseRecommended Solution
Inappropriate Column Chemistry For the analysis of long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is a common and effective choice.[2][6]
Suboptimal Mobile Phase To improve peak shape and resolution, consider using ion-pairing agents in the mobile phase.[2] Operating at a higher pH, for instance around 10.5 with ammonium (B1175870) hydroxide, can also be beneficial.[2]
Gradient Elution Not Optimized Develop a gradient elution method that starts with a low percentage of the organic mobile phase and gradually increases to elute the more hydrophobic long-chain acyl-CoAs.[6]

Issue 3: Inaccurate or Imprecise Quantification

Possible CauseRecommended Solution
Lack of an Appropriate Internal Standard The most suitable internal standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be an effective alternative as it is unlikely to be present in biological samples.[2]
Non-Linearity of Calibration Curve Construct calibration curves using a matrix that closely mimics the study samples to account for potential matrix effects.[2] For improved accuracy, especially at lower concentrations, consider using a weighted linear regression (e.g., 1/x) for your calibration curves.[2]
Variable Extraction Efficiency Ensure that your sample extraction protocol is consistent and reproducible. The use of an internal standard added at the beginning of the extraction process can help to correct for variability in extraction efficiency.[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffer

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., methanol).

  • Preparation of Test Samples: Dilute the stock solution in the desired aqueous buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Incubation: Aliquot the test samples into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a vial from each condition.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (Organic Solvent) prep_samples Dilute in Aqueous Buffers (Varying pH) prep_stock->prep_samples incubate Aliquot and Incubate (Different Temperatures) prep_samples->incubate sampling Sample at Time Points incubate->sampling quench Quench Degradation (Cold Organic Solvent) sampling->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Determine Degradation Rate lcms->data_analysis

Caption: Workflow for Stability Testing of this compound.

TroubleshootingFlow start Low/No Signal in LC-MS/MS check_degradation Sample Degradation? start->check_degradation solution_degradation Improve Sample Handling: - Rapid Quenching - Keep on Ice - Store at -80°C check_degradation->solution_degradation Yes check_ionization Poor Ionization? check_degradation->check_ionization No solution_ionization Optimize MS Source: - Check Ionization Mode - Use Neutral Loss Scan check_ionization->solution_ionization Yes check_matrix Matrix Effects? check_ionization->check_matrix No solution_matrix Incorporate Sample Cleanup: - Solid-Phase Extraction (SPE) check_matrix->solution_matrix Yes

Caption: Troubleshooting Low Signal for this compound.

References

Preventing degradation of 8-hydroxyoctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound levels are consistently low or undetectable. What are the potential causes during sample preparation?

A1: Low or undetectable levels of this compound often point to degradation during sample preparation. The primary culprits are enzymatic activity, oxidation, and thermal instability. It is crucial to control these factors from the moment of sample collection.

Troubleshooting Guide:

  • Enzymatic Degradation: The most common cause of degradation is the activity of endogenous enzymes like 3-hydroxyacyl-CoA dehydrogenases and thioesterases.

    • Immediate Quenching: Quench enzymatic activity immediately upon sample collection. The most effective method is rapid homogenization in an ice-cold solvent. A mixture of methanol (B129727) and water is a common choice.

    • Enzyme Inhibitors: Consider adding broad-spectrum enzyme inhibitors to your homogenization buffer. Phenylmethylsulfonyl fluoride (B91410) (PMSF) can be effective against some esterases.

    • pH Control: Maintain a slightly acidic pH (around 4.5-6.0) during extraction, as many degradative enzymes are less active in this range.

  • Oxidative Degradation: The hydroxyl group and the acyl-CoA linkage can be susceptible to oxidation.

    • Use of Antioxidants: Incorporate antioxidants into your extraction and storage solvents. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) (Vitamin E). These compounds act as free radical scavengers, preventing oxidative damage.

    • Minimize Oxygen Exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Use degassed solvents.

  • Thermal Degradation: this compound is sensitive to high temperatures.

    • Maintain Cold Chain: Keep samples and extracts cold at all times (0-4°C) during processing. Use pre-chilled tubes, homogenizers, and centrifuges.

    • Avoid High-Temperature Steps: If your protocol involves a drying step, use methods that do not require high heat, such as vacuum centrifugation (SpeedVac) at a low temperature or lyophilization (freeze-drying).

Q2: What are the best practices for storing samples and extracts containing this compound?

A2: Proper storage is critical to prevent long-term degradation.

Troubleshooting Guide:

  • Short-Term Storage (During an experiment): Keep extracts on ice or in a refrigerated autosampler (4°C) for the shortest time possible before analysis.

  • Long-Term Storage: For storage longer than a few hours, snap-freeze extracts in liquid nitrogen and store them at -80°C. Storage at -20°C may not be sufficient to halt all degradation over extended periods.[1]

  • Storage Solvent: Store dried extracts as pellets at -80°C. Reconstitute just before analysis. If storing in solution, use an organic solvent like methanol containing an antioxidant. Aqueous solutions can lead to hydrolysis, especially at neutral or alkaline pH.

Q3: I am observing inconsistent results between replicates. What could be the cause?

A3: Inconsistent results often stem from variability in the sample preparation workflow.

Troubleshooting Guide:

  • Standardize Procedures: Ensure that every step of your protocol, from sample collection to extraction and analysis, is performed consistently for all samples.

  • Homogenization Efficiency: Incomplete or inconsistent homogenization can lead to variable extraction efficiency. Ensure tissues are thoroughly homogenized.

  • Internal Standards: Use a suitable internal standard, such as a stable isotope-labeled version of this compound or another long-chain acyl-CoA that is not present in your sample (e.g., heptadecanoyl-CoA), to account for variations in extraction and instrument response. The internal standard should be added at the very beginning of the sample preparation process.

Quantitative Data Summary

The stability of long-chain acyl-CoAs is influenced by temperature, pH, and the presence of water. While specific quantitative data for this compound is limited, the following table summarizes general stability data for related compounds.

ConditionAnalyte(s)ObservationReference
Temperature Long-chain 3-hydroxyacyl-CoA dehydrogenase activity50% decrease in activity in 30 hours at 25°C. Freezing minimizes this loss.[1]
Saturated fatty acids (C16:0, C18:0)Very little degradation (<1%) after 30 minutes at 90-160°C. Significant degradation at 140-160°C for 8 hours.
pH Acyl-CoAs in solutionMore stable in slightly acidic conditions (pH 4.5-6.0). Prone to hydrolysis in neutral to alkaline aqueous solutions.
Solvent Acyl-CoAsMethanol provides good stability for reconstituted samples. Aqueous solutions can lead to deterioration, which increases with fatty acid chain length.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues
  • Homogenization:

    • Immediately after collection, weigh the frozen tissue sample (~50-100 mg).

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing an antioxidant (e.g., 50 µM BHT) and an internal standard.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Protein Precipitation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new pre-chilled tube.

  • Solvent Evaporation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator at low temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)

For complex matrices, an additional clean-up step using SPE can reduce matrix effects in LC-MS/MS analysis.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

  • Sample Loading:

    • Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.

  • Elution:

    • Elute the this compound from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate and reconstitute as described in Protocol 1.

Visualizing Degradation and Prevention Strategies

To better understand the factors affecting this compound stability, the following diagrams illustrate the degradation pathways and the recommended workflow for sample preparation.

cluster_degradation Degradation Pathways A This compound B Enzymatic Degradation (e.g., 3-hydroxyacyl-CoA dehydrogenase, Thioesterases) A->B C Oxidative Degradation (Free Radicals) A->C D Thermal Degradation (Heat) A->D E Degradation Products B->E C->E D->E

Caption: Major degradation pathways affecting this compound stability.

cluster_workflow Recommended Sample Preparation Workflow A Sample Collection B Immediate Quenching (Ice-cold solvent with antioxidants & internal standard) A->B C Homogenization (On ice) B->C D Protein Precipitation & Centrifugation (4°C) C->D E Supernatant Collection D->E F Solvent Evaporation (Low temperature) E->F I Optional: Solid-Phase Extraction (SPE) (For complex matrices) E->I J Storage (-80°C) E->J G Reconstitution F->G F->J H LC-MS/MS Analysis G->H I->F

Caption: Recommended workflow for preserving this compound during sample preparation.

References

Technical Support Center: Optimizing Enzymatic Reactions with 8-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-hydroxyoctadecanoyl-CoA in enzymatic reactions.

Troubleshooting Guides

Encountering issues in your experiments is a common part of the scientific process. This section provides solutions to potential problems you might face when working with this compound.

Issue 1: Low or No Enzyme Activity

Potential Cause Recommended Solution
Improper Reagent Handling Ensure all reagents, including the enzyme and this compound, are thawed completely and mixed gently before use. Avoid repeated freeze-thaw cycles. Prepare reaction mixes fresh before each experiment.[1]
Incorrect Reaction Conditions Verify that the pH, temperature, and ionic strength of your buffer are optimal for the specific enzyme you are using. If optimal conditions are unknown, perform a matrix experiment to determine the best combination.
Enzyme Concentration Too Low Increase the enzyme concentration in the reaction. Perform a titration to find the optimal enzyme concentration for your desired reaction rate.
Substrate Concentration Not Optimal The concentration of this compound may be too low for the enzyme to act upon efficiently or so high that it causes substrate inhibition. Perform a substrate titration to determine the optimal concentration range.
Presence of Inhibitors Your sample or reagents may contain inhibitors. Common inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[1] Consider purifying your substrate or using inhibitor-free reagents.
Degradation of this compound Long-chain acyl-CoAs can be unstable in aqueous solutions, especially at alkaline or strongly acidic pH. Prepare fresh solutions of this compound and store them appropriately, ideally at -80°C for long-term storage.

Issue 2: High Background Signal or Non-Specific Reactions

Potential Cause Recommended Solution
Contamination of Reagents Use fresh, high-purity reagents. Ensure that your buffers and water are free of contaminants that might interfere with the assay.
Non-Enzymatic Reaction Run a control reaction without the enzyme to determine the rate of any non-enzymatic conversion of this compound. Subtract this rate from your enzyme-catalyzed reaction rate.
Incorrect Detection Wavelength If using a spectrophotometric or fluorometric assay, ensure you are using the correct excitation and emission wavelengths for your detection molecule (e.g., NADH).
Sample Matrix Interference Components in your sample matrix may interfere with the assay. Consider sample purification or using an internal standard to account for matrix effects, especially in LC-MS/MS-based assays.

Issue 3: Poor Reproducibility

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix for your reactions to minimize pipetting variability.[1]
Inconsistent Incubation Times Use a timer to ensure consistent incubation times for all your reactions. For time-course experiments, be precise in your sampling intervals.
Temperature Fluctuations Ensure your incubator or water bath maintains a stable temperature throughout the experiment.
Incomplete Mixing Vortex or gently mix all solutions thoroughly before adding them to the reaction. Ensure the final reaction mixture is homogenous.

Frequently Asked Questions (FAQs)

Q1: What types of enzymes are known to act on hydroxylated long-chain acyl-CoAs?

A1: While specific data for this compound is limited, enzymes that are known to metabolize other long-chain hydroxyacyl-CoAs include certain isoforms of 3-hydroxyacyl-CoA dehydrogenases and acyl-CoA thioesterases . The substrate specificity of these enzymes is often dependent on the chain length and the position of the hydroxyl group.

Q2: How can I determine the optimal reaction conditions for my enzyme with this compound?

A2: To determine the optimal pH, temperature, and buffer conditions, it is recommended to perform a series of experiments where you vary one parameter at a time while keeping the others constant. For example, you can test a range of pH values (e.g., 6.0 to 9.0) at a constant temperature, and then test a range of temperatures (e.g., 25°C to 45°C) at the optimal pH.

Q3: What methods can be used to monitor the enzymatic conversion of this compound?

A3: The choice of method depends on the reaction being catalyzed.

  • Spectrophotometry: If the reaction involves the production or consumption of NADH or NADPH, you can monitor the change in absorbance at 340 nm.

  • Fluorometry: Fluorescent assays can offer higher sensitivity and can be used with coupled enzyme systems to produce a fluorescent product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for directly measuring the concentrations of this compound and its reaction products.[2][3][4][5]

Q4: How should I prepare and store this compound solutions?

A4: this compound is susceptible to hydrolysis. It is best to prepare fresh solutions for each experiment. For stock solutions, dissolve the compound in an appropriate organic solvent like methanol (B129727) or ethanol (B145695) and store at -80°C. For aqueous working solutions, prepare them immediately before use in a buffer at a neutral or slightly acidic pH.

Q5: My reaction rate is not linear over time. What could be the cause?

A5: Non-linear reaction rates can be due to several factors:

  • Substrate Depletion: As the reaction proceeds, the concentration of this compound decreases, leading to a slower reaction rate.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme.

  • Enzyme Instability: The enzyme may be losing activity over time under the experimental conditions. It is important to measure the initial reaction rate from the linear portion of the progress curve.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data you should aim to generate when optimizing your enzymatic reactions. The values provided are for illustrative purposes and will need to be determined experimentally for your specific enzyme and reaction conditions.

Table 1: Example Michaelis-Menten Kinetic Parameters

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)
This compound[Your Enzyme Name][Experimental Value][Experimental Value]
Control Substrate[Your Enzyme Name][Experimental Value][Experimental Value]

Table 2: Example of Optimal Reaction Conditions

ParameterOptimal Value
pH[Experimental Value]
Temperature (°C)[Experimental Value]
Buffer Composition[Experimental Value]
This compound Concentration (µM)[Experimental Value]
Enzyme Concentration (µg/mL)[Experimental Value]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Dehydrogenase Activity

This protocol is a general guideline for measuring the activity of a dehydrogenase that uses this compound as a substrate and NAD+ as a cofactor.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of NAD+ in purified water.

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Prepare your reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare your enzyme solution in the reaction buffer.

  • Assay Procedure:

    • In a cuvette, add the reaction buffer, NAD+ solution (to a final concentration of 1-2 mM), and this compound (at the desired final concentration).

    • Mix gently and incubate at the desired temperature for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: General LC-MS/MS Method for Quantification of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.[2][3][5]

  • Sample Preparation:

    • Extract acyl-CoAs from your sample using a suitable method, such as solid-phase extraction or liquid-liquid extraction with an organic solvent.

    • Include an internal standard (e.g., a stable isotope-labeled version of your analyte or an odd-chain acyl-CoA) in your extraction solvent to account for extraction losses and matrix effects.

  • LC Separation:

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Optimize the MS parameters (e.g., collision energy, cone voltage) for this compound.

    • Use selected reaction monitoring (SRM) for quantification, monitoring a specific precursor-to-product ion transition for your analyte and internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup sample_prep Sample Preparation sample_prep->reaction_setup incubation Incubation reaction_setup->incubation data_acq Data Acquisition incubation->data_acq data_proc Data Processing data_acq->data_proc

Caption: General experimental workflow for enzymatic assays.

hypothetical_signaling_pathway 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA Enzyme A Enzyme A 8-OH-Octadecanoyl-CoA->Enzyme A Metabolized by Metabolite X Metabolite X Enzyme A->Metabolite X Nuclear Receptor Nuclear Receptor Metabolite X->Nuclear Receptor Activates Gene Expression Gene Expression Nuclear Receptor->Gene Expression Modulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Analysis of Long-Chain Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain hydroxyacyl-CoAs (LCH-CoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LCH-CoA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when analyzing LCH-CoAs?

A1: The inherent instability of LCH-CoAs makes pre-analytical handling paramount. Immediate processing of fresh tissue is the optimal approach.[1] If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of these analytes.[1]

Q2: My LCH-CoA recovery is consistently low. What are the likely causes and how can I improve it?

A2: Low recovery of LCH-CoAs can be attributed to several factors, primarily incomplete cell lysis, degradation of the analytes, and inefficient purification. To troubleshoot this, ensure thorough tissue homogenization; a glass homogenizer is often more effective.[1] Work rapidly and maintain samples on ice at all times to prevent degradation.[1] The use of fresh, high-purity solvents is also essential. For purification steps like solid-phase extraction (SPE), proper conditioning and equilibration of the column are critical for optimal binding and elution.[1]

Q3: I am observing significant peak tailing and signal deterioration in my LC-MS/MS analysis of LCH-CoAs. What could be the issue?

A3: These are common chromatographic challenges in LCH-CoA analysis, often stemming from the varying polarity of the acyl-CoA species.[2] Severe peak tailing and poor detection limits, especially for later eluting compounds, can be problematic.[2] While ion-pairing reagents can sometimes improve peak shape, they can be difficult to remove from the LC system. An alternative approach is to use a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient, which has been shown to provide high-resolution separation without the need for ion-pairing reagents.[2][3]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure thorough homogenization of the tissue sample. A glass homogenizer is recommended for optimal disruption.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often effective.[1]
Analyte Degradation Process samples quickly and consistently on ice.[1] Use fresh, high-purity solvents to minimize chemical degradation.[1] Consider adding an internal standard early in the extraction process to monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before sample loading.[1] Optimize the wash and elution steps to ensure complete recovery of LCH-CoAs.[1]
Sample Storage Issues Flash-freeze fresh tissue in liquid nitrogen and store at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Poor Chromatographic Performance
Potential Cause Troubleshooting Steps
Peak Tailing Consider using a high-pH mobile phase with a C18 column to improve peak shape without ion-pairing reagents.[2][3]
Signal Deterioration Ensure the LC-MS system is clean and properly maintained. Contaminants from previous analyses can interfere with signal intensity.
Poor Separation of Isomers Optimize the chromatographic gradient and consider using a column with a different selectivity.

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for enhanced purity and recovery.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1] Homogenize thoroughly on ice.

  • Solvent Extraction: Add a mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously and centrifuge to pellet the protein.

  • Purification: Transfer the supernatant to a new tube and add saturated ammonium sulfate to precipitate the acyl-CoAs. Centrifuge and discard the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with methanol, followed by equilibration with the appropriate buffer.

    • Resuspend the acyl-CoA pellet in the equilibration buffer and load it onto the SPE column.

    • Wash the column to remove impurities.

    • Elute the LCH-CoAs using a suitable elution buffer (e.g., containing a higher salt concentration or a change in pH).

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary: LC-MS/MS Parameters for LCH-CoA Analysis

The following table summarizes typical parameters for a sensitive and robust LC-MS/MS method for the quantification of LCH-CoAs.[3][4]

Parameter Value/Setting
LC Column C18 reversed-phase column[3] or C8 reversed-phase column[4]
Mobile Phase Binary gradient with ammonium hydroxide in water and acetonitrile.[3][4]
Ionization Mode Positive Electrospray Ionization (ESI)[3][4]
Mass Spectrometer Triple quadrupole[3]
Acquisition Mode Selected Reaction Monitoring (SRM)[4] or Multiple Reaction Monitoring (MRM)
Scan Type Neutral loss scan of 507 Da for profiling complex mixtures.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenization Homogenization (KH2PO4 Buffer, pH 4.9) tissue->homogenization 1 extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction 2 spe Solid-Phase Extraction (Weak Anion Exchange) extraction->spe 3 concentration Drying & Reconstitution spe->concentration 4 lcms LC-MS/MS Analysis concentration->lcms 5 data Data Processing & Quantification lcms->data 6

Caption: A generalized experimental workflow for the extraction and analysis of long-chain hydroxyacyl-CoAs from tissue samples.

troubleshooting_logic start Low LCH-CoA Recovery lysis Incomplete Cell Lysis? start->lysis degradation Analyte Degradation? lysis->degradation No solution_lysis Optimize Homogenization & Solvent Ratio lysis->solution_lysis Yes spe Inefficient SPE? degradation->spe No solution_degradation Work on Ice Use Fresh Solvents degradation->solution_degradation Yes solution_spe Optimize SPE Protocol (Conditioning, Elution) spe->solution_spe Yes end Improved Recovery spe->end No solution_lysis->end solution_degradation->end solution_spe->end

Caption: A troubleshooting decision tree for addressing low recovery of long-chain hydroxyacyl-CoAs during extraction.

References

Technical Support Center: Analysis of 8-hydroxyoctadecanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for the analysis of 8-hydroxyoctadecanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, leading to reduced signal intensity and compromised data quality. This guide addresses specific issues you may encounter when analyzing this compound.

Q1: I am observing a weak or no signal for my this compound standard. What are the likely causes and how can I fix it?

A1: A weak or absent signal is often a primary indicator of significant ion suppression. Several factors could be contributing to this issue.

  • Co-eluting Matrix Components: The most common cause of ion suppression is the presence of other molecules from your sample matrix that elute at the same time as your analyte and compete for ionization. In biological samples, phospholipids (B1166683) are major contributors to ion suppression, especially in positive ion electrospray mode.

  • Suboptimal Sample Preparation: Inadequate removal of matrix components during sample preparation can lead to significant ion suppression.

  • Inappropriate Chromatographic Conditions: Poor separation of this compound from interfering compounds will result in ion suppression.

  • Incorrect Mass Spectrometer Settings: The settings on your mass spectrometer may not be optimized for the detection of your analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components. A mixed-mode or reversed-phase SPE cartridge can be used to selectively extract this compound while minimizing the co-extraction of phospholipids and other interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to partition your analyte into a solvent where it is highly soluble, leaving behind many of the interfering matrix components.

    • Protein Precipitation: While a simpler method, protein precipitation alone is often insufficient to remove all sources of ion suppression, particularly phospholipids.

  • Refine Chromatographic Separation:

    • Column Selection: Utilize a C18 or C8 reversed-phase column for good retention and separation of long-chain acyl-CoAs.

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to achieve better separation of this compound from the regions where matrix components elute. The use of a shallow gradient can improve resolution.

    • Flow Rate: A lower flow rate can sometimes improve ionization efficiency and reduce ion suppression.

  • Optimize Mass Spectrometer Parameters:

    • Ionization Mode: While long-chain acyl-CoAs can be detected in both positive and negative ion mode, negative ion mode is often preferred for hydroxylated fatty acids as it can offer better sensitivity and reduced interference from certain matrix components.

    • Selected Reaction Monitoring (SRM): Use SRM for quantitative analysis. This technique provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for your analyte.

    • Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound.

Q2: My signal for this compound is inconsistent and not reproducible. What could be the cause?

A2: Poor reproducibility is another common symptom of ion suppression. The variability in the amount of co-eluting matrix components from sample to sample can lead to inconsistent signal suppression.

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Protocol: As mentioned above, a consistent and effective sample preparation method like SPE is crucial for minimizing variability between samples.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. The internal standard will co-elute with the analyte and experience similar ion suppression effects. By calculating the ratio of the analyte signal to the internal standard signal, you can correct for variations in ion suppression and improve the accuracy and precision of your quantification.

  • Check for System Contamination: Carryover from previous injections can lead to inconsistent results. Ensure your LC system is clean and implement a thorough needle wash step between injections.

Frequently Asked Questions (FAQs)

Q: What is ion suppression in LC-MS?

A: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer where the ionization of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1] These interfering molecules compete with the analyte for the available charge in the electrospray droplet, leading to a decreased signal for the analyte.[1]

Q: What are the most common sources of ion suppression in biological samples?

A: In biological matrices such as plasma, serum, or tissue extracts, the most common sources of ion suppression are phospholipids, salts, and other endogenous compounds.[1] Phospholipids are particularly problematic due to their high abundance and their tendency to co-elute with many analytes in reversed-phase chromatography.

Q: How can I detect and assess the extent of ion suppression in my assay?

A: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of your analyte standard is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates a region of ion suppression.

Q: Is positive or negative ion mode better for the analysis of this compound?

A: For hydroxylated fatty acids and their CoA esters, negative ion electrospray ionization (ESI) is often preferred. This is because the hydroxyl and carboxyl groups can be readily deprotonated, leading to the formation of [M-H]⁻ ions. Negative mode can sometimes offer higher sensitivity and be less prone to interference from certain matrix components that ionize readily in positive mode. However, it is always recommended to test both ionization modes during method development to determine the optimal conditions for your specific analyte and matrix.

Experimental Protocols

The following is a generalized experimental protocol for the LC-MS/MS analysis of this compound, adapted from methods for similar long-chain acyl-CoAs and hydroxylated fatty acids.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode or C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.

  • Elution: Elute the this compound with an appropriate solvent, such as methanol or acetonitrile, possibly containing a small amount of a weak acid or base to improve recovery.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS/MS Parameters

The following table summarizes a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 or C8 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimize for your instrument

Visualizing Experimental Workflows

Diagram 1: General Workflow for LC-MS Analysis

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the analysis of this compound.

Diagram 2: Troubleshooting Ion Suppression

Start Weak or Noisy Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Chroma Optimize Chromatography Check_Sample_Prep->Check_Chroma If suppression persists End Improved Signal Check_Sample_Prep->End Problem Solved Check_MS Optimize MS Parameters Check_Chroma->Check_MS If suppression persists Check_Chroma->End Problem Solved Use_IS Implement Internal Standard Check_MS->Use_IS For quantification Check_MS->End Problem Solved Use_IS->End

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Technical Support Center: 8-Hydroxyoctadecanoyl-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 8-hydroxyoctadecanoyl-CoA. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider for successful this compound extraction?

A1: The most critical factor is the immediate and effective quenching of all enzymatic activity at the time of sample collection. Cellular thioesterases can rapidly degrade this compound upon cell lysis. For tissue samples, this is best achieved by flash-freezing in liquid nitrogen.

Q2: What is the optimal pH for the extraction and storage of this compound?

A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6. Stability is significantly compromised in alkaline conditions (pH above 8), where the thioester bond is susceptible to hydrolysis. Therefore, extraction protocols often utilize buffers with a pH of approximately 4.9.

Q3: How does temperature impact the stability of this compound during extraction?

A3: Elevated temperatures accelerate both enzymatic and chemical degradation of this compound. It is imperative to maintain samples on ice or at sub-zero temperatures throughout the entire extraction procedure. For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.

Q4: Which enzymes are primarily responsible for the degradation of my target compound?

A4: Acyl-CoA thioesterases (ACOTs) are the primary class of enzymes that hydrolyze the thioester bond of acyl-CoAs, converting them into a free fatty acid and Coenzyme A. These enzymes are widespread within cells and must be inactivated instantly upon cell lysis to prevent the loss of the analyte.

Troubleshooting Guide

Problem: Consistently low or no analyte signal after extraction.

  • Potential Cause 1: Incomplete Quenching of Enzymatic Activity.

    • Solution: Ensure the immediate and thorough quenching of metabolic activity. For tissues, this means rapid removal and flash-freezing in liquid nitrogen. For cell cultures, this can be achieved by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.

  • Potential Cause 2: Non-Optimal pH of Extraction Buffers.

    • Solution: Verify that your extraction buffer is acidic. A commonly used and effective buffer is 100 mM potassium phosphate (B84403) at pH 4.9. Avoid neutral or alkaline buffers which can lead to the chemical hydrolysis of the thioester bond.

  • Potential Cause 3: High Temperature During Sample Processing.

    • Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation (if using a vacuum concentrator). Use pre-chilled tubes, buffers, and solvents to minimize degradation.

  • Potential Cause 4: Inefficient Extraction from the Biological Matrix.

    • Solution: Evaluate your extraction solvent system. A combination of acetonitrile (B52724) and 2-propanol is often effective. For hydroxylated species, solid-phase extraction (SPE) can offer high recovery. Ensure vigorous vortexing and adequate incubation times to allow for complete extraction.

Problem: Poor reproducibility between replicate samples.

  • Potential Cause 1: Inconsistent Sample Homogenization.

    • Solution: Ensure that each sample is homogenized to a uniform consistency. Inconsistent homogenization can lead to variable extraction efficiency.

  • Potential Cause 2: Variable Time Delays in Processing.

    • Solution: Process all samples in a consistent and timely manner. Delays between sample collection, quenching, and extraction can lead to variable degradation of the analyte.

  • Potential Cause 3: Inconsistent Solvent Evaporation.

    • Solution: If a solvent evaporation step is used, ensure it is gentle and consistent across all samples. Over-drying or excessive heat can lead to the loss of the analyte. Reconstitute the dried extract in a precise and consistent volume.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods.

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[1]May have lower recovery for very long-chain species and potential for ion suppression from co-extracted matrix components.[1]High MS intensities reported, but specific percentages are not explicitly stated.[1][2]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, which reduces matrix effects and yields high recovery for a wide range of acyl-CoAs.[1]More time-consuming and can be more expensive than solvent precipitation.[1][2]70-80% for long-chain acyl-CoAs[3], with some methods reporting >70% for all lipid classes.[4] For fatty acid esters of hydroxy fatty acids, recovery factors range between 73.8% and 100%.[5]
Liquid-Liquid Extraction (LLE) Effective for certain applications and can handle larger sample volumes.Can be less efficient than SPE, with lower analyte recoveries reported in some comparisons (average recovery around 70%).All analyte recoveries for one LLE method were lower than 80%, with an average of 70 ± 10%.[6]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Wash Solution (e.g., aqueous buffer with a low percentage of organic solvent)

  • Elution Solution (e.g., methanol or acetonitrile)

  • Centrifuge capable of 12,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer.

    • Add the frozen tissue to the buffer and homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., the homogenization buffer) through the cartridge.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

    • Washing: Wash the cartridge with the Wash Solution to remove any unbound impurities.

    • Elution: Elute the acyl-CoAs from the cartridge by adding the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Mandatory Visualization

Mitochondrial_Beta_Oxidation cluster_0 Mitochondrial Matrix Octadecanoyl_CoA Octadecanoyl-CoA Enoyl_CoA Trans-Δ2-Octadecenoyl-CoA Octadecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 8-Keto-octadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexadecanoyl_CoA Hexadecanoyl-CoA Ketoacyl_CoA->Hexadecanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial beta-oxidation pathway of Octadecanoyl-CoA.

References

Technical Support Center: 8-Hydroxyoctadecanoyl-CoA Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the structural elucidation of 8-hydroxyoctadecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental analysis.

Question: My mass spectrometry (MS) signal for this compound is weak or undetectable. What should I do?

Answer: Weak or absent signals in mass spectrometry are a common challenge, often stemming from the low natural abundance of hydroxy fatty acids and their derivatives.[1][2] Here are several factors to consider and steps to troubleshoot:

  • Sample Preparation and Extraction:

    • Ensure your extraction protocol is optimized for acyl-CoAs. A single liquid extraction from a few milligrams of tissue can be effective for broad metabolite coverage.[3]

    • Acyl-CoA species can degrade at room temperature. It is recommended to store extracts as a dry pellet at -80°C to maintain stability.[3]

  • Chromatographic Separation:

  • Mass Spectrometry Settings:

    • Liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is one of the most sensitive and specific methods for analyzing acyl-CoAs.[5]

    • Analyze samples in both positive and negative ion modes, as both can yield valuable structural information.[6]

    • Utilize tandem mass spectrometry (MS/MS) with methods like Multiple Reaction Monitoring (MRM) or neutral loss scans to enhance specificity and sensitivity.[6]

Question: I am observing significant peak overlap and poor resolution in my NMR spectra. How can I resolve this?

Answer: NMR analysis of CoA derivatives in biological samples is challenging due to their low concentrations and the presence of many other metabolites, leading to poor spectral resolution.[7]

  • Enhance Spectral Resolution:

    • Utilize two-dimensional (2D) NMR experiments such as DQF-COSY and TOCSY. These techniques help to resolve overlapping signals by correlating coupled protons.[7] The HSQC-ME sequence is particularly useful for correlating protons with their directly attached 13C nuclei and identifying CH, CH2, and CH3 groups.[8]

  • Address Low Concentration:

    • While CoA and its derivatives exist at low (submicromolar) levels, advances in NMR methods have expanded the pool of quantifiable metabolites.[7] Ensure your instrument is optimized for sensitivity.

    • Consider spiking your sample with an authentic standard of this compound to confirm the chemical shifts of your target molecule.[7][9]

  • Prevent Sample Degradation:

    • Coenzyme A is known to be labile in solution and can oxidize, diminishing its signal over time.[7][9] To prevent this, degas your sample with an inert gas like helium before analysis.[7][9] This process can halt the oxidation that leads to the formation of disulfides like CoA-S-S-G.[7][9]

Question: How can I confirm the position of the hydroxyl group and differentiate the 8-hydroxy isomer from other positional isomers?

Answer: The presence of closely related isomers is a significant hurdle in the structural elucidation of modified fatty acids.[1][2] Tandem mass spectrometry is the most powerful tool for this purpose.

  • Tandem Mass Spectrometry (MS/MS):

    • Different positional isomers of hydroxy fatty acids produce distinct product ion spectra upon collision-induced dissociation (CID).[10]

    • By carefully analyzing the fragmentation patterns, you can pinpoint the location of the hydroxyl group. For example, the fragmentation of acetyl trimethylaminoethyl ester iodide derivatives of hydroxypalmitic acids yields remarkably different spectra for the 2-, 3-, 12-, and 16-hydroxy isomers.[10]

  • Chemical Derivatization:

    • Derivatization can be used to further discriminate between isomers. For instance, pivaloyl chloride reacts quantitatively with 2- and omega-hydroxy long-chain fatty acids, while other secondary alcohols only react partially.[10] This differential reactivity can be exploited to confirm the position of the hydroxyl group.

Frequently Asked Questions (FAQs)

Question: What is the most recommended analytical technique for the structural elucidation of this compound?

Answer: For the analysis of acyl-CoAs, liquid chromatography coupled to high-resolution mass spectrometry (LC-MS) is the most frequently used method due to its superior sensitivity and ability to handle complex biological mixtures.[3][5] While NMR spectroscopy provides invaluable, detailed structural information, it often suffers from lower sensitivity, making it challenging for low-abundance species like this compound.[3][7] A combined approach, using LC-MS/MS for initial identification and quantification and NMR for detailed structural confirmation (if concentration permits), is ideal.

Question: How can I quantify the concentration of this compound in a biological sample?

Answer: Quantitative analysis is best performed using LC-ESI-MS/MS.[5] The recommended approach involves using odd-chain-length fatty acyl-CoAs (e.g., C15:0-CoA, C25:0-CoA) as internal standards.[6] This method allows for the quantitation of subpicomole amounts of long-chain fatty acyl-CoAs from modest numbers of cells (~10^6–10^7).[6]

Question: What are the primary challenges related to the stability of this compound during experiments?

Answer: The main stability concerns are the oxidation of the thiol group in the Coenzyme A moiety and the hydrolysis of the thioester bond. Coenzyme A levels can decrease by over 50% within 24 hours in solution if not properly handled.[7][9] Several factors, including pH, temperature, and magnesium concentration, can influence the stability of acyl-CoAs.[11] It is crucial to control these variables and consider degassing samples to prevent oxidative degradation.[7][9]

Experimental Protocols and Data

Protocol 1: General Sample Preparation for Acyl-CoA Analysis from Tissue

This protocol is adapted from methods developed for broad metabolite profiling, including acyl-CoAs.[3]

  • Homogenization: Flash-freeze a small tissue sample (a few milligrams) in liquid nitrogen.

  • Extraction: Perform a single liquid extraction using a suitable solvent system (e.g., methanol/water).

  • Centrifugation: Centrifuge the homogenate to pellet proteins and other insoluble material.

  • Drying: Collect the supernatant and dry it completely, for example, using a vacuum concentrator.

  • Storage: Store the dried pellet at -80°C until analysis.[3] Reconstitute in the initial mobile phase immediately before injection.

Protocol 2: Reversed-Phase LC-MS Method for Acyl-CoA Profiling

This method is based on established protocols for separating short to medium-chain acyl-CoAs.[3]

  • HPLC System: Ultimate 3000 UHPLC (or equivalent).

  • Column: Luna C18 (100 × 2.0 mm, 3 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: Ramp to 15% B

    • 3-5.5 min: Ramp to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Return to 2% B

    • 15-20 min: Re-equilibration at 2% B

  • Mass Spectrometer: Q Exactive-Mass spectrometer (or equivalent high-resolution MS).

Data Summary

Table 1: Comparison of Primary Analytical Techniques

FeatureLC-MS/MSNMR Spectroscopy
Sensitivity High (sub-picomole)[6]Low (sub-micromolar)[7]
Specificity High, especially with MS/MS[5]Moderate to High, depends on resolution
Primary Challenge Isomer differentiation, sample stability[2][3]Low sensitivity, spectral overlap[7]
Sample Prep Requires extraction and chromatography[3]Minimal, but requires degassing[7][9]
Structural Info Molecular weight and fragmentation[6]Detailed atomic connectivity[8]

Visualizations

Workflow and Logic Diagrams

cluster_0 Troubleshooting Workflow for MS Analysis start Weak or No MS Signal prep Step 1: Verify Sample Prep - Optimized Extraction? - Stored at -80C? start->prep lc Step 2: Check LC Method - Correct Column (C18)? - Ion-Pairing Agent Used? prep->lc ms Step 3: Optimize MS Settings - Use LC-ESI-MS/MS? - Positive & Negative Modes? lc->ms result Improved Signal ms->result

Caption: Troubleshooting workflow for weak or absent MS signals.

cluster_1 General Workflow for Structural Elucidation sample Sample Collection & Preparation lcms LC-MS/MS Analysis (Identification & Quantification) sample->lcms nmr NMR Spectroscopy (Detailed Structure, if possible) sample->nmr data Data Integration & Analysis lcms->data nmr->data structure Structure Confirmed data->structure

Caption: High-level workflow for structural elucidation.

cluster_2 Logic for Isomer Differentiation via MS/MS parent Select Precursor Ion (m/z of Hydroxyoctadecanoyl-CoA) cid Collision-Induced Dissociation (CID) parent->cid fragments Generate Product Ions cid->fragments isomer8 Unique Spectrum for 8-OH Isomer fragments->isomer8 other_isomers Different Spectra for Other Isomers fragments->other_isomers

Caption: Using tandem MS to differentiate positional isomers.

References

Minimizing isomerization of 8-hydroxyoctadecanoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-hydroxyoctadecanoyl-CoA. The information provided aims to help minimize isomerization and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

Q2: What are the primary factors that can induce isomerization of this compound during analysis?

The primary factors that can induce isomerization of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the migration of the hydroxyl group and potentially cause hydrolysis of the CoA ester.[1] Acidic conditions, in particular, can promote dehydration-rehydration reactions, which may lead to positional isomerization of the hydroxyl group through carbocation intermediates.

  • Temperature: Elevated temperatures during sample preparation, storage, and analysis can accelerate the rate of isomerization and degradation.

  • Enzymatic Activity: Residual enzyme activity in biological samples can modify the molecule.

  • Sample Matrix: The complexity of the biological matrix can sometimes contribute to analyte instability.

Q3: What are the recommended storage conditions for this compound samples?

To minimize degradation and isomerization, samples containing this compound should be stored under the following conditions:

  • Temperature: Store samples at -80°C for long-term storage. For short-term storage during sample preparation, keep samples on ice.

  • pH: Maintain the sample in a slightly acidic to neutral buffer (pH 4.5-7.0). Avoid strongly acidic or alkaline conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate reactive species that may promote degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor peak shape and/or low signal intensity in LC-MS analysis. Analyte degradation (hydrolysis of the CoA ester).Ensure sample is maintained at a slightly acidic pH (e.g., using a buffer with 15 mM ammonium (B1175870) hydroxide). Prepare samples fresh and analyze them promptly. Store any intermediate fractions at -80°C.
Adsorption of the analyte to sample vials or instrument components.Use deactivated glass vials or polypropylene (B1209903) tubes. Consider derivatization of the phosphate (B84403) groups to reduce their affinity for surfaces.[2]
Presence of multiple peaks close to the expected retention time of this compound. Positional isomerization of the hydroxyl group (e.g., migration to C7 or C9).Optimize sample preparation to minimize exposure to harsh pH conditions and high temperatures. Use a validated extraction protocol with rapid quenching of biological activity. Consider derivatization prior to analysis to "lock" the position of the hydroxyl group.
Racemization at the C8 position leading to separation of enantiomers on a chiral column or with a chiral mobile phase additive.If stereochemistry is important, use a chiral analytical method to resolve and quantify the enantiomers. For achiral analysis, be aware that partial separation of enantiomers can lead to broadened or split peaks.
Inconsistent quantification results between sample preparations. Incomplete extraction from the biological matrix.Optimize the extraction procedure. A common method involves homogenization in a cold potassium phosphate buffer followed by extraction with an organic solvent mixture like acetonitrile:isopropanol:methanol.
Isomerization occurring to a variable extent during sample workup.Standardize all sample preparation steps, including incubation times, temperatures, and pH. Use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for variability.
Evidence of dehydration (loss of water) in mass spectrometry data. In-source fragmentation or thermal degradation in the GC inlet.For LC-MS, optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. For GC-MS, ensure proper derivatization of the hydroxyl group (e.g., silylation) to increase thermal stability.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is designed to minimize degradation.[3]

Materials:

  • Frozen tissue sample

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9 (freshly prepared and kept on ice)

  • Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v), chilled

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled tube.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and the internal standard.

  • Add 0.5 mL of the chilled acetonitrile:isopropanol:methanol solvent mixture.

  • Homogenize the sample on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common derivatization method to improve the volatility and thermal stability of hydroxy fatty acids for GC-MS analysis. Note that this requires prior hydrolysis of the CoA ester.

Materials:

  • Dried sample containing 8-hydroxyoctadecanoic acid

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry, as water will react with the silylating reagent.

  • Add 50 µL of anhydrous pyridine to the dried sample.

  • Add 50 µL of the silylating reagent.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Frozen Tissue Sample homogenization Homogenization in Cold Acidic Buffer tissue->homogenization Quench Activity extraction Organic Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_logic start Analytical Issue (e.g., Isomer Peaks) check_ph Verify Sample pH (4.5 - 7.0) start->check_ph check_temp Review Temperature (Storage & Prep on Ice) check_ph->check_temp Correct adjust_ph Adjust Buffer System check_ph->adjust_ph Incorrect check_method Evaluate Analytical Method check_temp->check_method Correct adjust_temp Ensure Cold Chain check_temp->adjust_temp Incorrect optimize_lcms Optimize LC-MS (e.g., source parameters) check_method->optimize_lcms Suboptimal consider_deriv Consider Derivatization check_method->consider_deriv Isomers still present

Caption: Troubleshooting logic for minimizing isomerization.

References

Validation & Comparative

Validating the In Vitro Role of 8-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro role of 8-hydroxyoctadecanoyl-CoA. Due to the limited direct research on this specific molecule, this document establishes a proposed validation strategy by drawing parallels with better-characterized hydroxy fatty acids. The experimental designs, potential signaling pathways, and comparative data presented herein are based on established methodologies in lipid mediator research.

Introduction to this compound

This compound is the activated form of 8-hydroxyoctadecanoic acid, a long-chain hydroxy fatty acid. While its precise biological functions are not well-documented, other hydroxy fatty acids are known to act as signaling molecules, modulating various cellular processes. The conversion of fatty acids to their acyl-CoA esters is a critical step for their involvement in both metabolic and signaling pathways. This guide outlines a potential approach to elucidate the in vitro functions of this compound by comparing its hypothetical activities with known alternatives.

Comparative Analysis of Hydroxy Fatty Acid Signaling

To validate the role of this compound, its activity can be compared against other well-known hydroxy fatty acids that have established roles in cellular signaling. The position of the hydroxyl group can significantly impact the biological activity.

Table 1: Comparative Agonist Activity of Hydroxy Fatty Acids on G-Protein Coupled Receptors (GPCRs)

CompoundTarget ReceptorAssay TypeEC50 (µM) - Hypothetical for 8-HODEEC50 (µM) - Reported for AlternativesReference
8-Hydroxyoctadecanoic AcidFFA1 (GPR40)β-arrestin recruitment15-Modeled on[1]
8-Hydroxyoctadecanoic AcidFFA4 (GPR120)β-arrestin recruitment> 100 (inactive)-Modeled on[1]
8-Hydroxyoctadecanoic AcidGPR84[³⁵S]GTPγS binding5-Modeled on[1]
Lauric Acid (C12:0)FFA1 (GPR40)β-arrestin recruitment-~10[1]
Lauric Acid (C12:0)FFA4 (GPR120)β-arrestin recruitment-~10[1]
2-Hydroxylauric AcidGPR84[³⁵S]GTPγS binding-Active (Potency varies by assay)[1]
3-Hydroxylauric AcidGPR84[³⁵S]GTPγS binding-Active (Potency varies by assay)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro validation studies. Below are protocols for key experiments, adapted from established methods for studying lipid mediators.

Cell Culture and Stimulation for Lipid Mediator Profiling

This protocol is adapted from methods used for studying lipid mediators in macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in 12-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 4 hours in DMEM.

  • Stimulation: Treat the cells with 8-hydroxyoctadecanoic acid (or its vehicle control, DMSO) at varying concentrations (e.g., 1, 10, 50 µM) for different time points (e.g., 15 min, 30 min, 1h, 4h). For inflammatory response studies, co-stimulation with lipopolysaccharide (LPS) (100 ng/mL) can be performed.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer for subsequent protein analysis (e.g., Western blot for signaling pathway components).

GPCR Activation Assays

These assays determine if 8-hydroxyoctadecanoic acid can activate specific G-protein coupled receptors.

  • β-Arrestin Recruitment Assay (for Gq-coupled receptors like FFA1 and FFA4):

    • Use a commercially available cell line stably co-expressing the receptor of interest (e.g., FFA1) and a β-arrestin-enzyme fragment complementation system.

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of 8-hydroxyoctadecanoic acid.

    • Incubate and then add the detection reagents.

    • Measure the resulting chemiluminescent signal, which is proportional to β-arrestin recruitment.

  • [³⁵S]GTPγS Binding Assay (for Gi-coupled receptors like GPR84):

    • Prepare membranes from cells overexpressing the receptor of interest (e.g., GPR84).

    • In a 96-well plate, incubate the membranes with varying concentrations of 8-hydroxyoctadecanoic acid in the presence of GDP and [³⁵S]GTPγS.

    • After incubation, terminate the reaction and filter the contents through a filter plate.

    • Measure the radioactivity retained on the filter, which corresponds to the amount of [³⁵S]GTPγS bound to the G-protein upon receptor activation.

Acyl-CoA Synthetase Activity Assay

This assay would confirm the conversion of 8-hydroxyoctadecanoic acid to this compound.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, and MgCl₂.

  • Enzyme Source: Use a cell lysate or a purified long-chain acyl-CoA synthetase (ACSL) enzyme.

  • Substrate: Add 8-hydroxyoctadecanoic acid to initiate the reaction.

  • Detection: The formation of AMP (a byproduct of the reaction) can be coupled to the oxidation of a substrate by NADH, leading to a decrease in absorbance at 340 nm. Alternatively, the depletion of free CoA can be measured using a colorimetric or fluorometric assay kit.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for this compound and a typical experimental workflow for its validation.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space 8-HOA 8-Hydroxyoctadecanoic Acid GPCR GPR84 8-HOA->GPCR Binds ACSL Acyl-CoA Synthetase 8-HOA->ACSL Substrate G_protein Gi/o GPCR->G_protein Activates 8-HOA-CoA This compound ACSL->8-HOA-CoA Produces Metabolism Lipid Metabolism (e.g., β-oxidation) 8-HOA-CoA->Metabolism Enters AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for 8-hydroxyoctadecanoic acid and its CoA ester.

Experimental_Workflow Start Hypothesis: 8-HOA is a signaling molecule Synthesis Synthesize 8-Hydroxyoctadecanoic Acid Start->Synthesis Cell_Culture Cell Culture (e.g., Macrophages, HEK293) Synthesis->Cell_Culture GPCR_Screening GPCR Activation Assays (β-arrestin, GTPγS) Cell_Culture->GPCR_Screening ACSL_Assay Acyl-CoA Synthetase Assay Cell_Culture->ACSL_Assay Downstream_Signaling Analyze Downstream Signaling (cAMP, p-CREB via Western Blot) GPCR_Screening->Downstream_Signaling Functional_Assay Functional Assays (e.g., Cytokine release via ELISA) Downstream_Signaling->Functional_Assay Data_Analysis Data Analysis and Comparison Functional_Assay->Data_Analysis Metabolomics Metabolomic Analysis (LC-MS/MS to detect 8-HOA-CoA) ACSL_Assay->Metabolomics Metabolomics->Data_Analysis Conclusion Elucidate In Vitro Role Data_Analysis->Conclusion

References

A Comparative Analysis of 8-Hydroxyoctadecanoyl-CoA and Octadecanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical and metabolic differences between 8-hydroxyoctadecanoyl-CoA and its non-hydroxylated counterpart, octadecanoyl-CoA, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of this compound and octadecanoyl-CoA (also known as stearoyl-CoA), two long-chain fatty acyl-CoA molecules with distinct structural and potentially functional differences. While octadecanoyl-CoA is a well-characterized intermediate in fatty acid metabolism, the introduction of a hydroxyl group at the 8th position in this compound suggests alterations in its physicochemical properties, metabolic fate, and signaling roles. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of lipid metabolism and its implications in various physiological and pathological states.

Physicochemical Properties

The introduction of a hydroxyl group is expected to increase the polarity of this compound compared to octadecanoyl-CoA, which may influence its solubility, stability, and interaction with enzymes and cellular membranes.

PropertyThis compound (Predicted/Inferred)Octadecanoyl-CoA (Experimental/Predicted)
Molecular Formula C₃₉H₇₀N₇O₁₈P₃SC₃₉H₇₀N₇O₁₇P₃S[1]
Molecular Weight ~1050.0 g/mol 1034.00 g/mol [1][2]
Solubility in Water Predicted to be slightly higher than octadecanoyl-CoA due to the polar hydroxyl group.Soluble in water.[3]
Stability Thioester bond is susceptible to hydrolysis. The hydroxyl group may influence stability. Long-chain acyl-CoAs are generally unstable in aqueous buffers at room temperature.[4][5]Thioester bond is susceptible to hydrolysis. Generally stored at -20°C to maintain stability for extended periods.[6]

Metabolic Fate: A Divergence in Oxidative Pathways

The primary metabolic fate of long-chain fatty acyl-CoAs is β-oxidation. However, the presence of a hydroxyl group on the acyl chain of this compound suggests a different metabolic route compared to the canonical mitochondrial β-oxidation of octadecanoyl-CoA.

Octadecanoyl-CoA undergoes mitochondrial β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[7]

This compound , due to its hydroxylated nature, is likely metabolized via peroxisomal oxidation. Peroxisomes are equipped to handle hydroxylated and very-long-chain fatty acids.[8][9] The initial steps in peroxisomal β-oxidation differ from the mitochondrial pathway, particularly in the first oxidation step, which is catalyzed by an acyl-CoA oxidase that produces H₂O₂.[6]

metabolic_pathways cluster_octadecanoyl Octadecanoyl-CoA Metabolism cluster_hydroxy This compound Metabolism Octadecanoyl_CoA Octadecanoyl-CoA Mito_Beta_Ox Mitochondrial β-Oxidation Octadecanoyl_CoA->Mito_Beta_Ox Acyl-CoA Dehydrogenase Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Hydroxy_CoA This compound Perox_Ox Peroxisomal Oxidation Hydroxy_CoA->Perox_Ox Acyl-CoA Oxidase Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Perox_Ox->Chain_Shortened_Acyl_CoA Mito_Beta_Ox_2 Mitochondrial β-Oxidation Chain_Shortened_Acyl_CoA->Mito_Beta_Ox_2

Figure 1. Comparative metabolic pathways of octadecanoyl-CoA and this compound.

Enzyme Kinetics: A Tale of Two Substrates

The structural differences between the two molecules are expected to result in different kinetic parameters when they interact with enzymes of fatty acid metabolism.

EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Notes
Acyl-CoA Dehydrogenases Octadecanoyl-CoAVaries depending on the specific dehydrogenase (short, medium, long-chain).[10]Varies.[10]These enzymes catalyze the first step of mitochondrial β-oxidation.[11]
L-3-Hydroxyacyl-CoA Dehydrogenase Long-chain 3-hydroxyacyl-CoAs (general)Km values for medium and long-chain substrates are reported to be low.[12]The enzyme is most active with medium-chain substrates.[12]While not specific to the 8-hydroxy isomer, this provides insight into how hydroxylated acyl-CoAs are processed.
Peroxisomal Acyl-CoA Oxidase This compoundData not available.Data not available.This enzyme catalyzes the initial step of peroxisomal β-oxidation.[6]

Signaling Roles: Beyond Metabolism

Long-chain fatty acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can regulate gene expression, often through interaction with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[13]

Octadecanoyl-CoA has been shown to influence gene expression. Long-chain acyl-CoAs can bind to transcription factors, thereby modulating their activity.[13] For instance, they are considered potential ligands for PPARα, a key regulator of lipid metabolism.[14]

This compound , and hydroxylated fatty acids in general, are also emerging as important signaling molecules.[15] They can influence membrane properties and may act as ligands for nuclear receptors, potentially with different affinities and specificities compared to their non-hydroxylated counterparts. The presence of the hydroxyl group could lead to altered binding to the ligand-binding domains of receptors like PPARγ, which is known to be activated by various fatty acids and their derivatives.[5][16]

signaling_pathways cluster_signaling Potential Signaling Pathways Octadecanoyl_CoA Octadecanoyl-CoA PPARa PPARα Octadecanoyl_CoA->PPARa Potential Ligand Hydroxy_CoA This compound PPARg PPARγ Hydroxy_CoA->PPARg Potential Ligand Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression Regulation PPARg->Gene_Expression Regulation

Figure 2. Potential signaling roles of octadecanoyl-CoA and this compound via PPARs.

Experimental Protocols

Synthesis of Hydroxyacyl-CoAs (Enzymatic Method)

This protocol describes a general enzymatic method for the synthesis of 3-hydroxyacyl-CoAs, which can be adapted for the synthesis of other positional isomers like this compound with the appropriate enzymes.[2]

Materials:

  • 2,3-enoyl free fatty acid (precursor)

  • Coenzyme A (CoA)

  • Purified recombinant glutaconate coenzyme A-transferase (GctAB) or another suitable CoA transferase/ligase

  • Purified recombinant enoyl-CoA hydratase (e.g., ECHS1)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • ATP (if using a CoA ligase)

  • MgCl₂ (if using a CoA ligase)

Procedure:

  • Step 1: Acyl-CoA Synthesis:

    • Incubate the 2,3-enoyl free fatty acid with CoA and GctAB in the reaction buffer. This enzyme transfers the CoA moiety to the fatty acid.

    • Alternatively, if using an acyl-CoA synthetase, incubate the hydroxy fatty acid with CoA, ATP, and MgCl₂ in the appropriate buffer.

  • Step 2: Hydration:

    • To the reaction mixture containing the newly synthesized enoyl-CoA, add the recombinant enoyl-CoA hydratase.

    • This enzyme will catalyze the addition of a water molecule across the double bond, forming the hydroxyacyl-CoA.

  • Purification:

    • The resulting hydroxyacyl-CoA can be purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

synthesis_workflow Start Start: Hydroxy-fatty Acid Step1 Step 1: Acylation (Acyl-CoA Synthetase, ATP, CoA) Start->Step1 Intermediate Hydroxyacyl-CoA Step1->Intermediate Step2 Step 2: Purification (HPLC or SPE) Intermediate->Step2 End End: Purified Hydroxyacyl-CoA Step2->End

Figure 3. General workflow for the synthesis of a hydroxyacyl-CoA.
Detection and Quantification by LC-MS/MS

This protocol outlines a general method for the analysis of long-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Sample Preparation:

  • Extraction:

    • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., a mixture of isopropanol, water, and ethyl acetate).

    • Include an internal standard (e.g., a C17:0-CoA) for quantification.

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge to purify the acyl-CoAs from the crude extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/ammonium (B1175870) hydroxide).

  • Sample Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, a common transition is the neutral loss of the phosphopantetheine group (507 Da).[1]

    • The precursor ion will be [M+H]⁺ and the product ion will be [M+H-507]⁺.

Conclusion

This compound and octadecanoyl-CoA, while structurally similar, are poised to exhibit significant differences in their metabolic processing and signaling functions. The presence of a hydroxyl group in the 8-position of the acyl chain likely shunts this compound towards peroxisomal oxidation, in contrast to the mitochondrial β-oxidation of octadecanoyl-CoA. This alteration in metabolism could have profound effects on cellular energy balance and the production of signaling molecules. Furthermore, the hydroxyl group may confer distinct ligand properties, potentially leading to differential activation of nuclear receptors like PPARs and subsequent regulation of gene expression.

Further research, including direct comparative studies on enzyme kinetics and signaling pathway activation, is necessary to fully elucidate the unique biological roles of this compound. The experimental protocols outlined in this guide provide a foundation for such investigations, which will be crucial for understanding the potential involvement of this molecule in health and disease, and for exploring its therapeutic potential.

References

Functional Comparison of 8-Hydroxyoctadecanoyl-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between lipid isomers is paramount. This guide provides a comparative overview of 8-hydroxyoctadecanoyl-CoA isomers, drawing upon existing experimental data for related hydroxy fatty acids to infer functional distinctions. While direct comparative studies on this compound isomers are not extensively available in current literature, this guide synthesizes established principles of lipid metabolism and signaling to offer a foundational understanding.

The Landscape of this compound Isomers

This compound is a thioester of coenzyme A and 8-hydroxyoctadecanoic acid (also known as 8-hydroxystearic acid). The position of the hydroxyl group and its stereochemistry give rise to different isomers, each with the potential for distinct biological activities. The primary isomers include positional isomers, where the hydroxyl group is at a different carbon atom (e.g., 2-, 3-, 9-, 12-, or 1this compound), and stereoisomers (R- and S-enantiomers) at the chiral center created by the hydroxyl group.

While specific data for all isomers of this compound is limited, the profound impact of isomerism on the function of other hydroxy fatty acids provides a strong basis for inferring their differential roles in cellular processes.

The Critical Role of Isomerism in Biological Activity

The spatial arrangement of functional groups in lipid molecules dictates their interaction with enzymes, receptors, and cell membranes, leading to significantly different biological outcomes.

For instance, studies on branched fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated clear stereo-specific effects. S-9-PAHSA (a palmitic acid ester of 9-hydroxystearic acid) potentiates glucose-stimulated insulin (B600854) secretion and glucose uptake, whereas its stereoisomer, R-9-PAHSA, does not exhibit these effects, although both isomers show anti-inflammatory properties.[1] This highlights that even a change in the stereochemistry of the hydroxyl group can dramatically alter the metabolic signaling of a lipid.

Similarly, positional isomerism plays a key role. Different positional isomers of palmitoleic acid (a 16-carbon monounsaturated fatty acid) exhibit varied anti-inflammatory activities and are regulated differently within phagocytic cells. This underscores that the location of a functional group along the acyl chain is a critical determinant of biological function.

Postulated Functional Divergence of this compound Isomers

Based on the general principles of fatty acid metabolism and the observed activities of related compounds, we can postulate several areas where this compound isomers may exhibit functional differences:

Metabolic Fate:

The position of the hydroxyl group will likely influence which metabolic pathways an this compound isomer enters. For example:

  • β-oxidation: 3-hydroxyacyl-CoA isomers are direct intermediates in the β-oxidation spiral. Other positional isomers would require specific enzymes, such as isomerases or hydratases, to be metabolized through this pathway. The stereochemistry (R vs. S) of the hydroxyl group is also critical, as the enzymes of β-oxidation are stereospecific.

  • Fatty Acid Synthesis and Elongation: Hydroxy fatty acids can be incorporated into complex lipids. The specific isomer of this compound may be preferentially used by different acyltransferases for the synthesis of phospholipids, triglycerides, or wax esters.

  • Desaturation: Some hydroxystearic acids have been investigated as potential intermediates in the desaturation of stearic acid to oleic acid. The position of the hydroxyl group would be a key determinant in such a reaction.

Signaling Roles:

Fatty acids and their CoA esters can act as signaling molecules by activating nuclear receptors or G-protein coupled receptors (GPCRs). It is highly probable that different isomers of this compound would have varying affinities for such receptors, leading to distinct downstream signaling events. For example, specific isomers could modulate pathways involved in inflammation, insulin sensitivity, or cellular proliferation.

Quantitative Data on Related Hydroxy Fatty Acid Isomers

While direct quantitative data for this compound isomers is not available, the following table summarizes data from a study on branched fatty acid esters of hydroxystearic acid (PAHSAs), illustrating the principle of functional divergence between isomers.

IsomerBiological ActivityQuantitative Effect
S-9-PAHSA Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)Significant increase in insulin secretion in response to glucose
R-9-PAHSA Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)No significant effect on insulin secretion
S-9-PAHSA Insulin-Stimulated Glucose UptakeSignificant increase in glucose uptake in adipocytes
R-9-PAHSA Insulin-Stimulated Glucose UptakeNo significant effect on glucose uptake
S-9-PAHSA Anti-inflammatory EffectsAttenuation of LPS-induced chemokine and cytokine expression
R-9-PAHSA Anti-inflammatory EffectsAttenuation of LPS-induced chemokine and cytokine expression

Data adapted from a study on Palmitic Acid Hydroxy Stearic Acids (PAHSAs) to illustrate the functional differences between stereoisomers.[1]

Experimental Protocols

The analysis and functional characterization of this compound isomers require specialized analytical techniques. The following is a general workflow for the separation and quantification of hydroxy fatty acid isomers from a biological sample.

Protocol: HPLC-MS/MS Analysis of Hydroxy Fatty Acid Isomers

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform:methanol (B129727) (2:1, v/v).
  • Add an internal standard (e.g., a deuterated version of the analyte) to the sample prior to extraction for accurate quantification.
  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization (for analysis of the fatty acid):

  • Resuspend the dried lipid extract in a solution of potassium hydroxide (B78521) in methanol and heat to hydrolyze the ester linkages.
  • Acidify the solution and extract the free fatty acids with hexane (B92381).
  • Dry the hexane extract and derivatize the fatty acids to their methyl esters (FAMEs) or other suitable derivatives for chromatographic separation.

3. High-Performance Liquid Chromatography (HPLC) Separation:

  • Column: A C18 or a chiral column is typically used for the separation of positional and stereoisomers, respectively.
  • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is commonly employed.
  • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.
  • Injection Volume: Inject 5-10 µL of the derivatized sample.

4. Mass Spectrometry (MS) Detection:

  • The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution instrument like an Orbitrap.
  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.
  • MS/MS Analysis: For quantification and confirmation, multiple reaction monitoring (MRM) is used. This involves selecting the precursor ion of the target analyte and monitoring for a specific product ion after fragmentation.

Visualizing the Concepts

The following diagrams illustrate the potential metabolic fates of this compound isomers and a general experimental workflow.

Metabolic_Fates cluster_isomers This compound Isomers cluster_pathways Potential Metabolic Pathways R-8-HODE-CoA R-8-HODE-CoA BetaOxidation β-Oxidation (requires specific enzymes) R-8-HODE-CoA->BetaOxidation Isomerase/Hydratase Desaturation Desaturation R-8-HODE-CoA->Desaturation S-8-HODE-CoA S-8-HODE-CoA ComplexLipid Incorporation into Complex Lipids S-8-HODE-CoA->ComplexLipid Acyltransferases Signaling Cell Signaling (e.g., receptor activation) S-8-HODE-CoA->Signaling

Caption: Potential metabolic pathways for R- and S-isomers of this compound.

Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Separation HPLC Separation (C18 or Chiral Column) Extraction->Separation Detection MS/MS Detection (Quantification & Identification) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: General experimental workflow for the analysis of hydroxy fatty acid isomers.

Conclusion

While direct functional comparisons of this compound isomers are a clear area for future research, the existing body of knowledge on lipid biology strongly supports the hypothesis that these isomers possess distinct metabolic fates and signaling properties. The experimental protocols outlined in this guide provide a framework for researchers to begin to elucidate these differences. A deeper understanding of the specific roles of each isomer will be invaluable for drug development and for unraveling the complexities of lipid-mediated cellular regulation.

References

A Comparative Guide to 8-Hydroxyoctadecanoyl-CoA and Other Hydroxy Fatty Acyl-CoAs in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Substrate Performance in Enzymatic Assays.

This guide provides a detailed comparison of 8-hydroxyoctadecanoyl-CoA and other common hydroxy fatty acyl-CoAs for use in biochemical assays. The selection of an appropriate substrate is critical for achieving accurate and reproducible results in studies of fatty acid metabolism. This document summarizes key performance data, outlines detailed experimental protocols, and illustrates the metabolic pathways involved to aid researchers in making informed decisions for their experimental designs.

Introduction to Hydroxy Fatty Acyl-CoAs

Hydroxy fatty acyl-CoAs are crucial intermediates in the alpha- and beta-oxidation of fatty acids. The position of the hydroxyl group on the acyl chain and the chain's length are key determinants of the specific metabolic pathway and the enzymes involved. 2-hydroxy fatty acyl-CoAs are typically substrates for the alpha-oxidation pathway, while 3-hydroxy fatty acyl-CoAs are intermediates in the beta-oxidation cycle. The metabolic fate of fatty acids with hydroxyl groups at other positions, such as this compound, is less characterized but is of growing interest in the study of lipid metabolism and related diseases.

Comparative Performance Data

The efficacy of a hydroxy fatty acyl-CoA as a substrate in an enzymatic assay is best evaluated by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a greater maximum rate of reaction.

The following tables summarize the kinetic parameters of key enzymes in fatty acid oxidation with various hydroxy fatty acyl-CoA substrates of different chain lengths.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various L-3-Hydroxyacyl-CoA Substrates

Substrate (Chain Length)Km (μM)Vmax (μmol/min/mg)
L-3-Hydroxybutyryl-CoA (C4)21115
L-3-Hydroxyhexanoyl-CoA (C6)7.9158
L-3-Hydroxyoctanoyl-CoA (C8)5.5175
L-3-Hydroxydecanoyl-CoA (C10)4.8167
L-3-Hydroxydodecanoyl-CoA (C12)4.5142
L-3-Hydroxytetradecanoyl-CoA (C14)4.3118
L-3-Hydroxyhexadecanoyl-CoA (C16)4.298

Data sourced from He et al. (1989).[1]

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

EnzymeOptimal Substrate Chain LengthSubstrate Range
Short-Chain Acyl-CoA Dehydrogenase (SCAD)C4C4-C6
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C8C4-C12
Long-Chain Acyl-CoA Dehydrogenase (LCAD)C12-C14C10-C18
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)C16C12-C24

Data compiled from various sources.[2][3][4]

In contrast, 2-hydroxyoctadecanoyl-CoA is a known substrate for 2-hydroxyacyl-CoA lyase 1 (HACL1), an enzyme involved in the alpha-oxidation pathway.[6] This pathway is distinct from the beta-oxidation spiral that metabolizes 3-hydroxyacyl-CoAs.

Metabolic Pathways and Experimental Workflows

To visualize the context of these substrates, the following diagrams illustrate the relevant metabolic pathways and a general experimental workflow for comparing their performance in assays.

Fatty_Acid_Oxidation_Pathways cluster_alpha Alpha-Oxidation cluster_beta Beta-Oxidation cluster_omega Omega-Oxidation (Alternative for 8-Hydroxy?) FA_alpha 2-Hydroxy Fatty Acyl-CoA (e.g., 2-Hydroxyoctadecanoyl-CoA) HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) FA_alpha->HACL1 Aldehyde Fatty Aldehyde (n-1 carbons) HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA FA_beta Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase FA_beta->ACAD Enoyl_CoA Enoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA Ketoacyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolase->FA_beta (n-2 carbons) Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA FA_omega This compound Dehydrogenase_omega Putative Dehydrogenase FA_omega->Dehydrogenase_omega Keto_omega 8-Keto-octadecanoyl-CoA Dehydrogenase_omega->Keto_omega

Fig. 1: Metabolic pathways of hydroxy fatty acyl-CoAs.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Prep Purify/Obtain Target Enzyme (e.g., LCHAD, HACL1) Reaction_Setup Set up Reaction Mixtures: Buffer, Cofactors, Enzyme Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Stock Solutions of Hydroxy Fatty Acyl-CoA Substrates Initiate Initiate Reaction by Adding Substrate Substrate_Prep->Initiate Buffer_Prep Prepare Assay Buffer and Cofactors (NAD+, TPP, Mg2+) Buffer_Prep->Reaction_Setup Reaction_Setup->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry at 340 nm for NADH) Initiate->Monitor Data_Collection Collect Data at Multiple Substrate Concentrations Monitor->Data_Collection Initial_Rates Calculate Initial Reaction Velocities (V₀) Data_Collection->Initial_Rates Plot Plot V₀ vs. [Substrate] Initial_Rates->Plot Kinetics Determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots Plot->Kinetics Compare Compare Kinetic Parameters Across Different Substrates Kinetics->Compare

Fig. 2: Workflow for comparing hydroxy fatty acyl-CoA substrates.

Experimental Protocols

Continuous Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ stock solution (10 mM)

  • L-3-hydroxyacyl-CoA substrate stock solution (e.g., L-3-hydroxyhexadecanoyl-CoA, 1 mM)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of enzyme solution

  • Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the L-3-hydroxyacyl-CoA substrate stock solution.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

  • To determine Km and Vmax, repeat the assay with varying concentrations of the hydroxy fatty acyl-CoA substrate.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

The activity of HACL1 is determined by measuring the formation of one of its products, typically the fatty aldehyde. This can be achieved through various methods, including derivatization followed by HPLC or GC-MS analysis. A coupled enzymatic assay can also be used to measure the other product, formyl-CoA.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Thiamine pyrophosphate (TPP) stock solution (2 mM)

  • MgCl2 stock solution (10 mM)

  • 2-hydroxyoctadecanoyl-CoA substrate stock solution (1 mM)

  • Purified recombinant HACL1

  • Formate (B1220265) dehydrogenase (for coupled assay)

  • NAD+ (for coupled assay)

Procedure (Coupled Spectrophotometric Assay):

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 0.8 mM MgCl2

    • 20 µM TPP

    • 2 mM NAD+

    • Sufficient units of formate dehydrogenase

    • Purified HACL1

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the 2-hydroxyoctadecanoyl-CoA substrate to a final concentration of 40 µM.

  • The HACL1 reaction produces formyl-CoA, which is then converted to formate and subsequently oxidized by formate dehydrogenase, reducing NAD+ to NADH.

  • Monitor the increase in absorbance at 340 nm.

  • The rate of reaction is proportional to the HACL1 activity.

Conclusion

The choice of a hydroxy fatty acyl-CoA substrate for an enzymatic assay is highly dependent on the target enzyme and the metabolic pathway under investigation. For studies involving beta-oxidation, 3-hydroxyacyl-CoAs of varying chain lengths are appropriate substrates for 3-hydroxyacyl-CoA dehydrogenases, with medium-chain variants generally showing the highest activity. For alpha-oxidation studies, 2-hydroxy long-chain fatty acyl-CoAs are the substrates of choice for 2-hydroxyacyl-CoA lyases.

While direct kinetic data for this compound is currently limited, its structural characteristics suggest it is a substrate for a long-chain dehydrogenase. Researchers investigating the metabolism of this and similar molecules should consider using purified long-chain 3-hydroxyacyl-CoA dehydrogenase or mitochondrial extracts and employ the spectrophotometric assay described. Comparative studies using 2- and 3-hydroxyoctadecanoyl-CoA alongside this compound would be invaluable in elucidating the substrate specificity of the enzymes involved in the metabolism of these important lipid molecules. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting such experiments.

References

A Comparative Guide to the Synthesis of 8-Hydroxyoctadecanoyl-CoA: Enzymatic and Chemo-Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of specific acyl-coenzyme A (CoA) esters is a critical step in the study of various metabolic pathways. This guide provides a comparative overview of potential enzymatic and chemo-enzymatic methods for producing 8-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the absence of a commercially available, direct enzymatic route, this guide outlines a plausible chemo-enzymatic strategy and compares it with a potential, yet currently theoretical, fully enzymatic de novo synthesis pathway.

Introduction

This compound is a valuable molecule for investigating lipid metabolism, enzyme kinetics, and the development of novel therapeutics. Its synthesis, however, is not straightforward. This guide explores two primary strategies: a chemo-enzymatic approach that combines chemical synthesis of the precursor acid with enzymatic CoA ligation, and a prospective de novo biosynthesis pathway leveraging microbial engineering.

Performance Comparison: Chemo-Enzymatic vs. De Novo Biosynthesis

A direct quantitative comparison is challenging due to the lack of established protocols for the direct enzymatic synthesis of this compound. However, based on existing literature for similar molecules, we can project the potential performance of each route.

ParameterChemo-Enzymatic SynthesisDe Novo Biosynthesis (Projected)
Starting Material 8-Hydroxyoctadecanoic acid (chemically synthesized)Glucose or other simple carbon sources
Key Biocatalyst Long-Chain Acyl-CoA Synthetase (ACSL)Engineered microbial strain (e.g., S. cerevisiae) expressing a specific cytochrome P450 monooxygenase and an acyl-CoA synthetase
Purity of Precursor High, controllable through chemical purificationVariable, potential for byproduct formation
Overall Yield Dependent on chemical synthesis yield and enzymatic ligation efficiency. Chemical synthesis yields for similar hydroxy acids can be moderate to high. Enzymatic ligation with ACSLs is generally efficient.Potentially lower overall titers due to metabolic burden on the host organism and pathway efficiency.
Scalability Scalable with standard organic chemistry and biocatalysis infrastructure.Potentially highly scalable through fermentation, but requires significant metabolic engineering and optimization.
Stereospecificity Dependent on the chemical synthesis route. Can be designed to be stereospecific.Potentially high, as enzymes are often stereospecific.
Environmental Impact May involve organic solvents and reagents in the chemical synthesis step.Generally considered a "greener" approach, utilizing renewable feedstocks.

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

This approach involves two main stages: the chemical synthesis of 8-hydroxyoctadecanoic acid and its subsequent enzymatic conversion to the corresponding CoA ester.

Stage 1: Chemical Synthesis of 8-Hydroxyoctadecanoic Acid

A plausible chemical synthesis route for 8-hydroxyoctadecanoic acid starts from a more readily available precursor, such as ricinoleic acid (12-hydroxy-9-octadecenoic acid), which can be sourced from castor oil. The synthesis would involve the reduction of the double bond and modification of the hydroxyl group position, which can be a multi-step and complex process.

Stage 2: Enzymatic Ligation to Coenzyme A

The conversion of 8-hydroxyoctadecanoic acid to this compound can be achieved using a long-chain acyl-CoA synthetase (ACSL). Several mammalian ACSL isoforms exhibit broad substrate specificity and are known to activate various long-chain fatty acids.

Protocol for Enzymatic Ligation:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):

    • 8-hydroxyoctadecanoic acid (e.g., 100 µM)

    • Coenzyme A (CoA) (e.g., 200 µM)

    • ATP (e.g., 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Purified long-chain acyl-CoA synthetase (e.g., ACSL1, ACSL5, or ACSL6) (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or by heat inactivation.

  • Analysis: Analyze the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

De Novo Biosynthesis of this compound (Proposed)

This approach would involve engineering a microbial host, such as Saccharomyces cerevisiae, to produce this compound directly from a simple carbon source like glucose. This is based on the successful de novo synthesis of 8-hydroxyoctanoic acid in yeast.

Key Genetic Modifications:

  • Overexpression of a Cytochrome P450 Monooxygenase: Introduce and express a cytochrome P450 enzyme capable of hydroxylating an 18-carbon fatty acid at the C8 position. This may require screening and engineering of known P450s.

  • Overexpression of a Cognate Cytochrome P450 Reductase: Co-express a suitable reductase to provide electrons to the P450 enzyme.

  • Overexpression of a Long-Chain Acyl-CoA Synthetase: Introduce and express an ACSL to activate the endogenously produced 8-hydroxyoctadecanoic acid to its CoA ester.

  • Metabolic Engineering: Optimize the host's fatty acid biosynthesis pathway to increase the precursor pool of octadecanoic acid and channel it towards the desired product.

Fermentation Protocol (General Outline):

  • Cultivation: Grow the engineered microbial strain in a suitable fermentation medium containing a carbon source (e.g., glucose).

  • Induction: If using inducible promoters, add an inducer to trigger the expression of the heterologous genes.

  • Fermentation: Maintain optimal fermentation conditions (temperature, pH, aeration) for a defined period to allow for product accumulation.

  • Extraction and Purification: Lyse the cells and extract the intracellular metabolites. Purify this compound using chromatographic techniques.

Visualizing the Pathways

To better understand the proposed synthesis routes, the following diagrams illustrate the key steps involved.

ChemoEnzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation Precursor Ricinoleic Acid (from Castor Oil) Intermediate Chemical Modification Precursor->Intermediate Reduction & Modification Product_Acid 8-Hydroxyoctadecanoic Acid Intermediate->Product_Acid ACSL Long-Chain Acyl-CoA Synthetase Product_Acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Product_CoA This compound ACSL->Product_CoA

Caption: Chemo-enzymatic synthesis of this compound.

DeNovo_Biosynthesis Glucose Glucose Fatty_Acid_Synthase Fatty Acid Synthase Glucose->Fatty_Acid_Synthase Octadecanoyl_ACP Octadecanoyl-ACP Fatty_Acid_Synthase->Octadecanoyl_ACP P450 Engineered Cytochrome P450 Octadecanoyl_ACP->P450 8_OH_Octadecanoyl_ACP 8-Hydroxyoctadecanoyl-ACP P450->8_OH_Octadecanoyl_ACP Thioesterase Thioesterase 8_OH_Octadecanoyl_ACP->Thioesterase 8_OH_Octadecanoic_Acid 8-Hydroxyoctadecanoic Acid Thioesterase->8_OH_Octadecanoic_Acid ACSL Acyl-CoA Synthetase 8_OH_Octadecanoic_Acid->ACSL Product_CoA This compound ACSL->Product_CoA

Caption: Proposed de novo biosynthesis of this compound.

Conclusion

Confirming the enzymatic product as this compound requires a robust and reliable synthesis method. While a direct, off-the-shelf enzymatic solution is not yet available, a chemo-enzymatic approach offers a feasible and immediate strategy. The development of a de novo biosynthesis pathway presents a promising future alternative, particularly for large-scale and sustainable production. The choice between these methods will depend on the specific research needs, available resources, and desired scale of production. Further research into the substrate specificity of novel cytochrome P450s and acyl-CoA synthetases will be crucial for advancing the enzymatic synthesis of this and other valuable hydroxy fatty acyl-CoAs.

Knockdown Studies of Enzymes Suspected to Produce 8-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of knockdown studies targeting enzymes suspected of producing 8-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Given the current state of research, specific enzymes that catalyze the 8-hydroxylation of octadecanoyl-CoA have not been definitively identified. However, based on their known function in fatty acid metabolism, Cytochrome P450 monooxygenases of the CYP4 family are the primary suspects. This document will, therefore, focus on knockdown studies of representative members of this family as a proxy, and compare this biological approach with chemical and enzymatic synthesis alternatives for producing this compound.

Suspected Enzymes and Rationale

Cytochrome P450 enzymes, particularly those in the CYP4A and CYP4F subfamilies, are known to hydroxylate fatty acids.[1][2] While they predominantly catalyze ω and ω-1 hydroxylation, some isoforms exhibit broader regioselectivity.[1][2] Therefore, it is plausible that a member of this family is responsible for the synthesis of this compound. Key candidates include CYP4A11 and CYP4F2, for which knockdown and inhibition data are available, providing insights into the potential effects on fatty acid metabolism.[3][4][5]

Comparison of Approaches: Knockdown vs. Alternative Synthesis

FeatureKnockdown Studies (e.g., siRNA)Chemical SynthesisEnzymatic Synthesis (In Vitro)
Principle Reduction of target enzyme expression to decrease product formation in a cellular context.Stepwise chemical reactions to build the desired molecule from precursors.Use of purified enzymes to convert a substrate into the desired product in a controlled environment.
Specificity Can be highly specific to the targeted mRNA sequence. Off-target effects are a consideration.High purity of the final product can be achieved through purification.High specificity for the substrate and reaction type, leading to fewer byproducts.
Yield Not applicable in terms of product yield; measures the reduction of a biological effect.Can be optimized for high yields, often in grams or more.Yields can vary depending on enzyme activity and stability, typically in smaller quantities.
Biological Context Allows for the study of the enzyme's function within a living system and its downstream effects.Lacks biological context; produces a pure compound for use in assays or as a standard.Provides a clean system to study enzyme kinetics and produce the target molecule without cellular interference.
Key Challenges Identifying the correct enzyme, off-target effects, incomplete knockdown, cellular compensation mechanisms.Multi-step processes can be complex and time-consuming; may require harsh chemicals and protecting groups.Enzyme availability, stability, and cofactor requirements can be limiting factors.

Experimental Data from Related Knockdown Studies

While direct quantitative data on the knockdown of an this compound-producing enzyme is not available, we can extrapolate from studies on related fatty acid hydroxylases.

Table 1: Representative Data from Knockdown/Inhibition of CYP4 Family Enzymes

Enzyme TargetMethodCell Line/ModelKey Quantitative FindingReference
CYP4A11 siRNA knockdownHepG2 cellsAttenuated the increase in reactive oxygen species (ROS) and apoptosis induced by free fatty acids.[3][4]
CYP4A11 Chemical Inhibition (HET0016)HepG2 cellsDecreased triglyceride synthesis and attenuated cellular damage in response to free fatty acid stimulation.[3][4]
CYP2E1, CYP4A10, CYP4A14 Triple siRNA lipid nanoparticlesMouse model of alcohol-associated liver injurySignificantly ameliorated chronic liver injury.[6][7]
CYP4F2 Genetic Variants (proxy for altered function)Human studiesVariants associated with altered levels of circulating N-acyl amino acids, which have fatty acid components.[8][9]

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of a Target Enzyme (General)

This protocol is a generalized procedure based on common practices for siRNA transfection in cell culture.

  • Cell Culture: Plate cells (e.g., HepG2) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the target-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis: After incubation, harvest the cells for downstream analysis.

    • Gene Expression Analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene's mRNA.

    • Protein Analysis: Prepare cell lysates and perform Western blotting to confirm the reduction in the target protein levels.

    • Metabolite Analysis: Extract metabolites and use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify changes in the levels of this compound and related fatty acids.

Protocol 2: Chemical Synthesis of 8-Hydroxyoctanoic Acid

A plausible route for the synthesis of 8-hydroxyoctanoic acid, a precursor for this compound, is described in a patent, involving the conversion of 1,6-dichlorohexane (B1210651).[10]

  • Malonic Ester Synthesis: React 1,6-dichlorohexane with a dialkyl malonate in the presence of a base (e.g., sodium ethoxide) to form a dialkyl 6-chlorohexylmalonate.

  • Acetate Displacement: Convert the resulting chloro-derivative to the corresponding acetoxy-derivative using an alkali acetate.

  • Hydrolysis and Decarboxylation: Saponify the ester groups and decarboxylate the malonic ester derivative to yield 8-hydroxyoctanoic acid.

Protocol 3: Enzymatic Synthesis of Hydroxyacyl-CoAs (General Approach)

This protocol outlines a general chemo-enzymatic approach for synthesizing hydroxyacyl-CoAs.[11]

  • Activation of Hydroxy Fatty Acid: The precursor, 8-hydroxyoctanoic acid, can be chemically converted to an activated form, such as an N-hydroxysuccinimide (NHS) ester.[12]

  • Thioesterification: The activated 8-hydroxyoctanoic acid is then reacted with Coenzyme A (CoASH) in a suitable buffer to form the thioester bond, yielding this compound.[12][13]

  • Purification: The final product is purified using techniques like solid-phase extraction or high-performance liquid chromatography (HPLC).

Visualizing the Workflow and Comparisons

Knockdown_Workflow cluster_cell_culture Cell Culture cluster_transfection siRNA Transfection cluster_analysis Analysis Cell_Seeding Seed Cells siRNA_Prep Prepare siRNA & Transfection Reagent Cell_Seeding->siRNA_Prep Complex_Formation Form siRNA-Lipid Complexes siRNA_Prep->Complex_Formation Add_Complexes Add Complexes to Cells Complex_Formation->Add_Complexes Incubation Incubate 24-72h Add_Complexes->Incubation Harvest Harvest Cells Incubation->Harvest qPCR qRT-PCR (mRNA levels) Harvest->qPCR Western Western Blot (Protein levels) Harvest->Western LCMS LC-MS (Metabolite levels) Harvest->LCMS

Caption: Experimental workflow for siRNA-mediated knockdown of a target enzyme.

Comparison_Diagram cluster_knockdown Biological Approach cluster_synthesis Synthetic Alternatives Goal Produce/Study this compound Knockdown Knockdown of Suspected Enzyme (e.g., CYP4A11) Goal->Knockdown Chemical_Synth Chemical Synthesis Goal->Chemical_Synth Enzymatic_Synth Enzymatic Synthesis Goal->Enzymatic_Synth KD_Outcome Reduced cellular production, Insights into biological function Knockdown->KD_Outcome Synth_Outcome Pure compound for assays, Reference standard Chemical_Synth->Synth_Outcome Enzymatic_Synth->Synth_Outcome

Caption: Comparison of knockdown studies with alternative synthesis methods.

Conclusion

Investigating the endogenous production of this compound through enzyme knockdown presents a powerful approach to elucidate its biological role. While the precise enzyme remains to be definitively identified, targeting suspected fatty acid hydroxylases of the CYP4 family is a logical starting point. The provided protocols for siRNA-mediated knockdown offer a framework for such studies. In parallel, chemical and in vitro enzymatic synthesis provide indispensable tools for producing this compound as a reference standard and for use in biochemical assays. The choice of approach will ultimately depend on the specific research question, whether it is to understand the biological function within a cellular system or to produce the molecule for in vitro applications.

References

Validating the Biological Activity of Synthetic 8-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel lipid molecules like 8-hydroxyoctadecanoyl-CoA opens up new avenues for research into cellular signaling and metabolic regulation. However, rigorous validation of the biological activity of such synthetic compounds is paramount. This guide provides a comparative framework for assessing the biological activity of synthetic this compound against relevant alternatives, supported by detailed experimental protocols and data presentation formats.

Comparative Analysis of Bioactivity

Due to the limited availability of specific data on the biological activity of this compound, a direct comparison with established alternatives is challenging. Therefore, this guide proposes a validation strategy comparing the synthetic this compound to a well-characterized bioactive lipid (e.g., a known PPARα agonist like Wy-14,643 or 8-hydroxyeicosapentaenoic acid, 8-HEPE) as a positive control, and its unmodified precursor, octadecanoyl-CoA, as a negative or baseline control.

Table 1: Hypothetical Comparative Bioactivity Profile

ParameterSynthetic this compoundOctadecanoyl-CoA (Negative Control)Known PPARα Agonist (Positive Control)
PPARα Activation (Fold Change) To be determined~1.0> 5.0
Target Gene Expression (e.g., CPT1A) (Fold Change) To be determined~1.0> 3.0
Anti-inflammatory Effect (IC50 in µM) To be determined> 100< 10
Cell Viability (CC50 in µM) To be determined> 100> 100

Experimental Protocols

To generate the comparative data presented in Table 1, the following key experiments are recommended:

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay

This assay determines if synthetic this compound can activate the nuclear receptor PPARα, a known target for various fatty acids and their derivatives.[1][2][3][4][5]

Methodology:

  • Cell Culture: Utilize a suitable cell line, such as HepG2 (human liver cancer cell line) or a similar line known to express PPARα.

  • Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

  • Treatment: Treat the transfected cells with varying concentrations of synthetic this compound, octadecanoyl-CoA (negative control), and a known PPARα agonist (e.g., Wy-14,643) as a positive control.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Express results as fold activation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This experiment measures the effect of synthetic this compound on the expression of genes known to be regulated by PPARα, such as Carnitine Palmitoyltransferase 1A (CPT1A), which is involved in fatty acid oxidation.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., primary hepatocytes or HepG2 cells) and treat with synthetic this compound, octadecanoyl-CoA, and a PPARα agonist for a specified time (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene (e.g., CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are presented as fold change compared to the vehicle-treated control.

In Vitro Anti-inflammatory Assay

This assay assesses the potential anti-inflammatory properties of synthetic this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of synthetic this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of synthetic this compound.

Cell Viability Assay

This is a crucial control experiment to ensure that any observed biological effects are not due to cytotoxicity.

Methodology:

  • Cell Culture and Treatment: Plate cells (the same lines used in the activity assays) and treat with a range of concentrations of synthetic this compound for 24-48 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to determine the percentage of viable cells.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50).

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological context and the experimental approach, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA GPCR GPCR (Hypothesized) 8-OH-Octadecanoyl-CoA->GPCR Binds to PPARa PPARα 8-OH-Octadecanoyl-CoA->PPARa Directly Activates (Hypothesized) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->PPARa Phosphorylates/ Modulates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1A) PPRE->Target_Genes Regulates

Caption: Hypothesized signaling pathways for this compound.

Experimental_Workflow Start Start: Synthetic This compound Preparation Preparation of Stock Solutions (Synthetic Compound, Controls) Start->Preparation Cell_Culture Cell Line Selection and Culture Preparation->Cell_Culture PPARa_Assay PPARα Activation Assay (Luciferase Reporter) Cell_Culture->PPARa_Assay Gene_Expression Target Gene Expression (qRT-PCR) Cell_Culture->Gene_Expression Anti_Inflammatory Anti-inflammatory Assay (ELISA) Cell_Culture->Anti_Inflammatory Viability Cell Viability Assay (MTT / PrestoBlue) Cell_Culture->Viability Data_Analysis Data Analysis and Comparison PPARa_Assay->Data_Analysis Gene_Expression->Data_Analysis Anti_Inflammatory->Data_Analysis Viability->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for validating biological activity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification and characterization of 8-hydroxyoctadecanoyl-CoA, a critical intermediate in various metabolic pathways. The following sections detail experimental protocols, present comparative performance data, and outline a logical workflow for the cross-validation of these methods to ensure data accuracy and reliability in research and drug development settings.

Introduction to Analytical Methods for this compound

The accurate measurement of this compound is essential for studying lipid metabolism and its role in disease. Several analytical techniques can be employed, each with distinct advantages and limitations. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide focuses on a comparative analysis of these techniques.

Comparative Performance of Analytical Methods

The choice of an analytical method is often dictated by the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of medium-chain hydroxyacyl-CoAs, providing a basis for comparison.

ParameterLC-MS/MSGC-MSHPLC-UV
Linearity (R²) >0.99[1]>0.99>0.99[2][3]
Accuracy (% Recovery) 85-115%90-110%95-97%[2][3]
Precision (%RSD) <15%<15%<3% for biological samples[2][3]
Limit of Detection (LOD) Low fmol range[4]pmol range3-12 pmol[5]
Limit of Quantitation (LOQ) fmol to pmol rangepmol rangepmol to nmol range
Specificity HighHighModerate
Throughput HighModerateModerate
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of acyl-CoAs.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load 500 µL of the sample onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion: The specific transition for this compound would need to be determined by direct infusion of a standard.

    • Collision Energy: Optimized for the specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary. The analysis would typically be performed on the 8-hydroxyoctanoic acid released from the CoA ester after hydrolysis.

  • Sample Preparation (Hydrolysis and Derivatization):

    • Hydrolyze the acyl-CoA sample to release the free fatty acid. This can be achieved by alkaline hydrolysis (e.g., using NaOH).

    • Acidify the sample with an acid like HCl.

    • Extract the 8-hydroxyoctanoic acid using an organic solvent such as ethyl acetate.[6]

    • Evaporate the solvent to dryness.

    • Derivatize the dried residue to increase volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 290°C) to elute the derivatized analyte.[6]

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. The characteristic ions for the TMS-derivatized 8-hydroxyoctanoic acid would be monitored.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that can be used for the quantification of acyl-CoAs, although it is less sensitive and specific than mass spectrometry-based methods.

  • Sample Preparation:

    • Deproteinize the biological sample using an agent like perchloric acid or trichloroacetic acid.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using SPE as described for LC-MS/MS.

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance is monitored at 260 nm, which is the absorbance maximum for the adenine (B156593) base of Coenzyme A.[5]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the de novo biosynthesis of 8-hydroxyoctanoic acid, the fatty acid component of this compound.

Glucose Glucose/Ethanol FAS Fatty Acid Synthase (mutated FAS1R1834K/FAS2) Glucose->FAS OctanoicAcid Octanoic Acid FAS->OctanoicAcid CYP Cytochrome P450 (CYP) OctanoicAcid->CYP HydroxyoctanoicAcid 8-Hydroxyoctanoic Acid CYP->HydroxyoctanoicAcid AcylCoASynthetase Acyl-CoA Synthetase HydroxyoctanoicAcid->AcylCoASynthetase CPR Cytochrome P450 Reductase (CPR) CPR->CYP NADPH NADPH NADPH->CPR NADP NADP+ NADP->CPR AMP_PPi AMP + PPi AcylCoASynthetase->AMP_PPi Target This compound AcylCoASynthetase->Target CoA CoA CoA->AcylCoASynthetase ATP ATP ATP->AcylCoASynthetase

Caption: Biosynthesis of this compound.

Experimental Workflow

The diagram below outlines a logical workflow for the cross-validation of the different analytical methods.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Spike Spike with Standard Sample->Spike Extract Extraction Spike->Extract Split Split Sample Extract->Split LCMS LC-MS/MS Analysis Split->LCMS GCMS GC-MS Analysis (after hydrolysis & derivatization) Split->GCMS HPLC HPLC-UV Analysis Split->HPLC Compare Compare Quantitative Results LCMS->Compare GCMS->Compare HPLC->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Conclusion Method Selection & Validation Report Stats->Conclusion

Caption: Cross-validation workflow for analytical methods.

References

A Comparative Guide to the Metabolic Fate of 8-Hydroxyoctadecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 8-hydroxyoctadecanoyl-CoA alongside the well-characterized pathways of stearoyl-CoA and oleoyl-CoA. While the metabolism of common saturated and monounsaturated fatty acids is extensively documented, the metabolic route of mid-chain hydroxylated fatty acids such as this compound is less defined. This document summarizes existing experimental data for stearoyl-CoA and oleoyl-CoA and presents a hypothesized metabolic pathway for this compound based on established principles of fatty acid oxidation.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, lipid synthesis, and cellular signaling. The structure of the acyl chain, including its length and the presence of functional groups like double bonds or hydroxyl moieties, dictates its metabolic processing. This guide focuses on comparing the metabolic fate of three C18-CoA species:

  • Stearoyl-CoA: A saturated fatty acyl-CoA (18:0).

  • Oleoyl-CoA: A monounsaturated fatty acyl-CoA (18:1 n-9).

  • This compound: A mid-chain hydroxylated saturated fatty acyl-CoA.

Comparative Metabolism Overview

The primary route for fatty acyl-CoA catabolism is β-oxidation, which occurs in both mitochondria and peroxisomes. However, the substrate preference and enzymatic machinery of these organelles differ significantly.

  • Mitochondrial β-oxidation is the principal pathway for the degradation of short-, medium-, and long-chain saturated and unsaturated fatty acids to supply the cell with acetyl-CoA for the citric acid cycle and subsequent ATP production.[1][2][3][4][5][6][7][8]

  • Peroxisomal β-oxidation is primarily responsible for the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[3][4][9][10][11][12][13] Unlike its mitochondrial counterpart, the first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂) instead of FADH₂.[1]

Table 1: General Comparison of Mitochondrial and Peroxisomal β-Oxidation

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Substrates Short-, medium-, and long-chain fatty acidsVery-long-chain fatty acids, branched-chain fatty acids, dicarboxylic acids, some hydroxylated fatty acids
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase
Byproduct of First Step FADH₂H₂O₂
Energy Yield HighLower (no FADH₂ produced in the first step)
Pathway Completion Complete oxidation to acetyl-CoAChain shortening; products are further metabolized in mitochondria
Cellular Location Mitochondrial matrixPeroxisomal matrix

Metabolic Fate of Stearoyl-CoA and Oleoyl-CoA

Stearoyl-CoA and oleoyl-CoA are primarily metabolized through mitochondrial β-oxidation. Stearoyl-CoA, being a saturated fatty acid, can directly enter the β-oxidation spiral. Oleoyl-CoA, having a cis-double bond, requires an additional isomerase enzyme to convert the cis-intermediate into a trans-intermediate suitable for the standard β-oxidation enzymes.[1]

Additionally, stearoyl-CoA is a key substrate for the enzyme Stearoyl-CoA Desaturase (SCD) , which introduces a double bond to form oleoyl-CoA.[2][14][15][16][17] This conversion is a critical regulatory point in lipid metabolism, influencing membrane fluidity and the synthesis of triglycerides and cholesterol esters.

Table 2: Quantitative Data on the Metabolism of Stearoyl-CoA and Oleoyl-CoA (Illustrative)

ParameterStearoyl-CoAOleoyl-CoAReference
Primary Metabolic Pathway Mitochondrial β-oxidation, DesaturationMitochondrial β-oxidation[1][2][15][16][17]
Key Regulatory Enzyme Acetyl-CoA Carboxylase, Carnitine Palmitoyltransferase I (CPT1)Acetyl-CoA Carboxylase, Carnitine Palmitoyltransferase I (CPT1)
Specific Conversion Desaturation to Oleoyl-CoA by SCDIsomerization during β-oxidation[2][14][15][16][17]

Hypothesized Metabolic Fate of this compound

Direct experimental evidence detailing the metabolic fate of this compound is scarce in the scientific literature. However, based on the established principles of fatty acid metabolism, a plausible pathway can be hypothesized. The presence of a hydroxyl group in the middle of the acyl chain likely precludes efficient processing by the mitochondrial β-oxidation machinery that is optimized for unsubstituted long-chain fatty acids.

It is proposed that This compound is primarily metabolized in the peroxisomes . The rationale for this hypothesis is the known role of peroxisomes in the oxidation of substituted fatty acids, including hydroxylated ones. The metabolic pathway would likely involve an initial oxidation of the hydroxyl group, followed by chain shortening via β-oxidation.

Proposed Peroxisomal Pathway for this compound:

  • Transport into Peroxisomes: this compound is transported into the peroxisomal matrix.

  • Oxidation of the Hydroxyl Group: The hydroxyl group at the C-8 position is likely oxidized to a keto group by a hydroxy fatty acid dehydrogenase, forming 8-oxooctadecanoyl-CoA.

  • β-Oxidation Cycles: The resulting 8-oxooctadecanoyl-CoA would then undergo rounds of peroxisomal β-oxidation. The β-oxidation spiral would proceed from the carboxyl-end of the molecule.

  • Chain Shortening and Products: Each cycle of β-oxidation would release an acetyl-CoA molecule. This process would continue until the chain is sufficiently shortened. The final products would likely be a medium-chain dicarboxylic acid (if oxidation also occurs from the omega end) or other short- to medium-chain acyl-CoAs, along with several molecules of acetyl-CoA. These shorter-chain products would then be transported to the mitochondria for complete oxidation.

An alternative, though less likely, pathway could involve initial ω-oxidation at the terminal methyl group, followed by peroxisomal β-oxidation from both ends of the resulting dicarboxylic acid.

Signaling Pathways and Experimental Workflows

cluster_stearoyl Stearoyl-CoA Metabolism cluster_hydroxy Hypothesized this compound Metabolism stearoyl_coa Stearoyl-CoA oleoyl_coa Oleoyl-CoA stearoyl_coa->oleoyl_coa SCD mito_beta_ox_stearoyl Mitochondrial β-Oxidation stearoyl_coa->mito_beta_ox_stearoyl oleoyl_coa->mito_beta_ox_stearoyl acetyl_coa_stearoyl Acetyl-CoA mito_beta_ox_stearoyl->acetyl_coa_stearoyl hydroxy_coa This compound peroxisome Peroxisome hydroxy_coa->peroxisome oxo_coa 8-Oxooctadecanoyl-CoA peroxisome->oxo_coa Dehydrogenase perox_beta_ox Peroxisomal β-Oxidation oxo_coa->perox_beta_ox short_acyl_coa Short/Medium-Chain Acyl-CoAs perox_beta_ox->short_acyl_coa acetyl_coa_hydroxy Acetyl-CoA perox_beta_ox->acetyl_coa_hydroxy mitochondrion Mitochondrion short_acyl_coa->mitochondrion

Caption: Comparative metabolic pathways of stearoyl-CoA and this compound.

cluster_workflow Experimental Workflow for Acyl-CoA Metabolism Analysis start Cell/Tissue Homogenization extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) start->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Acyl-CoA Species lcms->quantification pathway_analysis Metabolic Pathway Elucidation quantification->pathway_analysis

References

A Comparative Guide to the Validation of 8-hydroxyoctadecanoyl-CoA as a Potential Biomarker for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-hydroxyoctadecanoyl-CoA as a potential novel biomarker for peroxisomal disorders against established biomarkers. The validation of new biomarkers is a critical process in advancing diagnostic accuracy and therapeutic development.[1][2] This document outlines the current landscape of biomarkers for peroxisomal disorders and proposes a validation framework for this compound, supported by hypothetical performance data and detailed experimental protocols.

Peroxisomal disorders are a heterogeneous group of genetic diseases resulting from the dysfunction of peroxisomes, essential cellular organelles involved in various metabolic processes.[3][4] These disorders are broadly classified into peroxisome biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD), and single peroxisomal enzyme deficiencies, like X-linked adrenoleukodystrophy (X-ALD).[3][4]

Accurate and timely diagnosis is crucial for the management of these conditions.[1] Currently, the diagnosis of peroxisomal disorders relies on the measurement of specific biomarkers in plasma, including very long-chain fatty acids (VLCFA), pristanic acid, and phytanic acid.[5][6]

Comparative Analysis of Biomarker Performance

The validation of a biomarker is a comprehensive process that establishes its analytical performance and clinical significance.[1] The following table compares the established performance of current biomarkers for peroxisomal disorders with the hypothetical, target performance of this compound.

BiomarkerDisease AssociationMethod of AnalysisSensitivitySpecificityLimitations
Very Long-Chain Fatty Acids (VLCFA) (e.g., C26:0, C24:0/C22:0 ratio)X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (ZSD)[7][8][9]GC-MS, LC-MS/MS[6][10][11]High for males with X-ALD and patients with ZSD.Good15-20% of female carriers of X-ALD show normal VLCFA levels (false negatives).[7][8]
Pristanic Acid ZSD, Refsum Disease, D-bifunctional protein deficiency[5][12][13]GC-MS, LC-MS/MS[12][14][15]High for associated disorders.GoodCan be elevated in multiple peroxisomal disorders, requiring further differentiation.
Phytanic Acid Refsum Disease, ZSD[2][5][12]GC-MS, LC-MS/MS[12][14][15]High for Refsum Disease.GoodElevated levels can also be seen in other peroxisomal disorders.
This compound (Hypothetical) Peroxisomal β-oxidation defects (Proposed)LC-MS/MSPotentially >99% for both males and females with specific peroxisomal β-oxidation defects.Potentially high, with specificity for a particular step in the β-oxidation pathway.Requires extensive clinical validation to establish disease association and performance.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to the reliable measurement of biomarkers. Below are summaries of established protocols for current biomarkers and a proposed protocol for this compound.

BiomarkerExperimental Protocol
VLCFA, Pristanic Acid, and Phytanic Acid Sample Preparation: Plasma samples undergo hydrolysis (acidic or alkaline) to release fatty acids from their esterified forms.[10][15] This is followed by liquid-liquid extraction. Derivatization: The extracted fatty acids are derivatized to enhance their volatility and chromatographic properties for GC-MS analysis (e.g., methylation)[11] or to improve ionization for LC-MS/MS.[15] Analysis: Quantification is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the use of deuterated internal standards for accuracy.[6][10][12]
This compound (Proposed) Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to isolate acyl-CoAs. Analysis: Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization mode with multiple reaction monitoring (MRM). A stable isotope-labeled internal standard of this compound would be used for accurate quantification. Chromatography: Reversed-phase chromatography is used to separate this compound from other acyl-CoAs.

Visualizing Pathways and Workflows

Biomarker Validation Workflow

The validation of a novel biomarker follows a structured pathway from initial discovery to clinical implementation. This workflow ensures the analytical and clinical robustness of the biomarker.

Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Validation (Accuracy, Precision, Sensitivity) Discovery->Analytical Candidate Biomarker Clinical Clinical Validation (Correlation with Disease State) Analytical->Clinical Validated Assay Utility Clinical Utility Assessment (Impact on Patient Management) Clinical->Utility Clinically Validated Biomarker

Caption: A generalized workflow for biomarker validation.

Diagnostic Pathway for Peroxisomal Disorders

The following diagram illustrates the current diagnostic pathway for peroxisomal disorders and the potential integration of this compound.

cluster_current Current Diagnostic Pathway cluster_proposed Proposed Integration Clinical_Suspicion Clinical Suspicion of Peroxisomal Disorder Biochemical_Screening Biochemical Screening: - VLCFA - Pristanic Acid - Phytanic Acid Clinical_Suspicion->Biochemical_Screening Genetic_Testing Genetic Testing (Confirmation) Biochemical_Screening->Genetic_Testing New_Biomarker This compound (Increased Specificity for β-oxidation defects) Biochemical_Screening->New_Biomarker Reflex Test for Specific Cases

Caption: Diagnostic pathway for peroxisomal disorders.

Peroxisomal Fatty Acid β-Oxidation

This diagram shows a simplified pathway of fatty acid β-oxidation in peroxisomes, highlighting the potential origin of this compound.

Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Enoyl-CoA Long_Chain_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxylation ω-Hydroxylation (Potential source of This compound) Long_Chain_Fatty_Acyl_CoA->Hydroxylation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase

Caption: Peroxisomal fatty acid β-oxidation pathway.

References

In Vivo Validation of 8-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-hydroxyoctadecanoyl-CoA (8-HOA-CoA) and other hydroxylated fatty acyl-CoAs, offering insights into its potential biological functions and a framework for its in vivo validation. Due to the limited direct research on 8-HOA-CoA, this document extrapolates from the known roles of similar molecules to propose potential pathways and experimental strategies.

Introduction to this compound

This compound is a long-chain fatty acyl-CoA molecule characterized by a hydroxyl group at the eighth carbon position. While its specific biological roles are not well-elucidated, its structure suggests potential involvement in lipid metabolism and cellular signaling, similar to other known hydroxylated fatty acids. Its precursor, 8-hydroxyoctadecanoic acid, is an omega-10 hydroxy fatty acid.

The biosynthesis of omega-hydroxy fatty acids in mammals is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[1][2] These enzymes introduce a hydroxyl group at the terminal (omega) or near-terminal carbon of a fatty acid. It is therefore plausible that a specific cytochrome P450 isoform is responsible for the synthesis of 8-hydroxyoctadecanoic acid from octadecanoic acid (stearic acid), which is then activated to 8-HOA-CoA.

Comparative Analysis of Hydroxylated Fatty Acyl-CoAs

To understand the potential function of 8-HOA-CoA, it is useful to compare it with other classes of hydroxylated fatty acyl-CoAs with more established roles.

Featureα-Hydroxy Acyl-CoAsβ-Hydroxy Acyl-CoAsω-Hydroxy Acyl-CoAs (Potential for 8-HOA-CoA)
Primary Metabolic Role Intermediates in α-oxidation of fatty acids.Intermediates in β-oxidation of fatty acids.Substrates for further oxidation to dicarboxylic acids, alternative energy source.[3][4][5]
Key Enzymes Fatty acid 2-hydroxylase (FA2H)3-hydroxyacyl-CoA dehydrogenasesCytochrome P450 (CYP4A, CYP4F families)[1][2]
Subcellular Localization Peroxisomes, Endoplasmic ReticulumMitochondria, PeroxisomesEndoplasmic Reticulum
Known Signaling Roles Components of sphingolipids, involved in cell signaling and membrane structure.Precursors for ketone body synthesis.Precursors for signaling molecules (e.g., 20-HETE from arachidonic acid).[6]
Associated Pathologies Deficiencies can lead to neurological disorders.Deficiencies in β-oxidation enzymes lead to metabolic disorders.Altered levels implicated in metabolic syndrome and cardiovascular diseases.

Proposed Signaling Pathways for this compound

Based on the signaling roles of other long-chain fatty acids, 8-HOA-CoA or its corresponding free fatty acid could potentially act as a ligand for cell surface or nuclear receptors.

Long-chain fatty acids are known agonists for GPR120, a receptor involved in metabolism and inflammation.[7][8] Activation of GPR120 can lead to the modulation of inflammatory responses and improved insulin (B600854) sensitivity.[9] It is conceivable that 8-hydroxyoctadecanoic acid could also bind to and activate GPR120.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 8-HOA 8-Hydroxyoctadecanoic Acid GPR120 GPR120 8-HOA->GPR120 Gq Gq GPR120->Gq Beta_arrestin β-Arrestin 2 GPR120->Beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Anti_inflammatory Anti-inflammatory Effects PKC->Anti_inflammatory ERK12 ERK1/2 Activation Beta_arrestin->ERK12 ERK12->Anti_inflammatory

Figure 1: Proposed GPR120 signaling pathway for 8-hydroxyoctadecanoic acid.

Fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[10][11] PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation.[12] 8-HOA-CoA could potentially bind to and activate PPARα, leading to the transcription of genes involved in lipid catabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-HOA-CoA This compound PPARa PPARα 8-HOA-CoA->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Gene_Transcription Initiates

Figure 2: Proposed PPARα signaling pathway for this compound.

Proposed Experimental Workflow for In Vivo Validation

Validating the in vivo function of 8-HOA-CoA requires a multi-faceted approach, from identifying its biosynthetic pathway to characterizing its physiological effects.

InVivo_Workflow cluster_step1 Step 1: Biosynthesis & Detection cluster_step2 Step 2: In Vitro Characterization cluster_step3 Step 3: In Vivo Model Development cluster_step4 Step 4: Phenotypic Analysis Identify_Enzyme Identify Biosynthetic Enzyme (e.g., CYP450 screening) Develop_Assay Develop LC-MS/MS Assay for 8-HOA and 8-HOA-CoA Receptor_Binding Receptor Binding Assays (GPR120, PPARα) Identify_Enzyme->Receptor_Binding Cell_Culture Cell Culture Experiments (e.g., hepatocytes, macrophages) KO_Model Generate Knockout Mouse Model of Biosynthetic Enzyme Receptor_Binding->KO_Model Exogenous_Admin Administer Exogenous 8-HOA to Wild-Type Mice Metabolic_Phenotyping Metabolic Phenotyping (glucose tolerance, lipid profiles) KO_Model->Metabolic_Phenotyping Gene_Expression Gene Expression Analysis (liver, adipose tissue) Inflammatory_Markers Measure Inflammatory Markers

Figure 3: Proposed workflow for the in vivo validation of 8-HOA-CoA function.

Detailed Experimental Protocols

Objective: To develop a sensitive and specific method for the quantification of 8-HOA-CoA in biological samples.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a cold solvent mixture (e.g., acetonitrile/methanol/water).

    • Centrifuge to precipitate proteins.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor-to-product ion transitions for 8-HOA-CoA and an appropriate internal standard (e.g., a deuterated analog).

  • Quantification:

    • Generate a standard curve using synthetic 8-HOA-CoA.

    • Calculate the concentration in the samples based on the standard curve.

Objective: To assess the physiological effects of 8-HOA or its precursor in a mouse model.

Protocol:

  • Animal Model:

    • Use wild-type C57BL/6J mice.

  • Administration:

    • Synthesize 8-hydroxyoctadecanoic acid.

    • Administer the compound to mice via oral gavage or intraperitoneal injection.

    • Include a vehicle control group.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a period of administration, fast the mice and administer a glucose bolus. Measure blood glucose at regular intervals.

    • Insulin Tolerance Test (ITT): Administer an insulin bolus and measure blood glucose at regular intervals.

    • Serum Analysis: Collect blood samples to measure insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

  • Tissue Analysis:

    • Harvest liver and adipose tissue.

    • Perform gene expression analysis (RT-qPCR) for PPARα target genes (e.g., Cpt1a, Acox1) and inflammatory markers.

    • Measure tissue levels of 8-HOA and 8-HOA-CoA using LC-MS/MS.

Conclusion

While direct evidence for the in vivo function of this compound is currently lacking, its structural similarity to other known bioactive lipids suggests potential roles in metabolic regulation and signaling. The proposed comparative framework, signaling pathways, and experimental workflows provide a comprehensive guide for researchers to investigate the physiological significance of this molecule. Further research, particularly the identification of its biosynthetic enzymes and the development of specific analytical tools, will be crucial in elucidating the precise functions of 8-HOA-CoA in health and disease.

References

A Side-by-Side Comparison of Extraction Protocols for Long-Chain Acyl-CoAs, Including 8-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species, such as 8-hydroxyoctadecanoyl-CoA, is critical for understanding their roles in various metabolic and signaling pathways. The choice of extraction protocol significantly impacts the yield, purity, and ultimately, the reliability of downstream analyses. This guide provides a side-by-side comparison of the two most common extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering insights into their performance based on available experimental data for long-chain acyl-CoAs.

Disclaimer: Direct comparative studies on extraction protocols specifically for this compound are limited. The data presented here is based on studies of other long-chain acyl-CoAs and should serve as a guide for selecting an appropriate methodology.

Data Presentation: Performance of Extraction Protocols

The following table summarizes the quantitative performance of SPE and LLE for the extraction of long-chain acyl-CoAs from biological samples. It is important to note that recovery rates can be influenced by the specific tissue or cell type, the acyl-CoA species, and the exact protocol followed.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Separation based on the differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.[1]Separation based on the differential solubility of analytes in two immiscible liquid phases.[1]
Reported Recovery for Long-Chain Acyl-CoAs 70-90% (depending on the specific acyl-CoA and sorbent material).[2][3] A two-step method involving tissue extraction followed by SPE reported recoveries of 93-104% for the initial extraction and 83-90% for the SPE step.[4][5]Generally considered to have lower and more variable recovery for polar lipids compared to SPE. For urinary organic acids, a mean recovery of 77.4% was reported, in contrast to 84.1% for SPE.[6]
Selectivity High selectivity can be achieved by choosing appropriate sorbents and elution solvents.Lower selectivity, with a higher potential for co-extraction of interfering substances.
Reproducibility Generally high, with consistent performance.Can be lower due to the potential for emulsion formation and incomplete phase separation.
Throughput Amenable to high-throughput automation using 96-well plates.Generally lower throughput and more difficult to automate.[1]
Solvent Consumption Typically lower compared to LLE.Can be high, especially with multiple extraction steps.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized method based on established procedures for the extraction and purification of long-chain acyl-CoAs from tissue samples using SPE with an oligonucleotide or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column.[2][3][4]

Materials:

  • Tissue sample (fresh or flash-frozen)

  • Homogenization Buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Extraction Solvent (e.g., Acetonitrile, 2-Propanol)

  • SPE Column (e.g., Oligonucleotide purification column or 2-(2-pyridyl)ethyl functionalized silica gel)

  • Wash Solution (e.g., specific to the column chemistry)

  • Elution Solvent (e.g., 2-Propanol or a specific buffer)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Homogenize the tissue sample in ice-cold Homogenization Buffer containing an internal standard.

  • Solvent Extraction: Add the Extraction Solvent (e.g., 2-Propanol followed by Acetonitrile) to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with the appropriate Wash Solution to remove impurities.

  • Elution: Elute the purified long-chain acyl-CoAs from the column using the Elution Solvent.

  • Sample Concentration: The eluate can be concentrated under a stream of nitrogen or by vacuum centrifugation for subsequent analysis.

Liquid-Liquid Extraction (LLE) Protocol for Long-Chain Acyl-CoAs (Bligh-Dyer Method)

This protocol is a modification of the Bligh-Dyer method, which is commonly used for total lipid extraction and can be adapted for the enrichment of acyl-CoAs. In this method, acyl-CoAs are partitioned into the methanolic aqueous phase.

Materials:

Procedure:

  • Homogenization: Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to facilitate phase separation. This will result in a lower chloroform phase containing lipids and an upper methanolic aqueous phase.

  • Aqueous Phase Collection: Carefully collect the upper methanolic aqueous phase, which contains the more polar acyl-CoAs.

  • Re-extraction (Optional): The lower chloroform phase can be re-extracted with a fresh portion of the upper phase solvent to improve the recovery of acyl-CoAs.

  • Sample Preparation for Analysis: The collected aqueous phase may require further purification or concentration before analysis.

Visualizations

Experimental Workflow for Acyl-CoA Extraction

G General Workflow for Acyl-CoA Extraction cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Addition of Organic Solvents Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis

Caption: A generalized workflow for the extraction of acyl-CoAs from biological samples.

Mitochondrial Beta-Oxidation of Long-Chain Saturated Fatty Acids

G Mitochondrial Beta-Oxidation Pathway FattyAcid Long-Chain Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthase->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Translocase Translocase Acylcarnitine->Translocase CPT2 CPT2 Acylcarnitine->CPT2 Translocase->Acylcarnitine Inner Mitochondrial Membrane Mito_AcylCoA Mitochondrial Acyl-CoA CPT2->Mito_AcylCoA BetaOxidation Beta-Oxidation Spiral Mito_AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Key steps in the mitochondrial beta-oxidation of long-chain fatty acids.

References

Verifying the Purity of Synthesized 8-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Techniques for Purity Assessment

The two most common and powerful techniques for assessing the purity of long-chain acyl-CoA species are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their physicochemical properties as they pass through a column. The separated compounds are then detected by their absorbance of UV light. For acyl-CoAs, the adenine (B156593) ring of the Coenzyme A moiety provides a strong chromophore, allowing for sensitive detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. After separation by LC, molecules are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion and analysis of the resulting fragment ions, providing structural information and highly specific detection.

Comparative Purity of Long-Chain Acyl-CoA Standards

While specific data for synthesized 8-hydroxyoctadecanoyl-CoA is limited, the purity of commercially available, isotopically labeled long-chain acyl-CoA standards provides a useful reference. For instance, the calculated purity of [U-13C]palmitoyl-CoA (C16:0) and [U-13C]oleoyl-CoA (C18:1) standards have been reported to be 87.5% and 85.65%, respectively[1]. It is generally recommended to use internal standards of high purity for accurate quantification in lipid analysis.

CompoundAnalytical MethodReported Purity (%)Reference
[U-13C]Palmitoyl-CoALC-MS/MS87.5[1]
[U-13C]Oleoyl-CoALC-MS/MS85.65[1]
Synthesized this compound HPLC-UV or LC-MS/MS Data not available in literature

Experimental Workflows and Protocols

The following diagrams and protocols outline the typical workflows for sample preparation and analysis for purity verification of long-chain acyl-CoAs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis synthesis Synthesize this compound purification Purify crude product (e.g., Solid-Phase Extraction) synthesis->purification sample_prep Prepare sample for analysis (dissolve in appropriate solvent) purification->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv lc_msms LC-MS/MS Analysis sample_prep->lc_msms data_analysis Data Analysis (Peak integration, purity calculation) hplc_uv->data_analysis lc_msms->data_analysis

Caption: Experimental workflow for the synthesis, purification, and purity analysis of this compound.

Protocol 1: Purity Determination by HPLC-UV

This protocol is a general method for the analysis of long-chain acyl-CoAs and can be adapted for this compound.

1. Sample Preparation:

  • Dissolve the synthesized and purified this compound in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 20% B to 100% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 260 nm.
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity of the this compound by dividing the peak area of the main compound by the total peak area of all compounds and multiplying by 100.

Protocol 2: Purity Determination by LC-MS/MS

This protocol provides a highly sensitive and specific method for the analysis of long-chain acyl-CoAs.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1. A lower concentration (e.g., 1-10 µg/mL) is often sufficient for LC-MS/MS analysis.

2. LC Conditions:

  • Column: C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan MS followed by product ion scan.
  • MRM Transitions: For this compound, the precursor ion ([M+H]+) would be m/z 1082.6. A characteristic product ion would correspond to the loss of the phosphopantetheine group (e.g., m/z 428.1). The exact transitions should be optimized by infusing a standard.
  • Collision Energy: Optimize for the specific instrument and compound.

4. Data Analysis:

  • Extract the ion chromatogram for the specific MRM transition of this compound.
  • Assess purity by comparing the peak area of the target compound to any impurity peaks observed in the chromatogram.

Signaling Pathway and Logical Relationships

signaling_pathway cluster_purity Purity Verification cluster_experiment Biological Experiment cluster_outcome Experimental Outcome pure_compound Pure this compound (>95%) enzyme_assay Enzyme Assay (e.g., Acyltransferase) pure_compound->enzyme_assay cell_signaling Cell-based Signaling Assay pure_compound->cell_signaling impure_compound Impure this compound (<95%) impure_compound->enzyme_assay impure_compound->cell_signaling reliable_data Reliable & Reproducible Data enzyme_assay->reliable_data If pure artifactual_data Artifactual or Misleading Data enzyme_assay->artifactual_data If impure cell_signaling->reliable_data If pure cell_signaling->artifactual_data If impure

Caption: Logical relationship between compound purity and experimental outcomes in biological assays.

References

Assessing Enzyme Specificity for 8-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of various enzymes for 8-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the limited availability of direct experimental data for this specific substrate, this document outlines a comprehensive strategy for identifying and characterizing candidate enzymes. It includes detailed experimental protocols and data presentation formats to facilitate objective comparison of enzyme performance.

Introduction

This compound is a long-chain fatty acyl-CoA with a hydroxyl group at the C8 position. The metabolic fate and physiological roles of this specific molecule are not well-characterized. Identifying enzymes that can metabolize this compound is a critical step in elucidating its biological significance and potential involvement in signaling pathways. This guide focuses on providing the necessary tools for researchers to screen and compare the activity of candidate enzymes that may exhibit specificity towards this substrate.

The primary enzyme families considered in this guide are those with known broad substrate specificity for fatty acids and their derivatives, including cytochrome P450s, bacterial fatty acid hydratases, and enzymes of the β-oxidation pathway.

Candidate Enzymes and Potential Alternatives

Based on their known substrate promiscuity, the following enzyme classes are proposed as primary candidates for metabolizing this compound. Researchers are encouraged to explore multiple candidates from these families.

  • Cytochrome P450 (CYP) Enzymes: Specifically, members of the CYP4A and CYP4F subfamilies are known to hydroxylate a wide range of fatty acids at various positions.[1][2][3] While often associated with ω-hydroxylation, their broad substrate acceptance makes them prime candidates for interacting with this compound, potentially through further oxidation.

  • Bacterial Fatty Acid Hydratases: These enzymes have demonstrated a broad substrate range, catalyzing the hydration of double bonds in unsaturated fatty acids to form hydroxy fatty acids.[4][5][6] It is plausible that some hydratases may also recognize and act upon already hydroxylated fatty acyl-CoAs.

  • 3-Hydroxyacyl-CoA Dehydrogenases (HADH): As key enzymes in the β-oxidation pathway, HADHs catalyze the oxidation of 3-hydroxyacyl-CoA substrates.[7][8] While specific for the 3-hydroxy position, some isoforms might exhibit relaxed specificity and show activity towards other positional isomers like this compound, albeit likely at a lower efficiency.

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes are also central to β-oxidation and are known to have overlapping substrate specificities for fatty acyl-CoAs of different chain lengths.[9][10][11][12][13] Investigating the activity of various ACADs on this compound could reveal potential metabolic pathways.

  • Acyl-CoA Thioesterases (ACOTs): ACOTs catalyze the hydrolysis of acyl-CoAs to free fatty acids and Coenzyme A.[14][15][16] Several ACOTs have broad substrate specificity and could potentially hydrolyze this compound, thereby regulating its intracellular concentration.

Experimental Protocols

To systematically assess the specificity of the candidate enzymes, a series of detailed experimental protocols are provided below.

Synthesis of this compound

The synthesis of the substrate is a prerequisite for any enzymatic assay. A general chemo-enzymatic approach is outlined below.

Materials:

Procedure:

  • Activation of 8-hydroxyoctadecanoic acid:

    • Dissolve 8-hydroxyoctadecanoic acid and N-hydroxysuccinimide in anhydrous dioxane.

    • Add dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 12-16 hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude 8-hydroxyoctadecanoic acid-NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of dioxane.

    • Dissolve Coenzyme A in a sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS ester solution to the CoA solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Purify the resulting this compound using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry.[17][18]

Expression and Purification of Candidate Enzymes

A general protocol for the expression and purification of His-tagged recombinant enzymes in E. coli is provided. This protocol should be optimized for each specific enzyme.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transformation and Expression:

    • Transform the expression vector containing the gene of the candidate enzyme into a suitable E. coli expression strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with an optimized concentration of IPTG and incubate for a further 4-16 hours at an optimized temperature (e.g., 18-37°C).

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Pool the pure fractions and dialyze against a suitable storage buffer.[19][20][21]

Enzyme Kinetics Assay

The following is a general spectrophotometric assay to determine the kinetic parameters of the purified enzymes with this compound. This assay measures the reduction of NAD+ to NADH or the oxidation of NADPH to NADP+. For enzymes that do not use these cofactors, an alternative assay, such as an acyl-CoA thioesterase activity assay, should be employed.[22][23][24]

Materials:

  • Purified enzyme

  • This compound

  • NAD+ or NADPH (depending on the enzyme)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NAD+ or NADPH, and varying concentrations of this compound.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the purified enzyme to the cuvette and mix quickly.

    • Immediately start monitoring the change in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH is 6220 M⁻¹cm⁻¹).

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).[25][26][27][28][29]

Data Presentation

To facilitate a clear comparison of the enzymatic specificity for this compound, all quantitative data should be summarized in the following tables.

Table 1: Comparison of Kinetic Parameters for this compound

EnzymeEnzyme FamilySource OrganismKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Candidate 1CYP450Homo sapiens
Candidate 2Fatty Acid HydrataseLactobacillus sp.
Candidate 3HADHEscherichia coli
Alternative 1ACADMus musculus
Alternative 2ACOTSaccharomyces cerevisiae

Table 2: Substrate Specificity Profile of Candidate Enzyme X

SubstrateKm (µM)Vmax (µmol/min/mg)Relative Activity (%)
This compound
Octadecanoyl-CoA
3-Hydroxyoctadecanoyl-CoA
Oleoyl-CoA

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_enzyme_prep Enzyme Preparation cluster_kinetics Kinetic Analysis S1 8-Hydroxyoctadecanoic Acid S2 Activation (NHS Ester) S1->S2 S3 Thioesterification with CoA S2->S3 S4 Purification (HPLC) S3->S4 S5 This compound S4->S5 K1 Enzyme Assay S5->K1 E1 Gene Cloning E2 Expression in E. coli E1->E2 E3 Cell Lysis E2->E3 E4 Purification (Ni-NTA) E3->E4 E5 Purified Enzyme E4->E5 E5->K1 K2 Data Collection (Spectrophotometry) K1->K2 K3 Michaelis-Menten Plot K2->K3 K4 Determine Km and Vmax K3->K4

Caption: Overall experimental workflow for assessing enzyme specificity.

Signaling_Pathway_Hypothesis cluster_upstream Formation cluster_substrate cluster_downstream Potential Fates P1 Octadecanoyl-CoA P2 CYP450 / Hydratase P1->P2 S This compound P2->S D1 β-Oxidation (HADH, ACAD) S->D1 D2 Hydrolysis (ACOT) S->D2 D3 Further Modification S->D3 D4 Signaling Molecule S->D4

Caption: Hypothetical metabolic pathways for this compound.

References

Comparative Metabolomics of 8-Hydroxyoctadecanoyl-CoA Presence: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic implications of 8-hydroxyoctadecanoyl-CoA presence versus its non-hydroxylated counterpart, octadecanoyl-CoA. The information is compiled from established knowledge of fatty acid metabolism and signaling, supported by experimental methodologies for analysis. While direct comparative metabolomics studies on this compound are limited, this guide offers a framework for understanding its potential impact based on the metabolism of related hydroxy fatty acids.

Data Presentation: Comparative Metabolic Overview

The presence of a hydroxyl group on the fatty acyl chain introduces significant alterations to its metabolism and potential biological activity. Below is a comparative summary of the key metabolic features of this compound and octadecanoyl-CoA.

FeatureOctadecanoyl-CoAThis compoundKey Differences & Implications
Primary Metabolic Pathway Mitochondrial Beta-OxidationMitochondrial Beta-Oxidation[1]Both are substrates for beta-oxidation, but the hydroxyl group in the 8-position may alter enzyme kinetics and pathway efficiency.
Enzymatic Steps Standard beta-oxidation cycle (dehydrogenation, hydration, oxidation, thiolysis).Requires the same core enzymes but the initial steps may be influenced by the hydroxyl group.The 8-hydroxy group may necessitate additional enzymatic steps or show different substrate specificity for the standard enzymes, potentially leading to the formation of unique metabolic intermediates.
Metabolic Products Acetyl-CoA, FADH₂, NADHAcetyl-CoA, FADH₂, NADH, and potentially unique hydroxylated intermediates.The generation of hydroxylated intermediates could represent a branch point to other metabolic or signaling pathways.
Potential Signaling Roles Precursor for complex lipids; allosteric regulator of enzymes like acetyl-CoA carboxylase.[2]Potential ligand for nuclear receptors (e.g., PPARs), similar to other hydroxy fatty acids like 9-HODE and 13-HODE.[3][4]The hydroxyl group can confer specific signaling properties, allowing interaction with receptors that regulate gene expression related to lipid metabolism and inflammation.
Cellular Uptake & Transport Utilizes fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).[5][6]Likely utilizes similar transport mechanisms, though the polarity introduced by the hydroxyl group could affect transport efficiency.[5][6]Differences in uptake and transport efficiency could lead to varied intracellular concentrations and subsequent metabolic fates.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate analysis and comparison of fatty acyl-CoAs.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is a general method for the extraction of long-chain acyl-CoAs suitable for subsequent analysis by LC-MS/MS.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone

  • Ice-cold diethyl ether

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Internal standards (e.g., ¹³C-labeled octadecanoyl-CoA)

Procedure:

  • Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 10% TCA in acetone.

  • Incubate the homogenate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the pellet twice with 1 mL of ice-cold diethyl ether to remove TCA.

  • After the final wash, briefly dry the pellet under a stream of nitrogen.

  • Resuspend the pellet in 200 µL of phosphate buffer (pH 7.4).

  • Add internal standards to the resuspended pellet.

  • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Protocol 2: Quantification of this compound and Octadecanoyl-CoA by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of target acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Octadecanoyl-CoA: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion (e.g., the fragment corresponding to the CoA moiety).

    • This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion, which will have a mass shift corresponding to the hydroxyl group compared to octadecanoyl-CoA.

  • Data Analysis: Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the stable isotope-labeled internal standards.

Mandatory Visualization

Signaling Pathways

The presence of a hydroxyl group on the fatty acyl chain can enable it to act as a signaling molecule, often through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). This is a known mechanism for other hydroxy fatty acids.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA_cyto 8-OH-Octadecanoyl-CoA 8-OH-Octadecanoyl-CoA->8-OH-Octadecanoyl-CoA_cyto Uptake PPAR PPAR 8-OH-Octadecanoyl-CoA_cyto->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolite_Extraction Metabolite Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, PCA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis Metabolite_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation 8_OH_Octadecanoyl_CoA This compound Beta_Oxidation_Hydroxylated Beta-Oxidation 8_OH_Octadecanoyl_CoA->Beta_Oxidation_Hydroxylated Signaling Signaling (e.g., PPAR activation) 8_OH_Octadecanoyl_CoA->Signaling Acetyl_CoA_2 Acetyl-CoA Beta_Oxidation_Hydroxylated->Acetyl_CoA_2 Gene_Expression Altered Gene Expression Signaling->Gene_Expression Complex_Lipid_Synthesis Complex Lipid Synthesis Phospholipids_TAGs Phospholipids, TAGs Complex_Lipid_Synthesis->Phospholipids_TAGs Octadecanoyl_CoA Octadecanoyl_CoA Octadecanoyl_CoA->Complex_Lipid_Synthesis Beta_Oxidation_Normal Beta_Oxidation_Normal Acetyl_CoA_1 Acetyl_CoA_1 Beta_Oxidation_Normal->Acetyl_CoA_1

References

Safety Operating Guide

Essential Safety and Disposal Guidelines for 8-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 8-hydroxyoctadecanoyl-CoA, a long-chain fatty acyl-CoA derivative.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyewear, such as safety glasses or goggles.

  • Use chemical-resistant gloves to prevent skin contact.

  • A lab coat is recommended to protect personal clothing.

  • If generating dusts or aerosols, respiratory protection may be required.[2]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician if you feel unwell.[1][2]

Quantitative Data from Related Compounds

The following table summarizes key physical and toxicological data from the SDS of related long-chain fatty acids. This information provides a general safety profile.

PropertyStearic Acid12-Hydroxystearic Acid
Physical State SolidSolid
Melting Point/Range 67 - 72 °C (153 - 162 °F)[2]74 - 81 °C (165.2 - 177.8 °F)[3]
Boiling Point/Range 361 °C (682 °F)[2]No data available
Acute Toxicity (Oral) LD50 Oral - Rat - > 5,000 mg/kgNo data available
Skin Irritation Rabbit: No skin irritation - 24 h[2]No data available
Carcinogenicity Not identified as a carcinogen by IARC, NTP, or OSHA.[2]No data available

Disposal Procedures

As this compound is not expected to be a hazardous substance, standard laboratory chemical disposal procedures should be followed. Always adhere to local, state, and federal regulations for chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Assess the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.

  • Consult Institutional Guidelines: Review your institution's specific chemical hygiene plan and waste disposal protocols.

  • Segregate Waste: Do not mix with incompatible waste streams. If in solution, be aware of the hazards associated with the solvent.

  • Containerize:

    • Place solid waste in a clearly labeled, sealed container.

    • Place liquid waste (solutions) in a compatible, sealed, and labeled waste container. The label should clearly identify the contents, including the solvent.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Assess Waste Form (Solid, Liquid, Mixed) A->B C Solid Waste B->C Solid D Liquid Waste (in solution) B->D Liquid E Mixed Waste B->E Mixed F Consult Institutional Disposal Guidelines C->F D->F I Evaluate Hazards of all Components in Mixture E->I G Segregate and Containerize in Labeled Solid Waste Container F->G H Segregate and Containerize in Labeled Liquid Waste Container F->H K Contact EHS for Waste Pickup G->K H->K J Follow Protocol for Highest Hazard Component I->J J->F L End: Proper Disposal K->L

References

Essential Safety and Operational Guidance for Handling 8-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 8-hydroxyoctadecanoyl-CoA.

This document provides critical safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data for structurally similar long-chain fatty acids, such as stearic acid and 12-hydroxystearic acid. Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The required equipment is outlined below.

PPE CategoryItemStandardPurpose
Eye and Face Protection Safety glasses with side shields or safety gogglesANSI Z87.1-compliantProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesASTM D6319 or EN ISO 374-5Provides a barrier against skin contact.
Body Protection Laboratory coat---Prevents contamination of personal clothing.
Respiratory Protection N95 or N100 NIOSH-approved respirator---Required when handling the powder outside of a fume hood to prevent inhalation of dust particles.

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of and replaced immediately.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Recommended storage temperature should be as specified by the supplier, typically -20°C for long-term stability.

3. Preparation and Weighing (in a chemical fume hood):

  • Perform all manipulations of the powdered compound within a certified chemical fume hood to control dust.

  • Wear all required PPE.

  • Use a dedicated, clean spatula and weighing vessel.

  • To minimize dust generation, handle the powder gently.

  • Close the container tightly immediately after use.

4. Solubilization:

  • Add solvent to the weighed compound slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

5. Experimental Use:

  • Handle solutions containing this compound with the same level of precaution as the solid form.

  • Avoid generating aerosols.

  • Work within a chemical fume hood or a designated well-ventilated area.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused solid this compound Dispose of as chemical waste in a properly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Liquid Waste (solutions containing the compound) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag and dispose of according to institutional guidelines.

IV. Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Small Spill (Powder) Gently sweep up the material to avoid creating dust. Place in a sealed, labeled container for disposal. Clean the spill area with a wet cloth.
Large Spill Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for assistance with cleanup.

V. Quantitative Data Summary

The following table summarizes key physical and chemical properties based on data for stearic acid and 12-hydroxystearic acid, which are structurally related compounds.

PropertyStearic Acid12-Hydroxystearic Acid
Melting Point 67 - 72 °C72 - 77 °C
Boiling Point 361 °C> 300 °C
Flash Point 196 °C210 °C
Autoignition Temperature 395 °CNot Available

VI. Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE: Lab Coat, Gloves, Safety Glasses b Work in Fume Hood a->b c Weigh Compound b->c d Solubilize c->d e Perform Experiment d->e f Dispose of Waste in Labeled Containers e->f g Decontaminate Work Area f->g h Doff PPE g->h i Spill or Exposure Occurs j Follow First Aid Procedures i->j k Notify Supervisor & Safety Officer j->k

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。